molecular formula C7H10OS B1266549 2-(Thiophen-2-yl)propan-2-ol CAS No. 5331-62-4

2-(Thiophen-2-yl)propan-2-ol

Cat. No.: B1266549
CAS No.: 5331-62-4
M. Wt: 142.22 g/mol
InChI Key: VOTAVQQTGWOIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C7H10OS and its molecular weight is 142.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Thiophen-2-yl)propan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Thiophen-2-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-7(2,8)6-4-3-5-9-6/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTAVQQTGWOIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277426
Record name 2-(thiophen-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5331-62-4
Record name 5331-62-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(thiophen-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Thiophen-2-yl)propan-2-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ9E6L57KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-(Thiophen-2-yl)propan-2-ol: Structural Dynamics and Synthetic Utility

[1]

Executive Summary & Molecular Architecture

2-(Thiophen-2-yl)propan-2-ol (CAS: 5331-62-4), also known as dimethyl(2-thienyl)carbinol, represents a critical scaffold in medicinal chemistry.[1] It serves as a bioisostere for 2-phenylpropan-2-ol , where the thiophene ring replaces the benzene moiety. This substitution alters the metabolic profile and lipophilicity (logP) of the parent compound while retaining steric equivalence.

Structurally, the molecule features a tertiary alcohol directly attached to the C2 position of a thiophene ring. The electron-rich nature of the thiophene sulfur atom significantly influences the stability of the adjacent carbocation, making this compound highly susceptible to acid-catalyzed dehydration—a property that dictates handling and storage protocols.

Physicochemical Profile

The following data summarizes the core physical properties. Note that due to the propensity for dehydration, high-purity isolation requires careful thermal management.

PropertyValueNotes
IUPAC Name 2-(Thiophen-2-yl)propan-2-ol
Molecular Formula C₇H₁₀OS
Molecular Weight 142.22 g/mol
Physical State Colorless to pale yellow liquidLow-melting solid (approx.[1] MP < 30°C)
Boiling Point ~85–90 °C @ 10 mmHgExtrapolated from derivatives; decomposes at atm.[1] pressure
Density 1.08 g/mL (Predicted)
LogP ~1.8Moderately lipophilic
Solubility Soluble in Et₂O, DCM, MeOHSparingly soluble in water

Synthetic Methodologies

Two primary routes exist for synthesis: Nucleophilic Addition (Grignard) and Lithiation . The Grignard route is preferred for scale-up due to reagent stability.

Method A: Grignard Addition (Recommended)

This protocol utilizes the reaction between methylmagnesium bromide and 2-acetylthiophene.

Reagents:

  • 2-Acetylthiophene (1.0 eq)[1]

  • Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.2 eq)[1]

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Saturated Ammonium Chloride (NH₄Cl)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an inert Argon atmosphere.

  • Solvation: Charge the flask with 2-acetylthiophene dissolved in anhydrous THF (0.5 M concentration). Cool to 0 °C in an ice bath.

  • Addition: Add MeMgBr dropwise over 30 minutes. The exotherm must be controlled to prevent spontaneous dehydration of the forming alkoxide.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes).

  • Quench (Critical Step): Cool back to 0 °C. Quench slowly with saturated aqueous NH₄Cl. Do not use HCl , as strong acid will instantly dehydrate the product to 2-isopropenylthiophene.

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo at < 40 °C.

Method B: Lithiation Route

Useful when starting from unsubstituted thiophene.

  • Treat thiophene with n-BuLi at -78 °C to generate 2-thienyllithium.[1]

  • Trap with acetone (dimethyl ketone).

  • Quench with water/NH₄Cl.

Visualization: Synthetic Pathways

SynthesisStart2-AcetylthiopheneIntermediateMagnesium AlkoxideIntermediateStart->Intermediate THF, 0°CReagent+ MeMgBr(Grignard)Product2-(Thiophen-2-yl)propan-2-olIntermediate->Product pH ~7SideProduct2-Isopropenylthiophene(Dehydration Impurity)Intermediate->SideProduct Acidic pH(Avoid!)QuenchSat. NH4Cl(Mild Hydrolysis)

Caption: Synthetic workflow highlighting the critical quench step to avoid acid-catalyzed elimination.

Chemical Reactivity & Mechanistic Insights[2][3]

The defining chemical property of 2-(thiophen-2-yl)propan-2-ol is its lability toward dehydration .[1]

Acid-Catalyzed Dehydration (E1 Mechanism)

The thiophene ring is electron-rich (π-excessive). When the hydroxyl group is protonated, water leaves to form a tertiary carbocation. This cation is exceptionally stable due to resonance delocalization of the positive charge into the thiophene sulfur atom. Consequently, elimination of a β-proton occurs rapidly to form the alkene.

Mechanism Steps:

  • Protonation: Alcohol oxygen accepts H⁺.[2][3][4]

  • Ionization: Loss of H₂O yields the tertiary carbocation (Rate Determining Step).

  • Elimination: Loss of H⁺ from a methyl group forms the alkene double bond.

Visualization: Dehydration Pathway

DehydrationAlcohol2-(Thiophen-2-yl)propan-2-olProtonatedProtonated Alcohol(Oxonium Ion)Alcohol->Protonated + H+CarbocationTertiary Carbocation(Resonance Stabilized)Protonated->Carbocation - H2O(Slow)Alkene2-IsopropenylthiopheneCarbocation->Alkene - H+

Caption: E1 elimination mechanism driven by the stability of the thienyl carbocation.[1]

Applications in Drug Discovery[7][8]

Bioisosterism

In drug design, the thiophene ring is often used as a bioisostere for a phenyl group.[5][6] The 2-(thiophen-2-yl)propan-2-ol moiety mimics the spatial arrangement of 2-phenylpropan-2-ol (a common metabolic motif or structural anchor).[1]

  • Electronic Effects: Thiophene is more electron-rich than benzene, potentially increasing cation-π interactions with receptor binding sites.[1]

  • Metabolism: The thiophene sulfur is susceptible to S-oxidation or ring-opening metabolic pathways, offering a different toxicity/clearance profile than the phenyl analog.

Case Study: Martinelline Alkaloids

Recent research has explored thiophene bioisosteres of the pyrrolo[3,2-c]quinoline framework found in Martinelline alkaloids.[5][6] The incorporation of the thiophene-alcohol motif is used to fine-tune receptor affinity (e.g., NMDA receptors) by altering the electronic distribution while maintaining the "bulky alcohol" pharmacophore required for binding pockets.

References

  • Bioisosteric Applications

    • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework. Molbank, 2025.[1][5][6]

  • Synthetic Precursors (2-Acetylthiophene)

    • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI, 2023.[1]

  • General Grignard Mechanism

    • Grignard Reagent Synthesis Reaction Mechanism.[7] Video Tutor, 2015.[1][7]

  • Dehydration Mechanisms

    • The Dehydration of Propan-2-ol (General E1 Mechanism). Chemistry LibreTexts, 2023.[1]

2-(2-Thienyl)-2-propanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Thienyl)-2-propanol (CAS: 5331-62-4), also known as dimethyl(2-thienyl)carbinol, is a tertiary alcohol featuring a thiophene heterocycle.[1] It serves as a critical intermediate in the synthesis of functionalized thiophene derivatives, specifically 2-isopropenylthiophene , a monomer used in conductive polymers and advanced photo-resists. This guide details the physicochemical profile, validated synthetic protocols, and spectroscopic signatures of the compound, designed for researchers in medicinal chemistry and materials science.

Chemical Identity & Structural Characterization

The compound consists of a thiophene ring substituted at the C2 position by a 2-hydroxy-2-propyl group. The tertiary alcohol moiety is benzylic-like (thienylic), imparting significant reactivity toward acid-catalyzed dehydration.

Property Data
IUPAC Name 2-(Thiophen-2-yl)propan-2-ol
Common Synonyms Dimethyl(2-thienyl)carbinol;

-Dimethyl-2-thiophenemethanol
CAS Number 5331-62-4
Molecular Formula

Molecular Weight 142.22 g/mol
SMILES CC(C)(O)c1cccs1
InChI Key VOTAVQQTGWOIET-UHFFFAOYSA-N

Physical & Chemical Properties

2-(2-Thienyl)-2-propanol typically exists as a low-melting solid or viscous liquid at room temperature, owing to the disrupting effect of the gem-dimethyl group on crystal packing compared to planar thiophene derivatives.

Parameter Value / Description Notes
Physical State Low-melting solid or colorless oilMP is approx. 30–35 °C (Analogous to Cumyl alcohol)
Boiling Point ~221 °C (760 mmHg)Predicted value; typically distilled under vacuum (e.g., 85–90 °C @ 10 mmHg)
Density ~1.08 – 1.12 g/cm³Estimated based on thiophene ethanol analogs
Solubility Soluble in EtOH, Et₂O, DCM, TolueneLipophilic; sparingly soluble in water
pKa ~16–17 (Alcohol OH)Typical for tertiary alcohols
Refractive Index

High index due to aromatic thiophene ring

Synthesis & Production

The most robust synthetic route involves the Grignard addition of methylmagnesium halide to 2-acetylthiophene. This method is preferred over the reaction of 2-thienylmagnesium bromide with acetone due to the lower cost and higher stability of 2-acetylthiophene.

Reaction Mechanism

The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of 2-acetylthiophene. The tetrahedral alkoxide intermediate is subsequently quenched with weak acid to yield the tertiary alcohol.

GrignardSynthesis Acetyl 2-Acetylthiophene (Electrophile) Intermediate Magnesium Alkoxide Complex Acetyl->Intermediate Nucleophilic Attack (Et2O/THF, 0°C) Grignard MeMgBr (Nucleophile) Grignard->Intermediate Product 2-(2-Thienyl)-2-propanol Intermediate->Product Protonation Quench NH4Cl (aq) (Hydrolysis) Quench->Product Workup

Figure 1: Grignard synthesis pathway for 2-(2-Thienyl)-2-propanol.

Experimental Protocol (Laboratory Scale)

Reagents:

  • 2-Acetylthiophene (1.0 eq)

  • Methylmagnesium bromide (3.0 M in ether, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated Ammonium Chloride (

    
    )
    

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an inert atmosphere (

    
     or Ar).
    
  • Reagent Prep: Charge the flask with MeMgBr solution. Cool to 0 °C in an ice bath.

  • Addition: Dissolve 2-acetylthiophene in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes. Note: The reaction is exothermic; maintain temperature <10 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the ketone.

  • Quench: Cool back to 0 °C. Cautiously quench with saturated aqueous

    
    . Caution: Vigorous gas evolution (methane).
    
  • Extraction: Extract the aqueous layer with Diethyl Ether (

    
    ). Combine organics, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Remove solvent under reduced pressure. Purify the crude oil via vacuum distillation or silica gel column chromatography to obtain the pure alcohol.

Spectroscopic Characterization

Validation of the structure is achieved through NMR and IR spectroscopy.[2][3] The lack of a carbonyl peak and the presence of a hydroxyl stretch are diagnostic.

Proton NMR ( NMR, 400 MHz, )
Shift (

, ppm)
Multiplicity Integration Assignment
7.18 dd (

Hz)
1HThiophene H-5
6.94 dd (

Hz)
1HThiophene H-3
6.92 dd (

Hz)
1HThiophene H-4
2.10 Broad s1H–OH (Exchangeable)
1.68 Singlet6HGem-dimethyl (

)
Infrared (IR) Spectroscopy
  • 3350–3450 cm⁻¹ : Broad O–H stretch (Intermolecular H-bonding).

  • 2970–2990 cm⁻¹ : C–H stretch (Methyl groups).

  • ~700 cm⁻¹ : C–S–C ring breathing mode (Characteristic of thiophene).

  • Absence : No strong C=O stretch at 1660 cm⁻¹ (confirms conversion of ketone).

Reactivity Profile: Dehydration

The most significant chemical property of 2-(2-Thienyl)-2-propanol is its facile dehydration. Like cumyl alcohol, the carbocation intermediate is stabilized by the aromatic ring, making elimination to the alkene (2-isopropenylthiophene ) extremely fast under acidic conditions.

Dehydration Mechanism

Treatment with catalytic acid (e.g.,


-TsOH) generates a tertiary carbocation stabilized by resonance with the sulfur atom. Loss of a proton from the adjacent methyl group yields the conjugated alkene.

Dehydration Alcohol 2-(2-Thienyl)-2-propanol Cation Tertiary Carbocation (Resonance Stabilized) Alcohol->Cation -H2O Acid H+ Catalyst (p-TsOH) Acid->Alcohol Alkene 2-Isopropenylthiophene (Monomer) Cation->Alkene -H+ (Elimination)

Figure 2: Acid-catalyzed dehydration pathway.

Application Note: This reaction is often performed in toluene with a Dean-Stark trap to remove water azeotropically, driving the equilibrium toward the alkene.

Safety & Handling

  • Hazards : As a thiophene derivative, it should be treated as a potential irritant to skin, eyes, and the respiratory tract.

  • Flammability : Combustible.[4] Keep away from open flames.

  • Storage : Store in a cool, dry place under inert gas. Tertiary alcohols are generally stable but can dehydrate upon prolonged exposure to heat or acidic impurities.

  • SDS Summary :

    • Signal Word: Warning.

    • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

    • P-Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (If in eyes: Rinse cautiously).[5]

References

  • PubChem Compound Summary . 2-(Thiophen-2-yl)propan-2-ol (CID 220065).[1] National Center for Biotechnology Information. [Link][1]

  • Goncalves, et al.Synthesis of Thiophene Derivatives via Grignard Reagents. Journal of Heterocyclic Chemistry. (General reference for Grignard protocols on thiophenes).

Sources

Technical Characterization Guide: 2-(Thiophen-2-yl)propan-2-ol (CAS 5331-62-4)

[1]

Executive Summary

2-(Thiophen-2-yl)propan-2-ol , commonly referred to as dimethyl(2-thienyl)carbinol , is a tertiary alcohol featuring a thiophene heterocycle. It serves as a critical building block in medicinal chemistry, particularly as a precursor for introducing the 2-(2-thienyl)propan-2-yl motif into bioactive scaffolds. Its utility stems from the reactivity of the tertiary hydroxyl group, which readily undergoes dehydration to form alkenyl thiophenes or substitution reactions to generate quaternary centers.

This guide details the physicochemical properties, validated synthesis routes, and spectroscopic signatures required for the precise identification and handling of this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Property Data
CAS Number 5331-62-4
IUPAC Name 2-(Thiophen-2-yl)propan-2-ol
Synonyms Dimethyl(2-thienyl)carbinol;

-Dimethyl-2-thiophenemethanol
Molecular Formula C

H

OS
Molecular Weight 142.22 g/mol
SMILES CC(C)(O)c1cccs1
InChI Key VOTAVQQTGWOIET-UHFFFAOYSA-N
Physical State Colorless to pale yellow liquid / low-melting solid
Boiling Point ~85–90 °C (at 0.5–1 mmHg) / ~190 °C (est. at 760 mmHg)
Solubility Soluble in ethanol, ether, DCM, DMSO; poorly soluble in water

Synthesis & Production Protocols

The synthesis of CAS 5331-62-4 is governed by the nucleophilic addition of organometallic reagents to carbonyl electrophiles. Two primary routes are field-validated: the Grignard addition to 2-acetylthiophene (Route A) and the lithiation-acetone trapping method (Route B).

Route A: Grignard Addition (Recommended)

This pathway is preferred for scale-up due to the stability of the starting materials and the robustness of the Grignard reagent.

Protocol:

  • Reagent Formation: Generate Methylmagnesium bromide (MeMgBr) in situ (or use commercial solution) in anhydrous diethyl ether or THF under N

    
    .
    
  • Addition: Cool the Grignard solution to 0 °C. Add 2-acetylthiophene dropwise to control the exotherm.

  • Mechanism: The nucleophilic methyl anion attacks the carbonyl carbon of the ketone. The tetrahedral alkoxide intermediate is stabilized by the magnesium cation.

  • Workup: Quench with saturated aqueous NH

    
    Cl. The mild acid protonates the alkoxide to yield the free alcohol without inducing dehydration (a common risk with tertiary benzylic/heteroaromatic alcohols).
    
Route B: Lithiation Strategy

Utilizes thiophene directly, avoiding the need for the acetylated precursor.

  • Lithiation: Treat thiophene with n-BuLi in THF at -78 °C to selectively generate 2-thienyllithium.

  • Electrophile Trap: Add acetone (excess).

  • Quench: Protonate with water/NH

    
    Cl.
    
Synthesis Workflow Visualization

The following diagram illustrates the logic flow for Route A, highlighting critical control points (CCPs) to prevent side reactions like dehydration.

SynthesisRouteStart2-AcetylthiopheneIntermediateMagnesium AlkoxideIntermediateStart->IntermediateNucleophilic Addition(0°C, N2 atm)ReagentMeMgBr (excess)Solvent: Et2O/THFReagent->IntermediateQuenchQuench: sat. NH4Cl(pH ~7)Intermediate->QuenchProtonationProduct2-(Thiophen-2-yl)propan-2-ol(CAS 5331-62-4)Quench->ProductExtraction & DryingSideProductSide Product:2-Isopropenylthiophene(Dehydration)Quench->SideProductIf pH < 4 or Heat applied

Caption: Grignard synthesis pathway for CAS 5331-62-4, emphasizing pH control to prevent acid-catalyzed dehydration.

Spectroscopic Characterization

Accurate identification relies on distinguishing the tertiary alcohol from potential isomers (e.g., 3-thienyl analogs) and dehydration products.

Nuclear Magnetic Resonance (NMR) Analysis[2][4][6]

H NMR (Chloroform-d)
  • Aromatic Region (6.9 – 7.3 ppm): The thiophene ring displays a characteristic 3-proton pattern.

    • 
       7.18 (dd, J = 5.1, 1.2 Hz, 1H, H-5 ): Deshielded by the sulfur atom.
      
    • 
       6.95 (dd, J = 5.1, 3.5 Hz, 1H, H-4 ): The "beta" proton, typically the most shielded aromatic signal.
      
    • 
       6.92 (dd, J = 3.5, 1.2 Hz, 1H, H-3 ): Proximity to the alkyl group influences this shift.
      
  • Aliphatic Region (1.5 – 2.5 ppm):

    • 
       ~2.20 (br s, 1H, -OH ): Chemical shift is concentration-dependent.
      
    • 
       1.68 (s, 6H, -C(CH
      
      
      )
      
      
      ): A sharp singlet integrating to 6 protons confirms the gem-dimethyl group and the tertiary nature of the alcohol.

C NMR (Chloroform-d)
  • Quaternary Carbinol Carbon:

    
     ~70–72 ppm. This signal is diagnostic; a shift toward 120–140 ppm would indicate dehydration to the alkene.
    
  • Thiophene Ring Carbons:

    • 
       ~155 ppm (C-2 , ipso): Significantly deshielded due to attachment to the oxygenated carbon.
      
    • 
       ~126 ppm (C-5 ).
      
    • 
       ~123 ppm (C-4 ).
      
    • 
       ~122 ppm (C-3 ).
      
  • Methyl Carbons:

    
     ~32 ppm.
    
Mass Spectrometry (MS)
  • Ionization: EI (70 eV) or ESI+.

  • Molecular Ion (M

    
    ): m/z 142.
    
  • Fragmentation Pattern:

    • Base Peak: Often m/z 127 ([M – CH

      
      ]
      
      
      ). The loss of a methyl group forms a resonance-stabilized thienyl-cation.
    • Dehydration Peak: m/z 124 ([M – H

      
      O]
      
      
      ). Prominent in EI due to the stability of the conjugated isopropenylthiophene cation.
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band at 3300–3450 cm

    
    .
    
  • C-H Stretch (Aliphatic): 2970–2990 cm

    
     (Methyl groups).
    
  • Thiophene Ring Modes: Sharp bands around 1440 cm

    
     and 700 cm
    
    
    (C-S stretch/ring breathing).

Analytical Logic & Quality Control

When analyzing CAS 5331-62-4, the primary impurity of concern is 2-isopropenylthiophene (CAS 1753-60-2), formed via acid-catalyzed dehydration.

Impurity Differentiation Workflow

The following decision tree guides the analyst in verifying sample purity using

AnalysisLogicStartSample Analysis(1H NMR)CheckMethylCheck Aliphatic Region(1.5 - 2.5 ppm)Start->CheckMethylDecision1Singlet (6H) at ~1.7 ppm?CheckMethyl->Decision1ResultPureIdentity Confirmed:Tertiary Alcohol presentDecision1->ResultPureYesCheckOlefinCheck Olefinic Region(5.0 - 5.5 ppm)Decision1->CheckOlefinNo / MixedResultPure->CheckOlefinPurity CheckResultImpureImpurity Detected:2-Isopropenylthiophene(Dehydration Product)CheckOlefin->ResultImpureSignals Present

Caption: NMR logic flow to distinguish the target alcohol from its common dehydration impurity.

Handling & Stability

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Tertiary alcohols can be hygroscopic.

  • Acid Sensitivity: Highly sensitive to acidic conditions. Exposure to trace acids (even acidic silica gel during chromatography) can trigger dehydration to the alkene. Use triethylamine-neutralized silica for purification.

  • Safety: Standard precautions for organic chemicals apply. Causes skin and eye irritation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220065, 2-(Thiophen-2-yl)propan-2-ol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Propanol, 2-(2-thienyl)- Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • Organic Syntheses. General methods for Grignard addition to heteroaromatic ketones. (Contextual reference for Route A protocols). Retrieved from [Link]

Technical Guide: Spectroscopic Analysis of 2-(thiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 5331-62-4 Molecular Formula:


Molecular Weight:  142.22  g/mol
Synonyms:  Dimethyl(2-thienyl)carbinol; 2-(2-Thienyl)-2-propanol[1]

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 2-(thiophen-2-yl)propan-2-ol , a tertiary alcohol featuring a thiophene pharmacophore.[1] This molecule serves as a critical bioisostere for phenyl-based tertiary alcohols in medicinal chemistry and a precursor in conductive polymer synthesis.[1]

The primary analytical challenge lies in distinguishing the intact alcohol from its dehydration product, 2-isopropenylthiophene , which forms readily under acidic conditions or excessive heat. This guide prioritizes self-validating protocols —experimental workflows where the data not only confirms identity but actively flags common degradation pathways.[1]

Part 1: Molecular Architecture & Stability Profile

The molecule consists of an electron-rich thiophene ring substituted at the C2 position with a 2-hydroxypropan-2-yl group.[1]

Structural Criticality
  • Electronic Effects: The thiophene ring is

    
    -excessive.[1] The oxygen of the hydroxyl group acts as a Lewis base, while the tertiary carbon is susceptible to carbocation formation.
    
  • Dehydration Risk: The stability of the tertiary carbocation (stabilized by the adjacent aromatic thiophene ring) makes this molecule prone to E1 elimination.

    • Implication: Acidic solvents (e.g.,

      
       with traces of HCl) can catalyze dehydration in the NMR tube, leading to false spectral data.[1]
      
Visualization: Stability & Degradation Logic

The following diagram illustrates the relationship between the target molecule and its primary impurity.

StabilityPathway cluster_legend Pathway Legend Target 2-(thiophen-2-yl)propan-2-ol (Target) Carbocation Tertiary Carbocation (Intermediate) Target->Carbocation Acid/Heat (-OH) Carbocation->Target Reversible (+H2O) Impurity 2-isopropenylthiophene (Dehydration Impurity) Carbocation->Impurity Elimination (-H+) key Blue: Target | Red: Critical Impurity | Yellow: Transient State

Figure 1: Acid-catalyzed dehydration pathway. The formation of the stable conjugated alkene (red) is the primary degradation risk during analysis.

Part 2: Sample Preparation & Self-Validating Synthesis

To ensure high-fidelity spectroscopy, the sample history must be known.[1] The standard synthesis involves a Grignard addition to 2-acetylthiophene.[1]

Protocol: Purity-First Preparation
  • Solvent Choice: Use anhydrous diethyl ether or THF.[1]

  • Quenching (Critical Step): quench with saturated aqueous Ammonium Chloride (

    
    ).[1]
    
    • Why: Strong acids (HCl,

      
      ) will instantly dehydrate the product.[1] 
      
      
      
      buffers the pH to ~9, preserving the tertiary alcohol.
  • Drying: Use

    
     or 
    
    
    
    .[1] Avoid acidic drying agents like silica gel for prolonged periods.[1]

Part 3: Multi-Modal Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing connectivity.[1] The symmetry of the isopropyl group simplifies the aliphatic region, making impurities immediately obvious.

Solvent Selection
  • Standard:

    
     (Chloroform-d).[1] Note: Filter through basic alumina if acid traces are suspected.
    
  • Diagnostic:

    
    . Note: Used to observe the Hydroxyl proton coupling, confirming the alcohol is not exchanged/dehydrated.
    

H NMR Data (400 MHz,

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.65 - 1.75 Singlet (s)6H

The two methyl groups are equivalent (achiral).[1] Splitting here indicates a chiral impurity or restricted rotation.
2.20 - 2.60 Broad Singlet1H

Chemical shift is concentration/temperature dependent.[1] Disappears with

shake.[1]
6.90 - 7.00 Doublet of Doublets1HThiophene H-4Coupled to H-3 and H-5.[1]
7.00 - 7.10 Doublet of Doublets1HThiophene H-3Adjacent to the substituent (C2).[1]
7.15 - 7.25 Doublet of Doublets1HThiophene H-5Adjacent to Sulfur.[1] Typically the most downfield aromatic signal.[1]

C NMR Data (100 MHz,

)
Shift (

ppm)
Carbon TypeAssignment
32.5

Methyl carbons (equivalent).[1]
74.2 Quaternary


.[1] The shift >70 ppm confirms tertiary alcohol status.[1]
122.5 Aromatic

Thiophene C-3.[1]
123.8 Aromatic

Thiophene C-5.[1]
126.5 Aromatic

Thiophene C-4.[1]
155.0 Quaternary

Thiophene C-2 (Ipso).[1] Significant downfield shift due to S and alkyl attachment.[1]
Visualization: NMR Connectivity Logic

NMR_Logic Spectrum 1H NMR Spectrum Aliphatic Aliphatic Region (1.0 - 3.0 ppm) Spectrum->Aliphatic Aromatic Aromatic Region (6.5 - 7.5 ppm) Spectrum->Aromatic Singlet Sharp Singlet (6H) @ ~1.7 ppm Aliphatic->Singlet Broad Broad Singlet (1H) Variable Shift Aliphatic->Broad Multiplet Multiplet/DD (3H) @ 6.9-7.3 ppm Aromatic->Multiplet Conclusion1 Gem-dimethyl confirmed (Symmetry intact) Singlet->Conclusion1 Conclusion2 Hydroxyl Group Present (Verify w/ D2O) Broad->Conclusion2 Conclusion3 Thiophene Ring Intact (No alkene protons) Multiplet->Conclusion3

Figure 2: Decision tree for interpreting the proton NMR spectrum. The absence of alkene protons (typically 5.0-5.5 ppm) in the aromatic region is the key purity check.

Infrared Spectroscopy (FT-IR)

IR is the primary tool for rapid functional group verification.[1]

  • O-H Stretch: Broad band at 3300–3450 cm⁻¹ .[1]

    • Self-Validation: If this band is sharp or weak, suspect dehydration.[1]

  • C-H Stretch (Aromatic): Weak intensity just above 3000 cm⁻¹ (Thiophene C-H).[1]

  • C-H Stretch (Aliphatic): Strong bands at 2900–2980 cm⁻¹ (Methyl groups).[1]

  • Ring Breathing: Characteristic Thiophene bands at 1420–1450 cm⁻¹ and ~700 cm⁻¹ (C-S stretch/ring deformation).[1]

Mass Spectrometry (MS)[1][2]
  • Ionization Mode: Electron Impact (EI) or ESI+.[1]

  • Molecular Ion (

    
    ):  m/z 142.[1][2][3] Often weak in EI due to fragmentation.[1]
    
  • Fragmentation Pattern:

    • 
      :  Loss of a methyl group (
      
      
      
      -cleavage).[1] Very common for gem-dimethyl structures.[1]
    • 
      :  Loss of water (
      
      
      
      ).[1] This is the diagnostic peak for the alcohol.
    • 
      :  Thienyl cation.[1]
      
    • Base Peak: Often m/z 43 (

      
      ) if rearrangement occurs, or m/z 127.[1]
      

Part 4: Troubleshooting & Impurity Profiling

The "Dehydration Test"

If your spectral data is ambiguous, perform this check:

  • Observation: Are there new peaks in the

    
    H NMR at 5.05 ppm  and 5.35 ppm ?
    
  • Diagnosis: These are the terminal alkene protons of 2-isopropenylthiophene .[1]

  • Root Cause: The sample was likely subjected to heat (>50°C) or acidic workup.[1]

  • Remediation: Re-purify via column chromatography using basic alumina or silica pre-treated with 1% Triethylamine.[1]

Solvent Effects
  • In DMSO-d6 , the OH proton may appear as a sharp singlet at ~5.5 ppm if the sample is ultra-dry.

  • In CDCl3 , the OH proton can drift anywhere between 1.5 ppm and 4.0 ppm depending on concentration (Hydrogen bonding).[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 220065, 2-(Thiophen-2-yl)propan-2-ol. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. 2-Thiopheneethanol (Structural Analog Comparison). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Chemical Abstracts Service (CAS). CAS Registry Number 5331-62-4.[1] American Chemical Society.[1]

  • Doc Brown's Chemistry. NMR Analysis of Propan-2-ol Derivatives (Methodology Reference). Retrieved from [Link]

Sources

1H and 13C NMR spectral data for 2-(thiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization and Structural Analysis of 2-(Thiophen-2-yl)propan-2-ol

Executive Summary

2-(Thiophen-2-yl)propan-2-ol (CAS: 2309-47-9), also known as dimethyl(2-thienyl)carbinol, is a critical tertiary alcohol intermediate in medicinal chemistry. It serves as a bioisostere for phenyl-based tertiary alcohols and is a precursor for various antihistamines and anticholinergic agents.

This guide provides a definitive reference for the spectroscopic identification of this compound. Unlike simple aliphatic alcohols, the thiophene ring introduces specific magnetic anisotropy effects that complicate NMR interpretation. Furthermore, the tertiary "benzylic-like" hydroxyl group makes this compound prone to spontaneous dehydration, necessitating rigorous purity analysis.

Synthesis & Experimental Protocol

To ensure the spectral data corresponds to a high-purity sample, the following synthesis protocol is recommended. This method utilizes a Grignard addition to 2-acetylthiophene, favored for its regioselectivity over the lithiation of thiophene.

Reaction Workflow

The synthesis relies on the nucleophilic addition of methylmagnesium bromide to the ketone carbonyl.

SynthesisWorkflow Start 2-Acetylthiophene (Starting Material) Inter Magnesium Alkoxide Intermediate Start->Inter Nucleophilic Addition Reagent MeMgBr (3.0 eq) THF, 0°C -> RT Reagent->Inter Quench Quench Sat. NH4Cl (aq) Inter->Quench Protonation Product 2-(Thiophen-2-yl)propan-2-ol (Target) Quench->Product Extraction (Et2O) & Distillation

Figure 1: Grignard synthesis workflow for the target tertiary alcohol.

Detailed Protocol
  • Preparation: Flame-dry a 250 mL three-necked flask under Argon atmosphere.

  • Reagent Loading: Charge with methylmagnesium bromide (3.0 M in Et2O, 1.2 eq). Cool to 0°C.

  • Addition: Add 2-acetylthiophene (1.0 eq) dissolved in anhydrous THF dropwise over 30 minutes. The exotherm must be controlled to prevent polymerization.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Quench carefully with saturated aqueous

    
     at 0°C. Extract with diethyl ether (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    . Concentrate in vacuo.[1] Purify via Kugelrohr distillation or flash chromatography (Silica, 10% EtOAc/Hexane). Note:  Avoid acidic silica, which catalyzes dehydration.
    

NMR Spectral Data

The following data represents the standard shifts observed in


 at 298 K.
1H NMR Data (400 MHz, CDCl3)

The spectrum is characterized by a distinct aromatic system (thiophene ABC system) and a high-intensity singlet for the gem-dimethyl group.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
H-5 7.18 - 7.22dd1H

Thiophene

-proton (furthest from substituent)
H-4 6.94 - 6.98dd1H

Thiophene

-proton
H-3 6.90 - 6.93dd1H

Thiophene

-proton (closest to substituent)
-OH 2.30 - 2.60br s1H-Hydroxyl (Concentration dependent)
-CH3 1.68s6H-Gem-dimethyl group

Expert Insight: The chemical shift of the hydroxyl proton is highly variable. In dry


, it may appear as a sharp singlet around 5.5 ppm. In 

, trace acid or water causes broadening.
13C NMR Data (100 MHz, CDCl3)
PositionShift (

, ppm)
TypeAssignment
C-2 153.2CqThiophene ipso-carbon (Quaternary)
C-5 126.6CHThiophene

-carbon
C-4 124.2CHThiophene

-carbon
C-3 122.3CHThiophene

-carbon
C-OH 70.3CqTertiary alcohol carbon
-CH3 32.1CH3Methyl groups (Equivalent)

Structural Assignment Logic

To validate the structure, one must correlate the coupling constants of the aromatic ring. The thiophene ring exhibits characteristic coupling that distinguishes it from phenyl or furan rings.

NMRLogic Structure Structure: 2-Substituted Thiophene H5 H-5 Signal (~7.2 ppm) Structure->H5 Deshielded by S atom H3_4 H-3 / H-4 Signals (~6.9 ppm) Structure->H3_4 Ortho/Meta positions Coupling Coupling Analysis (J values) H5->Coupling J(4,5) ~5Hz H3_4->Coupling J(3,4) ~3.5Hz Conclusion Confirmed Regiochemistry: Substitution at C-2 Coupling->Conclusion Matches 2-subst. pattern

Figure 2: Logic flow for assigning thiophene protons based on coupling constants.

Critical Interpretation:

  • H-5 vs H-3: H-5 is typically the most deshielded proton in 2-substituted thiophenes due to the proximity to the sulfur atom's lone pairs and lack of shielding from the alkyl substituent.

  • Symmetry: The presence of a single methyl peak (integration 6H) confirms the free rotation of the isopropyl group and the symmetry of the gem-dimethyls.

Impurity Profiling: The Dehydration Risk

The most common failure mode in the storage and analysis of 2-(thiophen-2-yl)propan-2-ol is acid-catalyzed dehydration.

Impurity: 2-Isopropenylthiophene (2-(prop-1-en-2-yl)thiophene).

Diagnostic Signals (Impurity): If the sample has degraded, look for these signals in the 1H NMR:

  • Vinylic Protons: Two new singlets (or fine doublets) appearing at

    
     5.05 and 5.35 ppm .
    
  • Methyl Group: A shift from 1.68 ppm (alcohol) to

    
     2.15 ppm  (allylic methyl).
    
  • Loss of OH: Disappearance of the broad singlet at 2.3-2.6 ppm.

Prevention: Store the compound in a basic environment (e.g., washed with


 prior to storage) and avoid using 

that has become acidic over time. Use

treated with basic alumina for sensitive NMR measurements.

References

  • Spectral Database for Organic Compounds (SDBS). "SDBS No. 5621: Dimethyl(2-thienyl)carbinol." National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Campaigne, E., & Foye, W. O. (1948). "The Synthesis of 2-Thiophene Analogues of DDT." Journal of the American Chemical Society, 70(11), 3941–3942. (Foundational synthesis of thiophene carbinols). [Link]

Sources

Technical Guide: Mass Spectral Interpretation of 2-(thiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectral fragmentation patterns of 2-(thiophen-2-yl)propan-2-ol (CAS: 2309-47-9), also known as dimethyl(2-thienyl)carbinol.

For researchers and analytical scientists, this molecule presents a specific challenge: thermal instability . As a tertiary alcohol attached to an aromatic heterocycle, it is prone to dehydration in hot GC injection ports, often leading to misidentification as its alkene analog, 2-isopropenylthiophene. This guide provides a self-validating interpretation framework to distinguish the intact analyte from its thermal degradation products and validates the presence of the thiophene ring via sulfur isotope analysis.

Molecular Architecture & Theoretical MS Profile

Understanding the structural lability of the molecule is a prerequisite for accurate spectral interpretation.

FeatureSpecificationImpact on Mass Spectrum
Molecular Formula

MW: 142 Da . Odd mass indicates zero or even nitrogen count (Nitrogen Rule).
Functional Group Tertiary AlcoholWeak/Absent Molecular Ion (

)
. High probability of alpha-cleavage and dehydration.
Heterocycle Thiophene RingIsotope Pattern : Presence of

creates a diagnostic

peak at ~4.4% relative abundance.
Lability Benzylic-like OHThermal Artifacts : Prone to forming m/z 124 (Dehydration) in the injector.
The Sulfur Isotope Signature

Unlike standard organic alcohols, the thiophene ring provides a built-in isotopic tag. Sulfur has a significant heavy isotope,


, with a natural abundance of 4.21% relative to 

.
  • Validation Rule: Any major fragment ion containing the thiophene ring must exhibit a satellite peak at

    
     with approximately 4-5% intensity of the parent peak.
    

Fragmentation Mechanistics

The fragmentation of 2-(thiophen-2-yl)propan-2-ol is governed by two competing pathways: Alpha-Cleavage (Ionization driven) and Dehydration (Thermal/Ionization driven).

Pathway A: Alpha-Cleavage (Dominant)

Ionization of the oxygen lone pair triggers the homolytic cleavage of a C-C bond adjacent to the hydroxyl group.[1]

  • Mechanism: Loss of a methyl radical (

    
    , 15 Da).
    
  • Result: Formation of a resonance-stabilized oxonium-thienyl cation at m/z 127 .

  • Stability: The positive charge is delocalized across the oxygen and the thiophene ring, making this the thermodynamically favored fragment (Base Peak).

Pathway B: Dehydration (Competitive)

Loss of water (


, 18 Da) occurs either thermally (in the inlet) or via EI fragmentation.
  • Mechanism: Elimination of -OH and a beta-hydrogen.

  • Result: Formation of the radical cation 2-isopropenylthiophene at m/z 124 .

  • Significance: If m/z 124 is the base peak and m/z 142 is absent, the sample has likely degraded.

Pathway Visualization

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathway Parent Parent Molecule 2-(thiophen-2-yl)propan-2-ol (m/z 142) Alpha Alpha Cleavage Product Resonance Stabilized Cation (m/z 127) Parent->Alpha - CH3 (15) Dehyd Dehydration Product 2-isopropenylthiophene (m/z 124) Parent->Dehyd - H2O (18) (Thermal/EI) Ring Thiophene Ring Fragments (m/z 97, 45) Alpha->Ring Ring Opening Dehyd->Ring Fragmentation

Figure 1: Competitive fragmentation pathways. The solid line represents the primary EI pathway; the dashed red line indicates the thermal degradation risk.

Diagnostic Ion Table

Use this table to assign peaks in your acquired spectrum.

m/z (Da)Relative Intensity (Est.)Ion IdentityMechanism / Origin
142 < 5% (Very Weak)

Molecular Ion.[2] Often invisible due to tertiary alcohol instability.
129 ~4% of m/z 127

Isotope Check: Confirms presence of Sulfur in the m/z 127 fragment.
127 100% (Base Peak)

Alpha-Cleavage: Loss of methyl group. Resonance stabilized.
124 Variable (10-80%)

Dehydration: 2-isopropenylthiophene. High intensity indicates thermal degradation.
109 Moderate

Fragment of 124: Loss of methyl from the alkene species.
97 Moderate

Ring Expansion: Thiopyrylium-like ion (Thiophene + C).
85 Weak

Thiophene Ring: Protonated thiophene ring fragment.
43 Moderate

Acetyl Ion: Rearrangement of the oxygen-containing tail.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, you must distinguish between the spectrum of the analyte and the spectrum of its degradation product.

Step 1: The "Cold Inlet" Verification

Tertiary alcohols dehydrate rapidly at standard injector temperatures (250°C+).

  • Protocol: If you observe a dominant m/z 124 and no m/z 142, lower the GC inlet temperature to 150°C or use a Cold On-Column injection.

  • Validation: If the ratio of

    
     increases significantly at lower temperatures, the m/z 124 peak is a thermal artifact.
    
Step 2: The Sulfur Isotope Check

Verify the elemental composition using the


 isotope.[3][4]
  • Protocol: Zoom into the Base Peak (m/z 127).

  • Validation: You must observe a peak at m/z 129 .

    • Calculation: Intensity(129)

      
       Intensity(127) 
      
      
      
      0.044.
    • Fail State: If m/z 129 is absent or < 1%, the peak at 127 is likely a hydrocarbon interference, not the thiophene derivative.

Step 3: Workflow Diagram

ValidationWorkflow Start Acquire MS Data Check127 Is Base Peak m/z 127? Start->Check127 Check124 Is Base Peak m/z 124? Check127->Check124 No IsoCheck Check m/z 129 (Sulfur Isotope) Is it ~4% of 127? Check127->IsoCheck Yes Degraded THERMAL DEGRADATION Likely 2-isopropenylthiophene Check124->Degraded Yes (Inlet too hot) Valid VALID IDENTIFICATION 2-(thiophen-2-yl)propan-2-ol IsoCheck->Valid Yes Impurity NON-SULFUR IMPURITY IsoCheck->Impurity No

Figure 2: Decision tree for validating the mass spectrum against thermal artifacts and impurities.

Differentiation from Related Compounds

AnalyteKey MS FeatureDifferentiation Logic
2-(thiophen-2-yl)propan-2-ol Base Peak 127 Presence of Oxygen allows alpha-cleavage to stable oxonium ion.
2-isopropenylthiophene Base Peak 124 Lack of OH group prevents formation of m/z 127. Parent ion is stable at 124.
2-isopropylthiophene Base Peak 111 Alkane side chain fragments via benzylic cleavage (

from 126

111).

References

  • NIST Chemistry WebBook, SRD 69 . Thiophene Derivatives and Fragmentation. National Institute of Standards and Technology.[5][6][7][8][9] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for Alpha-Cleavage mechanisms).
  • PubChem Database . Compound Summary: 2-(thiophen-2-yl)propan-2-ol (CAS 2309-47-9). National Center for Biotechnology Information. [Link]

  • PubChem Database . Compound Summary: 2-isopropenylthiophene (CAS 30616-73-0).[10] National Center for Biotechnology Information. [Link]

Sources

FT-IR Characterization of 2-(Thiophen-2-yl)propan-2-ol: A Structural Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of thiophene-based pharmacophores, 2-(thiophen-2-yl)propan-2-ol serves as a critical intermediate, often functioning as a lipophilic structural motif or a precursor for dehydration to alkenyl-thiophenes. Its structural integrity hinges on two distinct moieties: the electron-rich thiophene ring and the sterically hindered tertiary alcohol group.

This guide provides a rigorous Fourier Transform Infrared (FT-IR) spectroscopy protocol for validating this compound. Unlike standard library matching, we focus on first-principles vibrational assignment , enabling researchers to confirm identity and detect common impurities (e.g., residual ketones or water) with high specificity.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. The molecule (


) consists of a rigid, planar heteroaromatic ring substituted at the C2 position by a flexible, tetrahedral 2-hydroxypropan-2-yl group.
Key Vibrational Modes[1][2]
  • The Hydroxyl Oscillator (

    
    ):  As a tertiary alcohol, the O-H group is sterically crowded. In neat samples, intermolecular Hydrogen bonding (H-bonding) will broaden this band, but less severely than in primary alcohols due to steric hindrance.
    
  • The Thiophene Ring (

    
    ):  The 5-membered ring exhibits characteristic "breathing" and stretching modes that are sensitive to substitution at the 2-position.[1]
    
  • The Gem-Dimethyl Group (

    
    ):  The isopropylidene moiety (
    
    
    
    ) provides a unique spectral signature—the "gem-dimethyl doublet"—which validates the alkylation of the side chain.

Experimental Protocol

Standardization is the bedrock of reproducibility. The following protocol minimizes environmental artifacts.

Sample Preparation

For this lipophilic liquid/low-melting solid, Attenuated Total Reflectance (ATR) is the preferred modality over KBr pellets to avoid hygroscopic interference.

  • Crystal Selection: Diamond or ZnSe (Diamond preferred for durability).

  • Pathlength: Single bounce (approx. 2 µm depth of penetration at 1000 cm⁻¹).

  • Background: Air background collected immediately prior to sampling (32 scans).

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Optimal balance between signal-to-noise and peak deconvolution).

  • Accumulation: 64 scans (To resolve weak overtone bands in the 1600–2000 cm⁻¹ region).

  • Apodization: Blackman-Harris 3-Term (Reduces side-lobes for sharp aromatic peaks).

Spectral Interpretation & Assignment Logic

Zone I: High-Frequency Region (3600 – 2800 cm⁻¹)

Diagnostic for: H-bonding and C-H backbone integrity.

  • 3500 – 3300 cm⁻¹ (Broad): O-H Stretching .

    • Insight: If this band is sharp and centered ~3600 cm⁻¹, the sample is likely dilute or free from H-bonding. A broad curve centered ~3350 cm⁻¹ indicates H-bonded aggregation, typical for the neat compound.

  • 3120 – 3050 cm⁻¹ (Weak/Medium): Aromatic C-H Stretch (

    
    ). 
    
    • Differentiation: Bands above 3000 cm⁻¹ belong exclusively to the thiophene ring (C3-H, C4-H, C5-H).

  • 2980 – 2870 cm⁻¹ (Strong): Aliphatic C-H Stretch (

    
    ). 
    
    • Specificity: Look for the asymmetric and symmetric stretches of the methyl groups. The intensity ratio of Aliphatic:Aromatic C-H should be roughly 2:1, reflecting the proton count (6 methyl protons vs. 3 ring protons).

Zone II: The Fingerprint Region (1600 – 600 cm⁻¹)

Diagnostic for: Substitution pattern and functional group identity.

  • 1450 – 1350 cm⁻¹: The Gem-Dimethyl Doublet.

    • A critical confirmation of the isopropyl group. You will observe a split band (or two distinct bands) arising from the symmetric deformation of the two methyl groups attached to the same quaternary carbon.

    • Positions: ~1380 cm⁻¹ and ~1360 cm⁻¹.

  • 1200 – 1100 cm⁻¹: Tertiary C-O Stretch (

    
    ). 
    
    • Tertiary alcohols exhibit the C-O stretch at lower frequencies than primary alcohols but often coupled with skeletal vibrations. Expect a strong, complex band near 1160 ± 20 cm⁻¹ .

  • 750 – 690 cm⁻¹: C-H Out-of-Plane (OOP) Bending (

    
    ). 
    
    • Thiophene Signature: 2-substituted thiophenes show a very strong, characteristic band in this region (typically ~700 cm⁻¹), corresponding to the in-phase motion of the remaining ring hydrogens.

Summary of Assignments
Frequency (cm⁻¹)IntensityVibrational Mode AssignmentStructural Significance
3300–3450 Broad, Med

H-bonded
Confirms Alcohol presence
3105 Weak

Aromatic
Thiophene ring protons
2975, 2930 Strong

Aliphatic (

)
Methyl groups
1530, 1440 Medium

Ring Stretch
Thiophene skeletal modes
1380, 1365 Medium

"Gem-Dimethyl"
Confirms Isopropylidene group
1160 Strong

Tertiary Alcohol
C-O bond character
1050–1000 MediumRing Deformation /

Skeletal coupling
~700 Very Strong

OOP Bend
2-Substitution pattern on Thiophene

Analytical Workflow & Logic Pathway

The following diagram illustrates the decision-making process for validating the compound using FT-IR data.

FTIR_Workflow Start Start: Acquire Spectrum CheckOH Check 3300-3500 cm⁻¹ Broad Band? Start->CheckOH CheckCO Check 1650-1750 cm⁻¹ Strong Peak? CheckOH->CheckCO Yes CheckOH->CheckCO No (Sample too dry?) CheckAli Check 2800-3000 cm⁻¹ Aliphatic C-H? CheckCO->CheckAli No Fail_Ketone IMPURITY: Residual 2-Acetylthiophene CheckCO->Fail_Ketone Yes (C=O Present) CheckGem Check 1360-1380 cm⁻¹ Split Peak? CheckAli->CheckGem Yes Fail_Struct ERROR: Wrong Substitution/Ring CheckAli->Fail_Struct No (Missing Methyls) CheckThio Check ~700 cm⁻¹ Strong OOP Bend? CheckGem->CheckThio Yes CheckGem->Fail_Struct No (Not Isopropyl) Pass VALIDATED: 2-(thiophen-2-yl)propan-2-ol CheckThio->Pass Yes CheckThio->Fail_Struct No Fail_Water IMPURITY: Wet Sample

Figure 1: Logic gate workflow for the spectroscopic validation of 2-(thiophen-2-yl)propan-2-ol, prioritizing impurity exclusion (carbonyls) before structural confirmation.

Common Pitfalls & Troubleshooting

The "Water Mask"

Issue: The broad O-H stretch of the product overlaps with atmospheric moisture or solvent water. Differentiation: Water typically shows a "scissoring" bending mode near 1640 cm⁻¹ . If you see a medium-intensity band here without a carbonyl signal, your sample is wet. The pure tertiary alcohol does not absorb at 1640 cm⁻¹.

Residual Starting Material (2-Acetylthiophene)

Issue: Incomplete Grignard addition or reduction. Detection: The precursor, 2-acetylthiophene, has a potent C=O stretch at ~1660–1670 cm⁻¹ (conjugated ketone). Even 1% contamination is visible here.

  • Pass Criteria: The 1600–1700 cm⁻¹ region must be essentially flat (baseline).

Ring Substitution Confusion

Issue: Distinguishing 2-substituted vs. 3-substituted thiophene. Detection: 2-substituted thiophenes generally have a strong OOP band near 700 cm⁻¹ , whereas 3-substituted variants often shift to ~750–790 cm⁻¹ .

References

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for thiophene ring modes and tertiary alcohol C-O assignments).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for 2-substituted thiophene and 2-propanol fragment spectra). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

IUPAC name and synonyms for 2-(thiophen-2-yl)propan-2-ol

[1][2][3][4][5]

Executive Summary

2-(Thiophen-2-yl)propan-2-ol (CAS: 5331-62-4) is a tertiary alcohol featuring a thiophene ring substituted at the C2 position with a dimethyl-hydroxymethyl group.[1] As a bioisostere of dimethylbenzyl alcohol, it serves as a critical intermediate in medicinal chemistry for modulating lipophilicity and metabolic stability.[1] It is also a precursor in materials science, specifically for the synthesis of 2-isopropenylthiophene , a monomer used in conductive polymer applications.[1]

This guide provides a comprehensive technical analysis of the compound, including its physicochemical profile, a validated synthesis protocol via Grignard addition, and downstream applications in dehydration and functionalization.

Nomenclature & Identity

The compound is defined by the attachment of a gem-dimethyl carbinol group to the electron-rich thiophene heterocycle.[1]

Identifier Details
IUPAC Name 2-(Thiophen-2-yl)propan-2-ol
Common Synonyms Dimethyl(2-thienyl)carbinol; 2-(2-Thienyl)-2-propanol;

-Dimethyl-2-thiophenemethanol
CAS Number 5331-62-4
MDL Number MFCD03211901
SMILES CC(C)(O)c1cccs1
InChI Key VOTAVQQTGWOIET-UHFFFAOYSA-N

Physicochemical Profile

The presence of the tertiary alcohol group allows for hydrogen bonding, while the thiophene ring contributes aromatic character and electron richness.[1]

Property Value / Description
Molecular Formula Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H

OS
Molecular Weight 142.22 g/mol
Physical State Colorless to pale yellow liquid (at ambient conditions)
Boiling Point ~85–90 °C at 15 mmHg (Predicted/Analogous)*
Density ~1.12 g/cm

(Predicted)
Solubility Soluble in ethanol, diethyl ether, THF, DCM; sparingly soluble in water.[2][3]
pKa ~14–15 (Alcoholic OH)

*Note: Exact experimental boiling points vary by pressure. The compound is often purified via vacuum distillation to prevent thermal decomposition.

Synthesis & Production

The most robust synthetic route for 2-(thiophen-2-yl)propan-2-ol is the nucleophilic addition of a Grignard reagent to a carbonyl precursor.[1] Two primary pathways exist:

  • Route A: Addition of Methylmagnesium bromide (MeMgBr) to 2-acetylthiophene.[1]

  • Route B: Addition of Methylmagnesium bromide (excess) to Methyl 2-thiophenecarboxylate.

Route A is preferred for atom economy and yield.[1]

Reaction Mechanism & Pathway

The reaction proceeds via the attack of the nucleophilic methyl carbanion (from the Grignard reagent) on the electrophilic carbonyl carbon of 2-acetylthiophene.[1] The resulting magnesium alkoxide intermediate is hydrolyzed to yield the target tertiary alcohol.[1]

GrignardSynthesisSubstrate2-Acetylthiophene(C6H6OS)IntermediateMagnesium AlkoxideComplexSubstrate->IntermediateTHF, 0°C to RTNucleophilic AdditionReagentMeMgBr(Methylmagnesium Bromide)Reagent->IntermediateProduct2-(Thiophen-2-yl)propan-2-ol(Target)Intermediate->ProductQuenchSideMgBr(OH)Intermediate->SideByproductAcidH3O+ / NH4Cl(Hydrolysis)Acid->Product

Figure 1: Synthetic pathway via Grignard addition to 2-acetylthiophene.

Detailed Experimental Protocol (Route A)

Safety Note: Grignard reagents are moisture-sensitive and pyrophoric.[1] All glassware must be oven-dried, and the reaction performed under an inert atmosphere (Nngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Materials:

  • 2-Acetylthiophene (1.0 eq)[1]

  • Methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether[1]

  • Saturated aqueous Ammonium Chloride (NHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    Cl)
    

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with Nitrogen.[1]

  • Solvent Charge: Add anhydrous THF (approx. 10 mL per gram of substrate) to the flask.

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Cannulate the MeMgBr solution into the flask or addition funnel.[1]

  • Substrate Addition: Dissolve 2-acetylthiophene in a minimal amount of anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.[1] Note: Exothermic reaction; maintain temperature <10°C.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor progress via TLC (SiOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , Hexane:EtOAc 4:1) or GC-MS.
    
  • Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated aqueous NH

    
    Cl. Caution: Vigorous gas evolution.
    
  • Workup: Extract the aqueous layer with Diethyl Ether (3x).[1] Combine organic layers, wash with brine, and dry over anhydrous MgSOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) or vacuum distillation if scale permits.[1]

Reactivity & Applications

Dehydration to 2-Isopropenylthiophene

The most common downstream transformation is the acid-catalyzed dehydration to form the alkene.[1]

  • Reagents: p-Toluenesulfonic acid (pTSA) or KHSOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     in refluxing Benzene/Toluene.
    
  • Significance: The product, 2-isopropenylthiophene, is a precursor for conducting polymers (polythiophenes) used in organic photovoltaics and sensors.[1]

Friedel-Crafts Alkylation

The tertiary carbocation generated from 2-(thiophen-2-yl)propan-2-ol is a stable electrophile.[1]

  • Application: It can be used to alkylate electron-rich aromatics (e.g., phenols, indoles) to synthesize complex scaffolds found in non-steroidal anti-inflammatory drugs (NSAIDs) or 5-lipoxygenase inhibitors.[1]

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       7.18 (dd, 1H, thiophene C5-H)
      
    • 
       6.94 (dd, 1H, thiophene C3-H)
      
    • 
       6.92 (dd, 1H, thiophene C4-H)
      
    • 
       2.20 (s, 1H, -OH, exchangeable)
      
    • 
       1.65 (s, 6H, -C(CH 
      
      
      )
      
      
      )
  • IR Spectroscopy: Broad absorption at 3300–3400 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (O-H stretch); weak aromatic bands at 3100 cm
    
    
    .
  • MS (EI): Molecular ion [M]+ at m/z 142; base peak likely at m/z 127 ([M-CHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ]+) or m/z 124 ([M-H
    
    
    O]+).

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).[1]

  • Storage: Store in a cool, dry place under inert gas. Hygroscopic.

  • Disposal: Dispose of via a licensed chemical waste contractor.[1] Do not discharge into drains.[1]

References

  • PubChem. 2-(Thiophen-2-yl)propan-2-ol (Compound).[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • Goncalves, et al. Synthesis of thiophene derivatives.[1] Journal of Heterocyclic Chemistry.[1] (Contextual grounding for thiophene functionalization).

Molecular weight and formula of 2-(thiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic methodology, and pharmaceutical relevance of 2-(thiophen-2-yl)propan-2-ol .

Chemical Class: Tertiary Heteroaromatic Alcohol CAS Registry Number: 5331-62-4[1]

Executive Summary

2-(Thiophen-2-yl)propan-2-ol (also known as dimethyl(2-thienyl)carbinol) is a structural motif frequently employed in medicinal chemistry as a bioisostere for the 2-phenylpropan-2-ol (cumyl alcohol) moiety. The replacement of a benzene ring with a thiophene heterocycle alters the lipophilicity (LogP), metabolic stability, and steric profile of the parent molecule, often improving potency or pharmacokinetic properties in drug candidates. This guide provides a definitive reference for its synthesis, characterization, and application in lead optimization.

Physicochemical Specifications

The following data consolidates experimental and predicted values to establish a baseline for identification and handling.

PropertyValueNotes
IUPAC Name 2-(Thiophen-2-yl)propan-2-ol
Molecular Formula C₇H₁₀OS
Molecular Weight 142.22 g/mol
Appearance Colorless to pale yellow liquidMay crystallize at low temps (Analog MP ~30°C)
Boiling Point ~95–100 °C @ 15 mmHgPredicted based on 2-thienylethanol data
Density 1.08 ± 0.05 g/cm³Estimated (S-heterocycle increases density vs. phenyl)
Solubility Soluble in EtOH, Et₂O, DCM, THFLimited aqueous solubility
LogP (Predicted) ~1.8 – 2.1Moderate lipophilicity

Synthetic Architecture: Grignard Addition

The most robust and scalable route to 2-(thiophen-2-yl)propan-2-ol is the nucleophilic addition of a methyl Grignard reagent to 2-acetylthiophene . This approach avoids the handling of cryogenic lithiation reagents required for the alternative route (acetone addition to 2-thienyllithium).

Reaction Mechanism

The reaction proceeds via the attack of the nucleophilic methyl carbanion (from MeMgBr) on the electrophilic carbonyl carbon of 2-acetylthiophene. This forms a magnesium alkoxide intermediate, which yields the tertiary alcohol upon acidic hydrolysis.

G Reactant 2-Acetylthiophene (Electrophile) Intermediate Mg-Alkoxide Complex Reactant->Intermediate THF/Et2O, 0°C Reagent MeMgBr (Nucleophile) Reagent->Intermediate Product 2-(Thiophen-2-yl)propan-2-ol (Target) Intermediate->Product H+ Quench Quench NH4Cl (aq) (Hydrolysis) Quench->Product

Figure 1: Mechanistic pathway for the Grignard synthesis of the target alcohol.

Detailed Experimental Protocol

Scale: 10 mmol Yield Target: 85–92%

Reagents:

  • 2-Acetylthiophene (1.26 g, 10 mmol)

  • Methylmagnesium bromide (3.0 M in Et₂O, 4.0 mL, 12 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen or Argon.

  • Solvent Charge: Add anhydrous THF (15 mL) and 2-acetylthiophene (1.26 g). Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Transfer the MeMgBr solution to the addition funnel via syringe. Add dropwise to the reaction mixture over 15 minutes. Note: The reaction is exothermic; control the rate to maintain T < 5 °C.

  • Reaction Maintenance: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1). Disappearance of the ketone spot (Rf ~0.5) indicates completion.

  • Quench: Cool the flask back to 0 °C. Carefully quench by dropwise addition of saturated NH₄Cl (10 mL). Caution: Vigorous gas evolution (methane).

  • Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (3 × 20 mL). Combine organic layers.

  • Drying & Concentration: Wash combined organics with Brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, water bath 30 °C).

  • Purification: The crude oil is typically >90% pure. For analytical grade, purify via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).

Structural Characterization

Verification of the structure relies on the distinct electronic environment of the thiophene ring and the symmetry of the dimethyl group.

Proton NMR (¹H NMR)

Solvent: CDCl₃ (7.26 ppm ref)

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Insight
7.18 dd (J=5.1, 1.2 Hz)1HThiophene H-5Adjacent to Sulfur, most deshielded.
6.94 dd (J=5.1, 3.5 Hz)1HThiophene H-4Beta-position.
6.90 dd (J=3.5, 1.2 Hz)1HThiophene H-3Adjacent to the quaternary carbon.
2.30 br s1H–OHExchangeable; shift varies with concentration.
1.68 s6H–C(CH₃)₂Gem-dimethyl singlet; deshielded by aromatic ring.
Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion (M⁺): 142 m/z.

  • Base Peak: 127 m/z (Loss of –CH₃). Tertiary carbocations are stable, making methyl loss a dominant fragmentation pathway.

  • Dehydration Peak: 124 m/z (Loss of H₂O). Common in tertiary alcohols, leading to the isopropenyl thiophene species.

Pharmaceutical Relevance & Applications

Bioisosterism Strategy

In drug design, the thiophene ring is a classic bioisostere for benzene .

  • Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene, potentially increasing cation-π interactions with receptor binding sites.

  • Steric Effects: The sulfur atom introduces a larger van der Waals radius than a -CH=CH- unit, but the 5-membered ring angle (approx. 90° at Sulfur) alters the vector of substituents, potentially resolving steric clashes in tight binding pockets.

Metabolic Stability Workflow

Tertiary alcohols like 2-(thiophen-2-yl)propan-2-ol are generally resistant to oxidative metabolism (CYP450) because they lack an alpha-proton. However, they are susceptible to Phase II conjugation.

Metabolism Compound 2-(Thiophen-2-yl)propan-2-ol Glucuronidation Phase II: O-Glucuronidation (UGT Enzymes) Compound->Glucuronidation Primary Route Dehydration Acid-Catalyzed Dehydration (Stomach Acid) Compound->Dehydration Minor Route (pH < 2) Elimination Renal Excretion Glucuronidation->Elimination Alkene 2-Isopropenylthiophene (Reactive Metabolite) Dehydration->Alkene

Figure 2: Primary metabolic and degradation pathways.

Strategic Utility

This scaffold is utilized in the synthesis of:

  • Anticholinergics: Analogues of procyclidine where phenyl rings are swapped for thiophenes.

  • 5-LOX Inhibitors: Thiophene-based inhibitors for inflammatory diseases (e.g., Zileuton derivatives).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 220065, 2-(Thiophen-2-yl)propan-2-ol. Retrieved from [Link]

  • Organic Syntheses. (1938). 2-Iodothiophene and Grignard Derivatization. Org. Synth. 18, 41. Retrieved from [Link]

Sources

Technical Guide: Reactivity Profile of Thienyl-Substituted Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the unique chemical and biological reactivity of tertiary alcohols attached directly to a thiophene ring (


-thienyl carbinols). This structural motif presents a dichotomy in drug development and organic synthesis: it offers a versatile synthetic handle for generating complex alkyl chains or vinyl heterocycles, yet it introduces significant metabolic liabilities due to the bioactivation of the thiophene ring.

Key Takeaway: The reactivity of this scaffold is dominated by the exceptional stability of the


-thienyl carbocation , which facilitates rapid E1 elimination (dehydration) under mild acidic conditions. Conversely, the electron-rich nature of the thiophene ring predisposes the molecule to cytochrome P450-mediated S-oxidation, a known toxophore pathway.

Electronic Structure & Mechanistic Foundations

The reactivity of thienyl tertiary alcohols cannot be understood without analyzing the electronic interplay between the heteroaromatic ring and the carbinol center.

The -Thienyl Carbocation

Upon protonation and loss of water, the tertiary alcohol generates a carbocation.[1] While tertiary carbocations are inherently stable, the adjacent thiophene ring provides additional stabilization far exceeding that of a benzene ring.

  • Resonance Effect: The sulfur atom in the thiophene ring has lone pairs in a

    
    -orbital that can overlap with the 
    
    
    
    -system. This allows the positive charge to be delocalized not just across the carbons, but effectively onto the sulfur atom itself.
  • Reactivity Implications: This stabilization lowers the activation energy for

    
     substitutions and E1 eliminations. Consequently, these alcohols are acid-labile ; exposure to even weak acids (e.g., silica gel, acetic acid) can trigger dehydration to the vinyl thiophene.
    
Mechanism of Acid-Catalyzed Dehydration (E1)

The following diagram illustrates the resonance stabilization that drives the facile dehydration of these substrates.

DehydrationMechanism cluster_resonance Stabilization Factor Reactant Tertiary Thienyl Alcohol Protonation Oxonium Ion (Fast Equilibrium) Reactant->Protonation + H+ Carbocation α-Thienyl Carbocation (Resonance Stabilized) Protonation->Carbocation - H2O (RDS) Product Vinyl Thiophene (Alkene) Carbocation->Product - H+ Resonance Sulfur Lone Pair Delocalization Resonance->Carbocation

Figure 1: E1 mechanism showing the rate-determining step (RDS) driven by the stability of the thienyl carbocation.

Synthetic Transformations: The "Good"

In a synthetic context, the thiophene ring serves as a "masked" alkyl chain or a platform for building complex alkenes.

Controlled Dehydration

Because the dehydration is so facile, it is the primary method for synthesizing vinyl thiophenes. However, strong mineral acids (e.g.,


) must be avoided as they cause polymerization of the electron-rich thiophene ring.
  • Optimal Conditions: Use

    
    -Toluenesulfonic acid (
    
    
    
    TSA) in refluxing toluene with a Dean-Stark trap. This removes water azeotropically, driving the equilibrium to the alkene without harsh acidic environments.
Reductive Desulfurization (Raney Nickel)

The thiophene ring can be reductively opened using Raney Nickel. When applied to a thienyl tertiary alcohol (or its dehydrated alkene product), this effectively converts the thiophene ring into a saturated butyl chain.

  • Strategic Value: This allows chemists to use thiophene as a polar, aromatic handle for diverse chemistry (e.g., lithiation at the 2-position) and then "delete" the ring to reveal a simple alkyl group in the final step.

Table 1: Comparative Synthetic Transformations

TransformationReagent SystemMechanismSynthetic Utility
Dehydration

TSA, Toluene,

E1 EliminationGenerates vinyl thiophenes (monomers, intermediates).
Desulfurization Raney Ni,

, EtOH
HydrogenolysisConverts thiophene moiety to a

-butyl group (Masked alkyl synthesis).
Substitution

or


Generates

-haloalkyl thiophenes (highly reactive electrophiles).

Metabolic Liabilities & Toxicology: The "Bad"

For drug discovery professionals, the thiophene ring is a well-known structural alert .[2] While the tertiary alcohol moiety itself is metabolically amenable (often undergoing glucuronidation), the thiophene ring is prone to bioactivation.

Bioactivation Pathway

Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) recognize the electron-rich thiophene sulfur.

  • S-Oxidation: The sulfur is oxidized to a thiophene S-oxide.[3]

  • Michael Acceptor Formation: The S-oxide is not aromatic and acts as a highly reactive diene/Michael acceptor.

  • Covalent Binding: This intermediate reacts with nucleophilic residues (cysteine thiols) on proteins or glutathione. Protein binding leads to immune-mediated hepatotoxicity (e.g., as seen with Tienilic acid).

Impact of the Tertiary Alcohol

The presence of the tertiary alcohol does not prevent this activation. In fact, if the alcohol dehydrates in vivo (stomach acid), the resulting vinyl thiophene is even more reactive towards epoxidation and metabolic activation.

Metabolism Drug Thiophene-Tertiary Alcohol CYP CYP450 Oxidation Drug->CYP S_Oxide Thiophene S-Oxide (Reactive Electrophile) CYP->S_Oxide Bioactivation Glutathione Glutathione Adduct (Detoxification/Excretion) S_Oxide->Glutathione + GSH (Safe) Protein Protein Adduct (Hepatotoxicity/Immune Response) S_Oxide->Protein + Protein-SH (Toxic)

Figure 2: Metabolic bioactivation pathway of thiophene-containing scaffolds leading to potential toxicity.[4]

Experimental Protocols

Protocol A: Mild Acid-Catalyzed Dehydration

Use this protocol to convert thienyl tertiary alcohols to vinyl thiophenes without polymerizing the ring.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagents: Dissolve the tertiary alcohol (10 mmol) in Toluene (50 mL). Add

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    TSA, 0.5 mmol, 5 mol%).
  • Reaction: Heat to reflux (bath temp ~115°C). Monitor water accumulation in the trap.

  • Monitoring: Check via TLC or LCMS every 30 minutes. Reaction is typically complete within 1-2 hours due to the stability of the intermediate cation.

  • Workup: Cool to room temperature. Wash with saturated

    
     (2 x 20 mL) to neutralize the acid immediately (crucial to prevent post-reaction polymerization). Dry organic layer over 
    
    
    
    and concentrate in vacuo.
Protocol B: Raney Nickel Desulfurization

Use this protocol to open the ring to a saturated alkyl chain.

  • Safety: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere (Argon/Nitrogen) and keep wet.

  • Reagents: Dissolve the thienyl alcohol (5 mmol) in absolute Ethanol (30 mL).

  • Catalyst: Add Raney Nickel slurry (approx. 10x weight excess relative to substrate) carefully.

  • Reaction: Reflux the suspension for 4–12 hours. (Note: Hydrogen gas is adsorbed on the catalyst; external

    
     pressure is often not required for simple desulfurization, but a balloon of 
    
    
    
    ensures completion).
  • Workup: Filter through a pad of Celite under an inert atmosphere. Do not let the filter cake dry out. Rinse with ethanol. Concentrate the filtrate to obtain the aliphatic alcohol.

References

  • Mechanistic Foundation of Thiophene Reactivity Source: Wikipedia / Standard Organic Texts Title: Thiophene: Electronic Structure and Reactivity URL:[Link][4]

  • Metabolic Toxicity Mechanisms Source: Chemical Research in Toxicology (ACS) Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods URL:[Link]

  • Raney Nickel Desulfurization Source: Organic Reactions (Wiley) Title: Desulfurization with Raney Nickel URL:[Link]

  • Thiophene S-Oxide Intermediates Source: Journal of the American Chemical Society Title: Thiophene S-oxides as new reactive metabolites URL:[Link]

Sources

Advanced Synthetic Strategies for 2-(Thiophen-2-yl)propan-2-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Thiophen-2-yl)propan-2-ol (also known as dimethyl(thiophen-2-yl)carbinol) is a critical tertiary alcohol intermediate used in the synthesis of complex thiophene-containing pharmaceuticals and agrochemicals. Its structural motif—a thiophene ring coupled to a bulky, dimethyl-substituted hydroxyl group—serves as a bioisostere for phenyl-based tertiary alcohols, offering unique metabolic stability and lipophilicity profiles.

This technical guide provides a comprehensive analysis of the synthetic pathways for this compound. Unlike simple aliphatic alcohols, the electron-rich nature of the thiophene ring makes the target molecule susceptible to acid-catalyzed dehydration, yielding 2-isopropenylthiophene. Therefore, the selection of reagents, reaction conditions, and purification methods requires a nuanced understanding of heteroaromatic stability.

Retrosynthetic Analysis & Strategic Disconnections

To design a robust synthesis, we must first deconstruct the molecule. The tertiary alcohol center suggests two primary disconnections involving carbon-carbon bond formation via organometallic nucleophiles.

Figure 1: Retrosynthetic Pathway Analysis

Retrosynthesis Target Target: 2-(Thiophen-2-yl)propan-2-ol (Tertiary Alcohol) Disc1 Disconnection A (Preferred) Target->Disc1 C-C Scission Disc2 Disconnection B (Alternative) Target->Disc2 C-C Scission Acetone Acetone (Electrophile) Disc1->Acetone ThiopheneLi 2-Thienyllithium or 2-ThienylMgBr Disc1->ThiopheneLi AcetylThiophene 2-Acetylthiophene (Electrophile) Disc2->AcetylThiophene MeMgBr Methylmagnesium Bromide (Nucleophile) Disc2->MeMgBr

Caption: Retrosynthetic analysis revealing two viable organometallic routes. Route B (Disconnection B) is generally preferred for scalability and handling.

Critical Evaluation of Synthetic Routes

Route A: Nucleophilic Addition to Acetone (The Lithiation Route)

This route involves generating 2-thienyllithium (via lithiation of thiophene or halogen-metal exchange of 2-bromothiophene) and quenching it with acetone.

  • Pros: Direct use of cheap thiophene (if using direct lithiation).

  • Cons: Acetone is prone to self-condensation (Aldol reaction) in the presence of strong bases like organolithiums. This side reaction produces diacetone alcohol and mesityl oxide, complicating purification.

Route B: Grignard Addition to 2-Acetylthiophene (The "Gold Standard")

This route utilizes the reaction between 2-acetylthiophene and methylmagnesium bromide (MeMgBr).

  • Pros: 2-Acetylthiophene is a stable, commercially available solid/liquid. MeMgBr is a potent nucleophile but less basic than alkyllithiums, reducing enolization side reactions.

  • Verdict: Route B is the superior method for laboratory and pilot-scale synthesis due to higher specificity and easier workup.

Detailed Experimental Protocol (Route B)

Objective: Synthesis of 2-(thiophen-2-yl)propan-2-ol via Grignard addition.

Reagents and Materials
ReagentEquiv.[1][2]RoleHazards
2-Acetylthiophene 1.0SubstrateHarmful if swallowed
Methylmagnesium Bromide (3.0 M in Et₂O) 1.2NucleophilePyrophoric, Water Reactive
Tetrahydrofuran (THF) SolventMediumFlammable, Peroxide former
Ammonium Chloride (sat. aq.) ExcessQuenchIrritant
Magnesium Sulfate (anhydrous) N/ADrying AgentN/A
Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Flush the system with dry Nitrogen or Argon for 15 minutes.

  • Maintain an inert atmosphere throughout the reaction.

Step 2: Substrate Solubilization

  • Charge the flask with 2-Acetylthiophene (12.6 g, 100 mmol) .

  • Add anhydrous THF (150 mL) via syringe. Stir until dissolved.

  • Cool the solution to 0°C using an ice/water bath. Note: Cooling is critical to control the exotherm of the Grignard addition.

Step 3: Grignard Addition

  • Charge the addition funnel with Methylmagnesium Bromide (3.0 M in Et₂O, 40 mL, 120 mmol) .

  • Add the Grignard reagent dropwise over 30–45 minutes.

    • Observation: The solution may turn from yellow to a dark orange/brown suspension.

    • Control: Ensure the internal temperature does not exceed 10°C.[1]

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

  • Stir for 2–3 hours. Monitor reaction progress via TLC (20% EtOAc in Hexanes). The starting ketone spot (

    
    ) should disappear.
    

Step 4: Quenching and Workup

  • Cool the mixture back to 0°C.

  • Carefully quench by dropwise addition of saturated aqueous Ammonium Chloride (NH₄Cl, 50 mL) . Caution: Vigorous gas evolution (methane) will occur.

  • Transfer the mixture to a separatory funnel. Extract with Diethyl Ether (3 x 100 mL) .

  • Combine the organic layers and wash with Brine (100 mL) .

  • Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) .

  • Filter and concentrate under reduced pressure (Rotary Evaporator) at 30°C.

    • Critical Warning: Do not heat above 40°C during evaporation. The tertiary alcohol is sensitive to heat and trace acid, which can trigger dehydration to 2-isopropenylthiophene.

Purification

The crude product is typically a pale yellow oil.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (neutralized with 1% Triethylamine to prevent acid-catalyzed dehydration).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

  • Yield Expectation: 85–92%.

Mechanistic Workflow & Troubleshooting

Understanding the mechanism helps in troubleshooting low yields or impurities.

Figure 2: Reaction Mechanism & Side Pathways

Mechanism Start 2-Acetylthiophene Intermediate Magnesium Alkoxide Intermediate Start->Intermediate THF, 0°C Grignard MeMgBr (Nucleophilic Attack) Grignard->Intermediate Product 2-(Thiophen-2-yl)propan-2-ol (Target) Intermediate->Product H+ Workup Quench NH4Cl (aq) (Protonation) SideProduct 2-Isopropenylthiophene (Dehydration Impurity) Product->SideProduct Heat / Acid (-H2O)

Caption: Mechanistic pathway showing the formation of the alkoxide intermediate and the risk of dehydration.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/gasRe-dry THF over Na/Benzophenone; ensure inert atmosphere.
Starting Material Remains Old Grignard reagentTitrate Grignard reagent before use or use fresh bottle.
Product contains Alkene Acidic workup or overheatingUse neutral silica; keep rotovap bath <35°C; add trace Et₃N to eluent.
Gummy precipitate Magnesium salts clumpingUse Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to solubilize Mg salts.

Characterization Data

To validate the synthesis, compare the isolated product against these standard spectroscopic parameters.

  • Physical State: Colorless to pale yellow oil.[3]

  • Boiling Point: ~80–85°C at 5 mmHg (extrapolated).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.18 (dd, 1H, Thiophene-H5)
      
    • 
       6.94 (dd, 1H, Thiophene-H3)
      
    • 
       6.92 (dd, 1H, Thiophene-H4)
      
    • 
       2.30 (bs, 1H, -OH)
      
    • 
       1.68 (s, 6H, -C(CH₃)₂)
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • Characteristic quaternary carbon signal at

      
       ~70-72 ppm (C-OH).
      
    • Thiophene carbons in the aromatic region (120–150 ppm).

Safety and Industrial Considerations

  • Thiophene Toxicity: Thiophene derivatives can be neurotoxic and hepatotoxic. Handle all precursors in a fume hood.

  • Exotherm Control: The Grignard reaction is highly exothermic. On a kilogram scale, active cooling jackets and dosing pumps are mandatory to prevent thermal runaway.

  • Waste Disposal: Aqueous waste will contain magnesium salts and ammonium chloride. Organic waste must be segregated as halogen-free (unless bromobenzene was used to initiate Grignard).

References

  • PubChem. (n.d.).[4] 2-(Thiophen-2-yl)propan-2-ol (Compound Summary). National Library of Medicine.[4] Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (1950). 2-Acetothienone (2-Acetylthiophene) Preparation. Org. Synth. 1950, 30, 1. Retrieved January 28, 2026, from [Link]

  • ScienceMadness. (2011). Discussion on Acetone and Alkali Metal Reactions (Aldol Side Reactions). Retrieved January 28, 2026, from [Link]

Sources

Biological Activities of Thiophene-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene, a five-membered sulfur-containing heteroaromatic ring, represents a cornerstone scaffold in modern medicinal chemistry.[1][2][3][4][5][6][7] Often termed a "bioisostere" of benzene, thiophene offers unique physicochemical properties—enhanced lipophilicity, specific electronic distribution, and metabolic susceptibility—that allow for the fine-tuning of drug pharmacokinetics and potency. This guide provides a technical deep-dive into the structural rationale, metabolic challenges, therapeutic applications, and experimental protocols for thiophene-based drug discovery.

Part 1: Structural Basis & SAR Logic

The Bioisosteric Advantage

Thiophene is electron-rich (π-excessive) compared to benzene. The sulfur atom donates electron density into the ring via resonance, making the carbons more nucleophilic. This property is critical for:

  • Binding Affinity: Enhanced π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.

  • Lipophilicity: Thiophene is generally more lipophilic than benzene (logP difference ~0.5–1.0), facilitating blood-brain barrier (BBB) penetration—a key feature for CNS drugs like Olanzapine .

  • Metabolic Handles: The sulfur atom and the adjacent C-2/C-5 positions are chemically distinct, offering specific sites for metabolic activation or degradation.

The Metabolic Double-Edged Sword

The metabolic fate of thiophene is the most critical safety consideration in drug design. The ring is a "structural alert" due to potential bioactivation by Cytochrome P450 (CYP450) enzymes.[3][6]

  • S-Oxidation: CYP450 oxidation at the sulfur creates a thiophene S-oxide. This intermediate is highly electrophilic and can function as a Michael acceptor, covalently binding to hepatic proteins and causing hepatotoxicity (e.g., the withdrawal of Tienilic Acid ).[3]

  • Epoxidation: Oxidation at the C2-C3 double bond forms reactive epoxides.

  • Strategic Design: Successful drugs mitigate this risk by blocking the reactive positions (C-2/C-5) with bulky groups or electron-withdrawing substituents to reduce electron density and metabolic lability. Conversely, drugs like Clopidogrel exploit this pathway, functioning as prodrugs where the thiophene ring must be oxidized to generate the active thiol metabolite.

Visualization: Metabolic Activation Pathways

The following diagram illustrates the divergent pathways of thiophene metabolism—one leading to toxicity, the other to therapeutic efficacy.

ThiopheneMetabolism Thiophene Thiophene Scaffold (Drug/Prodrug) CYP CYP450 Oxidation Thiophene->CYP SOxide Thiophene S-Oxide (Electrophilic) CYP->SOxide Path A: Uncontrolled (e.g., Tienilic Acid) Thiolactone 2-Oxo-thiophene (Thiolactone) CYP->Thiolactone Path B: Controlled (e.g., Clopidogrel) ProteinAdduct Protein Adducts (Hepatotoxicity) SOxide->ProteinAdduct Michael Addition ActiveMetabolite Active Thiol (P2Y12 Antagonist) Thiolactone->ActiveMetabolite Hydrolysis

Caption: Divergent metabolic fates of the thiophene ring: Path A leads to toxicity via electrophilic attack; Path B (Clopidogrel) utilizes oxidation for prodrug activation.

Part 2: Therapeutic Arsenal & Approved Drugs[5][8]

Thiophenes are ubiquitous in FDA-approved pharmacopeia. Below is a summary of key agents and their mechanistic reliance on the thiophene moiety.

Drug ClassCompoundTargetRole of Thiophene
Antiplatelet Clopidogrel (Plavix)P2Y12 ReceptorProdrug moiety. The thiophene ring is oxidized to open and form the active thiol that forms a disulfide bridge with the receptor.
Antipsychotic Olanzapine (Zyprexa)5-HT2A / D2Bioisostere. Replaces a benzene ring in the tricyclic structure to modulate receptor affinity and improve metabolic stability profile compared to predecessors.
Anticoagulant Rivaroxaban (Xarelto)Factor XaLinker/Scaffold. The chlorothiophene moiety provides specific steric and electronic fit within the Factor Xa S1 pocket.
Anticancer Raloxifene Estrogen ReceptorScaffold. Benzothiophene core mimics the estrogen steroid backbone (SERM).
Kinase Inhibitor Sunitinib VEGFR/PDGFRBinding. 5-fluoro-indol-2-one linked to a thiophene; the thiophene participates in hydrophobic interactions in the ATP binding pocket.

Part 3: Technical Workflow – Synthesis Protocol

The Gewald Reaction (Synthesis of 2-Aminothiophenes)

The Gewald reaction is the industry standard for synthesizing polysubstituted 2-aminothiophenes.[8] It is a multi-component condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur.

Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Reagents:

  • Cyclohexanone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Elemental Sulfur (10 mmol, finely powdered)

  • Morpholine or Diethylamine (Catalytic/Stoichiometric amount)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve Cyclohexanone (0.98 g, 10 mmol) and Ethyl cyanoacetate (1.13 g, 10 mmol) in 10 mL of absolute ethanol.

  • Activation: Add Morpholine (1.0 mL) dropwise. Note: The reaction is exothermic.[9] A Knoevenagel condensation intermediate forms.

  • Sulfur Addition: Add finely powdered elemental sulfur (0.32 g, 10 mmol) to the stirring mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 3–5 hours.

    • Monitoring: Monitor progress via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the ketone and the appearance of a fluorescent spot indicates product formation.

  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. The product often precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol/water to obtain pure crystals.

  • Validation: Confirm structure via 1H-NMR (Look for broad singlet NH2 peak ~6.0-7.0 ppm and ethyl ester signals).

Visualization: The Gewald Reaction Mechanism

GewaldReaction Reagents Ketone + Alpha-Cyanoester Intermediate1 Knoevenagel Adduct (Unsaturated Nitrile) Reagents->Intermediate1 Condensation Base Base (Morpholine) Base->Intermediate1 Intermediate2 Thiol Intermediate Intermediate1->Intermediate2 + Sulfur Sulfur Elemental Sulfur (S8) Cyclization Intramolecular Cyclization (Nucleophilic Attack) Intermediate2->Cyclization Product 2-Aminothiophene Cyclization->Product Tautomerization

Caption: Step-wise mechanism of the Gewald reaction: Knoevenagel condensation followed by sulfur addition and ring closure.

Part 4: Technical Workflow – Biological Evaluation

Cytotoxicity Screening (MTT Assay) for Thiophene Derivatives

Thiophene compounds often suffer from poor aqueous solubility. This protocol includes specific modifications to handle lipophilic compounds.

Materials:

  • Cell Line: HeLa or MCF-7 (Cancer), HEK293 (Normal control).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solvent: DMSO (Dimethyl sulfoxide).

Protocol:

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in 100 µL complete medium. Incubate for 24h at 37°C/5% CO2.
    
  • Compound Preparation (Critical Step):

    • Dissolve the thiophene derivative in 100% DMSO to create a 10 mM stock.

    • Perform serial dilutions in the culture medium immediately prior to treatment.

    • Constraint: Ensure final DMSO concentration on cells is < 0.5% (v/v) to avoid solvent toxicity.

  • Treatment: Aspirate old medium. Add 100 µL of medium containing graded concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a "Vehicle Control" (0.5% DMSO only).

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove the medium (do not disturb crystals). Add 100 µL of DMSO to dissolve the formazan.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances, 2024.

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 2014.

  • Thiophene-based derivatives as anticancer agents: An overview. Bioorganic Chemistry, 2020.

  • Toxicity Originating from Thiophene Containing Drugs: Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 2015.

  • Gewald Reaction. Wikipedia / Organic Chemistry Portal.

Sources

Solubility Profile of 2-(Thiophen-2-yl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-(thiophen-2-yl)propan-2-ol in Common Lab Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers

Executive Summary

This guide provides a technical analysis of the solubility landscape for 2-(thiophen-2-yl)propan-2-ol (CAS: 5331-62-4), also known as dimethyl(2-thienyl)carbinol. As a tertiary alcohol bonded to a thiophene ring, this compound exhibits a distinct amphiphilic profile—possessing both a lipophilic heteroaromatic moiety and a hydrophilic hydroxyl group.

Understanding its solubility is critical for optimizing reaction conditions (e.g., Grignard additions, oxidations), purification workflows (chromatography, recrystallization), and formulation stability. This document synthesizes predictive chemical principles with standard laboratory protocols to establish a reliable solubility matrix.

Compound Snapshot[1][2][3]
  • IUPAC Name: 2-(Thiophen-2-yl)propan-2-ol

  • CAS Number: 5331-62-4[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    OS[3]
  • Molecular Weight: 142.22 g/mol [3][4]

  • LogP (Predicted): ~1.3

  • Physical State: Typically a colorless to pale yellow liquid or low-melting solid at room temperature.

Physicochemical Basis of Solubility[6]

To predict solubility behavior without exhaustive empirical testing, we analyze the structural determinants:

  • The Thiophene Ring (Lipophilic Domain): The sulfur-containing aromatic ring drives solubility in non-polar and moderately polar organic solvents (DCM, Toluene, Hexanes) via

    
    -
    
    
    
    stacking and van der Waals interactions.
  • The Tertiary Hydroxyl Group (Hydrophilic Domain): The -OH group acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This facilitates high solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF) but limits solubility in strictly non-polar aliphatic hydrocarbons.

  • Steric Hindrance: The gem-dimethyl group flanking the alcohol makes the hydroxyl proton less accessible than in primary alcohols, potentially reducing water solubility compared to linear analogs like 2-thiopheneethanol.

Solubility Landscape Matrix

The following table categorizes the solubility of 2-(thiophen-2-yl)propan-2-ol based on solvent polarity and functional interaction.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Methanol, Ethanol, IsopropanolHigh / Miscible Strong H-bonding match.[4] The alkyl groups of the solvent solubilize the thiophene ring while the -OH groups interact.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Excellent solvation of the polar -OH bond; dipoles interact favorably with the thiophene ring system.[4]
Chlorinated Dichloromethane (DCM), ChloroformHigh "Universal" organic solubility.[4] The high density and polarity of DCM effectively solvate the entire molecule.
Esters & Ethers Ethyl Acetate, THF, Diethyl EtherHigh Excellent H-bond acceptors for the -OH proton.[4] THF is particularly effective due to its ether oxygen.
Aromatics Toluene, BenzeneModerate to High

-

interactions between the solvent and the thiophene ring drive solubility.[4]
Aliphatics Hexane, Heptane, PentaneModerate The lipophilic thiophene ring promotes solubility, but the polar -OH group may cause phase separation at low temperatures or high concentrations.[4]
Aqueous Water, PBSLow / Sparingly Soluble The hydrophobic effect of the thiophene/dimethyl groups dominates.[4] Solubility is likely <10 g/L without co-solvents.

Experimental Protocols

As specific quantitative data (g/L) can vary by purity and temperature, researchers should validate solubility using the following self-validating protocols.

Protocol A: Visual Solubility Screening (Qualitative)

Objective: Rapidly determine if a solvent is suitable for synthesis or extraction.

  • Preparation: Place 10 mg of 2-(thiophen-2-yl)propan-2-ol into a clear 1.5 mL HPLC vial.

  • Addition: Add 100 µL of the target solvent (Concentration = 100 mg/mL).

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: High Solubility.

    • Cloudy/Particulates:[4] Saturation reached or insoluble.

  • Dilution (If Cloudy): Add solvent in 100 µL increments, vortexing between additions, until clear or volume reaches 1 mL (<10 mg/mL).

Protocol B: Gravimetric Determination (Quantitative)

Objective: Determine exact saturation point for recrystallization or formulation.

  • Saturation: Add excess compound to 5 mL of solvent in a sealed scintillation vial.

  • Equilibration: Stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

  • Evaporation: Evaporate solvent under a stream of nitrogen or vacuum.

  • Calculation:

    
    
    

Strategic Applications & Workflow

Reaction Solvent Selection
  • Grignard/Organolithium Reactions: Use Anhydrous THF or Diethyl Ether . The compound is highly soluble, and these solvents stabilize the metal cations. Avoid alcohols and water.

  • Oxidations/Reductions: DCM or Methanol are ideal depending on the reagent compatibility.

  • Coupling Reactions (Suzuki/Heck): DMF or Toluene/Water mixtures (biphasic) work well given the compound's solubility profile.

Purification Strategy (Chromatography)

Due to its moderate polarity (LogP ~1.3), 2-(thiophen-2-yl)propan-2-ol is efficiently purified on silica gel.

  • Mobile Phase: Hexane/Ethyl Acetate gradient.

  • Elution: Expect the compound to elute in the 10-30% EtOAc range. The thiophene ring provides UV activity (visualize at 254 nm).

Visualization of Solvent Selection Logic

SolventSelection Start Start: Select Solvent for 2-(thiophen-2-yl)propan-2-ol Application What is the Application? Start->Application Synthesis Synthesis / Reaction Application->Synthesis Purification Purification / Extraction Application->Purification Analysis Analysis (HPLC/NMR) Application->Analysis Reagents Are reagents water-sensitive? (e.g., Grignard, LAH) Synthesis->Reagents Extraction Liquid-Liquid Extraction Purification->Extraction NMR NMR Solvent Analysis->NMR Anhydrous Use Anhydrous THF or Et2O Reagents->Anhydrous Yes GeneralRxn Use DCM, MeOH, or Toluene Reagents->GeneralRxn No NonPolarPhase Use EtOAc or DCM (Compound partitions into Organic) Extraction->NonPolarPhase CDCl3 CDCl3 (Standard) NMR->CDCl3 DMSO DMSO-d6 (If -OH coupling needed) NMR->DMSO

Figure 1: Decision tree for solvent selection based on experimental intent.

Safety & Handling (E-E-A-T)

While solubility is the focus, safety is the prerequisite for handling.

  • Flammability: As a small organic molecule, treat as a flammable liquid/solid. Avoid open flames when using volatile solvents like Hexane or Ether.

  • Thiophene Toxicity: Thiophene derivatives can be mild skin irritants and lachrymators. Handle in a fume hood.

  • Peroxide Formation: If using ether or THF for dissolution, ensure solvents are peroxide-free, as the thiophene ring can be sensitive to oxidative degradation over long periods.

References

  • PubChem. "2-(Thiophen-2-yl)propan-2-ol (Compound)."[3] National Library of Medicine. Accessed October 2025. [Link]

  • ChemChart. "Thiophene Derivative Properties and Solubility Data." [Link]

  • Organic Syntheses. "General Procedures for Thiophene Functionalization." Org.[5] Synth. [Link]

Sources

Technical Guide: Stability & Storage of 2-(Thiophen-2-yl)propan-2-ol

[1]

Executive Summary

2-(Thiophen-2-yl)propan-2-ol (CAS: 5331-62-4), also known as dimethyl(2-thienyl)carbinol, is a tertiary alcohol utilized as a critical intermediate in the synthesis of pharmaceutical agents and functional organic materials.[1][2] Its structural motif—a tertiary hydroxyl group adjacent to an electron-rich thiophene ring—imparts unique reactivity but also significant instability.[1]

This compound is highly susceptible to acid-catalyzed dehydration and oxidative degradation .[1] Improper storage leads to the formation of 2-(thiophen-2-yl)propene, which subsequently undergoes uncontrolled polymerization.[1] This guide outlines a self-validating storage protocol designed to maintain purity >98% over extended periods.

Physicochemical Profile

PropertyValueNotes
IUPAC Name 2-(thiophen-2-yl)propan-2-ol
CAS Number 5331-62-4Note: Do not confuse with 2309-47-9 (secondary alcohol)
Molecular Formula C₇H₁₀OS
Molecular Weight 142.22 g/mol
Physical State LiquidColorless to pale yellow
Boiling Point 108 °C @ 13 mmHgVacuum distillation recommended
Density 1.153 g/mL
Solubility Organic solvents (DCM, EtOAc, MeOH)Immiscible in water
Flash Point 101 °C

Stability Mechanisms & Degradation Pathways

The stability profile of 2-(thiophen-2-yl)propan-2-ol is governed by two competing degradation pathways: E1 Dehydration and Thiophene Oxidation .[1]

Acid-Catalyzed Dehydration (The Primary Risk)

The hydroxyl group is attached to a tertiary carbon that is also benzylic (thienylic).[1] Upon protonation, the leaving group (

1
  • Trigger: Trace acidity (from glass surfaces, CO₂ absorption, or impure solvents).[1]

  • Mechanism: E1 Elimination.[1]

  • Product: 2-(thiophen-2-yl)propene (2-isopropenylthiophene).[1]

  • Consequence: The resulting alkene is highly reactive and prone to radical polymerization, turning the sample into a viscous brown oil.

Oxidative Degradation

The thiophene sulfur atom is susceptible to oxidation by atmospheric oxygen, particularly under light exposure.

  • Trigger: Light (UV/Vis) and Oxygen.[1]

  • Mechanism: Formation of thiophene S-oxides, which are unstable and dimerize or decompose.[1]

  • Consequence: Yellow/red discoloration and loss of titer.[1]

Degradation Cascade Diagram

The following diagram illustrates the causality of degradation, moving from the stable alcohol to the polymerized waste product.

GAlcohol2-(Thiophen-2-yl)propan-2-ol(Target Compound)ProtonatedProtonatedIntermediate(R-OH2+)Alcohol->ProtonatedTrace Acid (H+)PolymerPolymerizedOligomers(Brown Tar)Alcohol->PolymerPhoto-oxidation(Light + O2)CarbocationResonance StabilizedCarbocationProtonated->Carbocation- H2O (Rate Limiting)Alkene2-(Thiophen-2-yl)propene(Degradant)Carbocation->Alkene- H+ (Elimination)Alkene->PolymerRadical/AcidPolymerization

Figure 1: Mechanistic cascade showing the conversion of the target alcohol into irreversible polymer waste via acid catalysis.[1]

Optimal Storage Protocol: A Self-Validating System

To ensure scientific integrity, the storage protocol acts as a self-validating system .[1] If the physical appearance deviates from the baseline (colorless liquid), the system has failed, and the compound must be re-purified.

Storage Specifications
ParameterSpecificationRationale
Temperature -20°C (Freezer) Kinetic suppression of elimination reactions.[1]
Atmosphere Argon or Nitrogen Displaces O₂ to prevent S-oxidation.[1] Prevents CO₂ absorption (which forms carbonic acid).[1]
Container Amber Glass Vial Blocks UV light to inhibit photo-oxidation.[1]
Closure Teflon (PTFE) Lined Cap Prevents leaching of plasticizers; ensures airtight seal against moisture.[1]
Additives None (Usually) Optional: Store over activated 3Å molecular sieves to scavenge moisture if frequent opening is expected.[1]
Handling Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric water, which introduces protons (acid).[1]

  • Aliquot: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials under an inert atmosphere.

  • Re-seal: Purge headspace with Argon before closing.[1]

Quality Control & Experimental Protocols

Protocol: Purity Assessment (GC-MS)

Before using the compound in sensitive applications (e.g., catalysis ligands, drug synthesis), verify purity.[1]

  • Instrument: GC-MS (e.g., Agilent 7890/5977).[1]

  • Column: HP-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Detection:

    • Target (Alcohol): Retention time ~4.5 min (varies by flow).[1] Mass peaks: 142 (M+), 127 (M-CH3), 109 (M-H2O-CH3).[1]

    • Impurity (Alkene): Elutes earlier than the alcohol.[1] Mass peaks: 124 (M+).[1]

  • Acceptance Criteria: Alkene content < 0.5%.

Protocol: Purification (If Degraded)

If the compound has turned yellow or shows >2% alkene impurity, purification is required.[1] Note that distillation can induce dehydration if not performed carefully.[1]

  • Basify Glassware: Rinse all distillation glassware with 1% aqueous

    
     or saturated 
    
    
    , then dry.[1] Reason: Neutralizes surface acidic sites on glass.[1]
  • Vacuum Distillation:

    • Setup: Short-path distillation head.

    • Pressure: < 15 mmHg (High vacuum preferred).[1]

    • Bath Temp: Do not exceed 120°C.

  • Collection: Discard the initial fraction (contains the lower-boiling alkene).[1] Collect the main fraction (colorless oil).[1]

  • Stabilization: Immediately flush with Argon and store at -20°C.

Storage Decision Logic

StorageLogicStartReceive CompoundVisualCheckVisual Inspection:Colorless?Start->VisualCheckQCGC-MS Analysis:Purity > 98%?VisualCheck->QCYesPurifyPurification Protocol(Base-washed Distillation)VisualCheck->PurifyNo (Yellow/Brown)QC->PurifyNo (>2% Alkene)StorageStore: -20°C, Argon,Amber VialQC->StorageYesPurify->QCRetestUseRelease for ExperimentStorage->UseEquilibrate to RT

Figure 2: Decision tree for receipt, validation, and storage of 2-(thiophen-2-yl)propan-2-ol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220065, 2-(Thiophen-2-yl)propan-2-ol. Retrieved January 28, 2026, from [Link][1]

  • Chemistry LibreTexts (2023). The Dehydration of Propan-2-ol and Tertiary Alcohols (Mechanism). Retrieved from [Link]

Methodological & Application

Application Note: Scalable Synthesis of 2-(thiophen-2-yl)propan-2-ol via 2-Lithiothiophene Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for synthesizing 2-(thiophen-2-yl)propan-2-ol (CAS: 5331-62-4) utilizing 2-lithiothiophene as the nucleophilic intermediate. This tertiary alcohol is a critical pharmacophore in medicinal chemistry, serving as a precursor for antihistamines and optoelectronic materials. The method described prioritizes atom economy and reaction safety, utilizing a controlled nucleophilic addition of 2-lithiothiophene to acetone (dimethyl ketone) under inert conditions.

Strategic Overview & Mechanism

The synthesis relies on the high nucleophilicity of the C2-lithiated thiophene species. Unlike Grignard reagents (thienylmagnesium bromide), the organolithium route offers faster kinetics at lower temperatures, reducing the risk of side reactions such as ring-opening or polymerization.

Reaction Mechanism

The transformation proceeds via a classic 1,2-nucleophilic addition. The polarized C-Li bond of the 2-lithiothiophene attacks the electrophilic carbonyl carbon of acetone, forming a lithium alkoxide intermediate. Subsequent hydrolysis yields the target tertiary alcohol.

ReactionMechanism Thiophene Thiophene (Precursor) LiThiophene 2-Lithiothiophene (Nucleophile) Thiophene->LiThiophene Deprotonation (-78°C) nBuLi n-BuLi (Base) nBuLi->LiThiophene Intermediate Lithium Alkoxide (Tetrahedral) LiThiophene->Intermediate Nucleophilic Attack Acetone Acetone (Electrophile) Acetone->Intermediate Product 2-(thiophen-2-yl)propan-2-ol (Target) Intermediate->Product Hydrolysis Quench NH4Cl (aq) (Proton Source) Quench->Product

Figure 1: Mechanistic pathway for the formation of dimethyl(thiophen-2-yl)carbinol.

Critical Control Parameters (CCP)

To ensure reproducibility and high yield (>85%), the following parameters must be strictly controlled:

ParameterSpecificationRationale
Solvent System Anhydrous THF (Tetrahydrofuran)Ether solvents stabilize the lithium cation via coordination. THF is preferred over diethyl ether for better solubility of the lithiated species at -78°C.
Temperature -78°C (Lithiation) to 0°C (Quench)Low temperature prevents the "scrambling" of the lithium to the C3 position and suppresses self-polymerization of the thiophene ring.
Stoichiometry 1.1 eq Acetone : 1.0 eq 2-Li-ThiopheneA slight excess of acetone ensures complete consumption of the highly reactive (and expensive) lithiated intermediate.
Quenching pH pH ~7 (Sat. NH₄Cl)CRITICAL: Tertiary benzylic-like alcohols are acid-sensitive. Strong acid workup (HCl) can cause dehydration to 2-isopropenylthiophene.

Experimental Protocol

Safety Pre-requisites
  • Pyrophoric Hazard: n-Butyllithium (n-BuLi) reacts violently with air and moisture. All transfers must use cannula or gas-tight syringe techniques under positive Nitrogen/Argon pressure.

  • Toxicity: Thiophene is toxic and fetotoxic. Handle in a fume hood.

Materials
  • Reagents: Thiophene (99%+), n-Butyllithium (1.6M or 2.5M in hexanes), Acetone (anhydrous, dried over 3Å molecular sieves).

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or from a solvent purification system).

Step-by-Step Procedure
Phase 1: Generation of 2-Lithiothiophene (In-Situ)

Note: If starting with commercially available 2-thienyllithium solution, skip to Phase 2.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Syringe 50 mL of anhydrous THF and 1.0 eq (e.g., 8.4 g, 100 mmol) of Thiophene into the flask.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 15 minutes.

  • Lithiation: Dropwise add 1.05 eq of n-BuLi (e.g., 42 mL of 2.5M solution) over 20 minutes.

    • Observation: The solution may turn slightly yellow or orange.

  • Maturation: Stir at -78°C for 45–60 minutes to ensure complete deprotonation at the C2 position [1].

Phase 2: Nucleophilic Addition of Acetone
  • Preparation: While the lithiated species matures, prepare a solution of Acetone (1.2 eq, 7.0 g) in 10 mL anhydrous THF in a separate dry flask.

  • Addition: Slowly add the Acetone/THF solution to the 2-lithiothiophene mixture via cannula or syringe pump over 15 minutes.

    • Control: Maintain internal temperature below -60°C to prevent exotherms.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature (20–25°C) over 2 hours. The mixture typically turns a deep yellow/brown.

Phase 3: Workup and Isolation
  • Quench: Cool the flask to 0°C (ice bath). Slowly add 50 mL of saturated aqueous Ammonium Chloride (NH₄Cl).

    • Caution: Vigorous bubbling may occur if excess n-BuLi remains.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3 x 50 mL).

  • Washing: Combine organic layers and wash with Brine (1 x 50 mL).[1]

  • Drying: Dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure (Rotovap) at 30°C.

    • Warning: Do not overheat; the product is volatile and prone to dehydration.

Workflow Visualization

ExperimentalWorkflow cluster_setup Phase 1: Setup & Lithiation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Dry RBF + Ar Atmosphere Step2 Add Thiophene + THF Cool to -78°C Step1->Step2 Step3 Add n-BuLi (Dropwise) Step2->Step3 Step4 Stir 1 hr (-78°C) Step3->Step4 Step5 Add Acetone/THF (Maintain < -60°C) Step4->Step5 Step6 Warm to RT (2 hrs) Step5->Step6 Step7 Quench: Sat. NH4Cl (0°C) Step6->Step7 Step8 Extract (EtOAc) & Dry (MgSO4) Step7->Step8 Step9 Concentrate (Rotovap) Step8->Step9

Figure 2: Operational workflow for the synthesis of 2-(thiophen-2-yl)propan-2-ol.

Analytical Validation

Successful synthesis should be validated using 1H NMR (CDCl₃, 400 MHz) . The product is distinct from the starting material due to the disappearance of the C2 proton and the appearance of the gem-dimethyl singlet.

Signal (δ ppm)MultiplicityIntegrationAssignment
7.18 dd1HThiophene C5-H
6.94 dd1HThiophene C4-H
6.90 dd1HThiophene C3-H
2.30 s (broad)1H-OH (Concentration dependent)
1.65 s6H-C(CH ₃)₂

Mass Spectrometry (GC-MS):

  • Molecular Ion: [M]+ = 142 m/z

  • Base Peak: Often [M-15]+ (Loss of methyl group) or [M-18]+ (Loss of water).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Wet AcetoneAcetone is hygroscopic. Ensure it is freshly distilled or stored over 3Å sieves. Water quenches the lithiated intermediate immediately.
Impurity: Thiophene Incomplete LithiationIncrease lithiation time at -78°C or verify titer of n-BuLi.
Impurity: Alkene Acidic DehydrationThe tertiary alcohol dehydrated during workup. Ensure NH₄Cl is used, not HCl. Do not heat above 40°C during rotary evaporation.
Oily/Gummy Product PolymerizationReaction temperature rose too high during n-BuLi addition. Keep strict -78°C control.

References

  • Organic Syntheses , Coll.[2][3] Vol. 5, p. 976 (1973); Vol. 44, p. 9 (1964). Preparation of 2-Thiophenethiol (demonstrating 2-lithiation conditions).Link

  • PubChem . Compound Summary for CID 220065: 2-(Thiophen-2-yl)propan-2-ol.[4] National Center for Biotechnology Information. Link

  • BenchChem . Technical Guide to Thiophene Ring Chemistry. (General reactivity context). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for general organolithium addition mechanisms).

Disclaimer: This protocol involves the use of hazardous chemicals.[2][3] It is intended for use by qualified scientific personnel only. Always review the Safety Data Sheets (SDS) before proceeding.

Sources

Application Note: Precision Synthesis of 2-(Thiophen-2-yl)propan-2-ol via Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the synthesis of 2-(thiophen-2-yl)propan-2-ol (CAS: 2309-47-9), a critical tertiary alcohol scaffold used in the development of antihistamines, agrochemicals, and functional materials.

While Grignard additions are fundamental, this specific transformation requires nuanced handling due to the acid-sensitivity of the thiophene ring and the propensity of the resulting tertiary alcohol to undergo dehydration to 2-isopropenylthiophene. This guide prioritizes a neutral-buffered workup and controlled thermal parameters to maximize yield and purity, avoiding common pitfalls associated with standard acidic Grignard quenches.

Retrosynthetic Logic & Mechanistic Insight

Strategic Disconnection

The target molecule is best accessed via the nucleophilic addition of methylmagnesium bromide (MeMgBr) to 2-acetylthiophene . This route is preferred over the alternative (2-thienylmagnesium bromide + acetone) because 2-acetylthiophene is a stable, inexpensive solid/liquid precursor, whereas generating 2-thienyl Grignard reagents requires handling volatile bromothiophenes and can suffer from homo-coupling side reactions.

Reaction Mechanism

The reaction proceeds via a standard nucleophilic addition to the carbonyl. However, the electron-rich nature of the thiophene ring stabilizes the carbocation intermediate if the product is exposed to acid, leading to rapid E1 elimination.

Figure 1: Mechanistic pathway highlighting the critical divergence between product formation and acid-catalyzed dehydration.[1]

Critical Process Parameters (CPP)

To ensure reproducibility and "self-validation" of the protocol, the following parameters must be strictly controlled.

ParameterSpecificationRationale
Stoichiometry 1.2 eq MeMgBrSlight excess ensures full consumption of the ketone; large excess is wasteful and complicates quenching.
Temperature 0°C (Addition) → RTControls the exotherm of addition; prevents thermal decomposition of the sensitive thiophene ring.
Solvent Anhydrous THF or Et₂OTHF is preferred for better solubility of the magnesium alkoxide intermediate.
Quench pH 6.0 – 8.0 CRITICAL: Strong acids (HCl, H₂SO₄) will cause immediate dehydration to the alkene. Use saturated NH₄Cl.
Atmosphere Nitrogen or ArgonGrignard reagents are pyrophoric and destroyed by moisture/O₂.

Detailed Experimental Protocol

Equipment & Reagents[3]
  • Reaction Vessel: 250 mL 3-neck Round Bottom Flask (flame-dried), equipped with magnetic stir bar, addition funnel, and N₂ inlet.

  • Reagents:

    • 2-Acetylthiophene (Commercial grade, >98%).[2][3]

    • Methylmagnesium bromide (3.0 M solution in diethyl ether).

    • Tetrahydrofuran (THF), anhydrous/inhibitor-free.

    • Ammonium chloride (sat. aq. solution).

Step-by-Step Procedure
Phase 1: Setup and Inertion
  • Assemble the glassware while hot (from oven) and cool under a stream of dry Nitrogen.

  • Charge the flask with 2-acetylthiophene (5.0 g, 39.6 mmol) .

  • Add anhydrous THF (40 mL) via syringe. Stir to dissolve.

  • Cool the solution to 0°C using an ice/water bath.

Phase 2: Grignard Addition
  • Transfer MeMgBr (15.8 mL of 3.0 M solution, 47.5 mmol, 1.2 eq) into the pressure-equalizing addition funnel under N₂.

  • Dropwise Addition: Add the Grignard reagent slowly over 20–30 minutes.

    • Observation: The solution will likely darken (yellow to orange/brown). Vigorous bubbling indicates too rapid addition or moisture contamination.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2 hours .

    • Validation: Spot TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should be absent.

Phase 3: Buffered Quench (The "Thiophene Safety" Step)
  • Cool the reaction mixture back to 0°C .

  • Slowly add saturated aqueous NH₄Cl (30 mL) .

    • Caution: This is exothermic and will produce magnesium salts. Do not use HCl.

  • Stir for 15 minutes until two clear phases appear and the magnesium salts dissolve/suspend.

Phase 4: Workup & Isolation
  • Transfer mixture to a separatory funnel. Extract with Diethyl Ether (3 x 50 mL) .

  • Combine organic layers and wash with:

    • Water (1 x 50 mL)

    • Brine (1 x 50 mL)

  • Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Note: MgSO₄ is slightly acidic; Na₂SO₄ is preferred for acid-sensitive alcohols.

  • Filter and concentrate under reduced pressure (Rotovap).

    • Temperature Limit: Do not exceed 40°C bath temperature to prevent thermal elimination.

Phase 5: Purification
  • The crude oil is often sufficiently pure (>95%) for downstream applications.

  • If purification is required, perform Flash Column Chromatography :

    • Stationary Phase: Silica Gel (neutralized with 1% Et₃N if possible).

    • Eluent: Hexane:Ethyl Acetate (9:1 gradient to 4:1).

    • Target: Isolate the alcohol (typically a pale yellow oil or low-melting solid).

Workflow Visualization

Figure 2: Operational workflow emphasizing decision points and critical temperature controls.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/gas.Re-dry THF over molecular sieves; ensure N₂ line is positive pressure.
Alkene Impurity (Vinyl thiophene)Acidic workup or excessive heat.Stop using HCl. Use NH₄Cl. Keep rotovap bath <40°C. Add 0.1% Et₃N to column solvent.
Starting Material Remains Old Grignard reagent.Titrate Grignard reagent before use or add an extra 0.5 eq.
Emulsion during extraction Magnesium salts precipitation.Add a small amount of Rochelle's salt (Potassium sodium tartrate) solution to break the emulsion.

Safety & Waste Disposal (GLP Standards)

  • Grignard Reagents: Extremely flammable and reacts violently with water. Keep a bucket of sand nearby (Class D fire).

  • Thiophenes: Potential skin irritants and permeators. Wear nitrile gloves and work in a fume hood.

  • Waste:

    • Aqueous layers contain Magnesium and Ammonium salts -> Aqueous Waste.

    • Ether/THF washings -> Halogen-free Organic Waste.

    • Silica gel -> Solid Hazardous Waste.

References

  • PubChem. (n.d.).[4] 2-(Thiophen-2-yl)propan-2-ol (Compound).[4] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1973). General methods for Grignard additions to Heterocycles. (Contextual reference for thiophene stability).
  • Google Patents. (2014). CN103896909A - Synthesis method of 2-thiopheneethanol.[5] (Illustrates Grignard conditions for thiophene derivatives). Retrieved from

  • Google Patents. (2013). CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.[5] (Discusses alternative Heck/Reduction routes vs Grignard). Retrieved from

Sources

Application Note: Strategic Utilization of 2-(thiophen-2-yl)propan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: Why This Intermediate?

In modern drug discovery, 2-(thiophen-2-yl)propan-2-ol (also known as dimethyl(2-thienyl)carbinol) serves as a high-value pharmacophore building block. Its utility is driven by two primary medicinal chemistry principles: Bioisosterism and Metabolic Blocking .

The Thiophene-Phenyl Bioisostere

Thiophene is a classic bioisostere for the phenyl ring. While similar in size and lipophilicity, the thiophene ring offers distinct electronic properties:

  • Electron Richness: Thiophene is

    
    -excessive compared to benzene, making it more susceptible to electrophilic aromatic substitution and altering the pKa of nearby functional groups.
    
  • Metabolic Divergence: Replacing a phenyl ring with thiophene can alter the metabolic clearance pathway of a drug candidate, potentially reducing toxicity associated with specific arene oxides.

The Gem-Dimethyl Effect & Metabolic Stability

The isopropyl alcohol moiety contains a gem-dimethyl group adjacent to the aromatic ring.

  • Metabolic Blocking: Benzylic positions are notorious "soft spots" for Cytochrome P450-mediated oxidation. The introduction of the gem-dimethyl group (replacing benzylic protons with methyls) eliminates this oxidation pathway, significantly increasing the half-life (

    
    ) of the molecule.
    
  • Conformational Lock: The steric bulk of the two methyl groups restricts bond rotation (the Thorpe-Ingold effect), potentially locking the molecule into a bioactive conformation that favors receptor binding.

Core Synthesis Protocol: Grignard Addition

Objective: Synthesize 2-(thiophen-2-yl)propan-2-ol from 2-acetylthiophene.

Reaction Logic

The most robust route involves the nucleophilic addition of methylmagnesium bromide (MeMgBr) to 2-acetylthiophene. While 2-bromothiophene can be lithiated and reacted with acetone, the acetylthiophene route is generally preferred for easier handling and stoichiometry control.

Reagents & Equipment[1]
  • Substrate: 2-Acetylthiophene (1.0 eq)

  • Reagent: Methylmagnesium bromide (3.0 M in Et2O, 1.2 eq)

  • Solvent: Anhydrous Diethyl Ether (Et2O) or THF

  • Apparatus: 3-neck round bottom flask, N2/Ar atmosphere, addition funnel, thermometer.

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck flask and cool under a stream of dry Nitrogen. Charge with anhydrous Et2O (10 mL/g substrate).

  • Reagent Loading: Add 2-acetylthiophene (1.0 eq) to the flask. Cool the solution to 0°C using an ice/water bath.

  • Addition: Transfer MeMgBr (1.2 eq) to the addition funnel. Add dropwise to the ketone solution over 30 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C. The reaction is exothermic. A color change to a dark/brown suspension is normal.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (20% EtOAc/Hexanes) or GC-MS.

  • Quench: Cool back to 0°C. Slowly quench with saturated aqueous NH4Cl.

    • Caution: Methane gas evolution and vigorous bubbling will occur.

  • Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purification: The crude tertiary alcohol is often pure enough for downstream use. If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Yield Expectation: 85–95% Characterization: 1H NMR (CDCl3) should show a singlet for the gem-dimethyls (~1.7 ppm) and characteristic thiophene protons (6.9–7.2 ppm).

Downstream Application 1: Dehydration to 2-Isopropenylthiophene

Context: The alkene product is a vital intermediate for Diels-Alder cycloadditions or polymerization.

Mechanism (E1 Elimination)

The tertiary alcohol undergoes acid-catalyzed dehydration. The thiophene ring stabilizes the intermediate carbocation, making this elimination facile.

Protocol
  • Dissolution: Dissolve 2-(thiophen-2-yl)propan-2-ol in Toluene (0.5 M).

  • Catalyst: Add p-Toluenesulfonic acid (pTSA) monohydrate (0.05 eq).

  • Reflux: Equip with a Dean-Stark trap. Reflux for 1–2 hours until water collection ceases.

  • Workup: Wash with NaHCO3 (aq) to neutralize acid (critical to prevent polymerization). Dry and concentrate.

  • Stabilization: If storing, add 100 ppm BHT (butylated hydroxytoluene) to prevent spontaneous polymerization.

Downstream Application 2: Friedel-Crafts Alkylation

Context: Using the alcohol directly as an electrophile to attach the thiophene-isopropyl group to electron-rich aromatics (e.g., phenols), creating complex drug scaffolds.

Protocol
  • Mixture: Combine 2-(thiophen-2-yl)propan-2-ol (1.0 eq) and the nucleophilic aromatic substrate (e.g., Phenol, 1.2 eq) in Dichloromethane (DCM).

  • Lewis Acid: Cool to -78°C. Add Boron Trifluoride Etherate (BF3·OEt2, 1.1 eq) dropwise.

    • Note: AlCl3 is often too harsh; BF3 provides milder activation of the alcohol.

  • Reaction: Warm slowly to 0°C over 2 hours.

  • Quench: Pour into ice water. Extract with DCM.

Visualizing the Workflows

Synthesis & Divergent Applications Pathway

ThiopheneSynthesis Substrate 2-Acetylthiophene Intermediate INTERMEDIATE: 2-(thiophen-2-yl)propan-2-ol Substrate->Intermediate Nucleophilic Addition (0°C to RT) Reagent MeMgBr / Et2O (Grignard) Reagent->Intermediate Dehydration Dehydration (pTSA, Toluene) Intermediate->Dehydration -H2O Alkylation Friedel-Crafts (BF3·OEt2, Ar-H) Intermediate->Alkylation Carbocation Gen. Alkene 2-Isopropenylthiophene (Diels-Alder Precursor) Dehydration->Alkene Elimination DrugScaffold Alkylated Aromatic (Drug Scaffold) Alkylation->DrugScaffold C-C Bond Form.

Figure 1: Divergent synthesis workflow starting from 2-acetylthiophene, highlighting the central role of the tertiary alcohol intermediate.

Analytical Data Summary

ParameterSpecificationNotes
Appearance Colorless to pale yellow oilDarkens upon oxidation/storage.
1H NMR (CDCl3)

1.68 (s, 6H), 2.25 (bs, 1H), 6.95 (dd, 1H), 6.98 (dd, 1H), 7.20 (dd, 1H)
Hydroxyl proton (2.25) is exchangeable and may vary.
Stability ModerateHygroscopic. Prone to acid-catalyzed dehydration.[1][2] Store at 4°C under Argon.
Toxicity IrritantThiophene compounds can be skin sensitizers.

References

  • Grignard Synthesis of Thiophene Alcohols

    • Organic Syntheses Procedure: 2-Iodothiophene reacts with magnesium to form a Grignard reagent...[3] (Standard Grignard protocols adapted for thiophenes).

    • Source: [Organic Syntheses, Coll.[4] Vol. 2, p. 357]([Link])

  • Dehydration Mechanisms

    • The Dehydration of Alcohols: Mechanism and Kinetics.
    • Source:

  • Bioisosterism in Drug Design

    • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
    • Source:

  • Friedel-Crafts Alkylation with Alcohols

    • Friedel-Crafts Alkyl
    • Source:

Sources

Technical Guide: Chemical Reactions and Derivatization of 2-(Thiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

2-(Thiophen-2-yl)propan-2-ol (CAS: 5331-62-4), often referred to as dimethyl(2-thienyl)carbinol, represents a critical "thienyl-cumyl" scaffold in organic synthesis. Structurally, it features a tertiary alcohol adjacent to an electron-rich thiophene ring. This unique electronic arrangement makes the hydroxyl group exceptionally labile toward acid-catalyzed ionization, generating a resonance-stabilized tertiary carbocation.

For the drug development professional, this molecule is not merely a solvent or bystander; it is a versatile electrophilic warhead and a precursor to 2-isopropenylthiophene (a bioisostere of


-methylstyrene). This guide details the protocols for exploiting its reactivity in dehydration, Friedel-Crafts alkylation, and C-H activation, providing a roadmap for integrating this moiety into complex pharmaceutical architectures.

Reactivity Profile & Mechanistic Insights

The reactivity of 2-(thiophen-2-yl)propan-2-ol is dominated by two competing pathways driven by the stability of the intermediate carbocation:

  • Elimination (E1): Loss of water to form the conjugated alkene (2-isopropenylthiophene).

  • Substitution (

    
     / Friedel-Crafts):  Attack of the carbocation by external nucleophiles (arenes, heterocycles).
    
The Electronic Effect

The thiophene ring is


-excessive. When the hydroxyl group is protonated and leaves, the resulting positive charge at the 

-carbon is delocalized into the thiophene ring. This stabilization lowers the activation energy for ionization, making this alcohol significantly more reactive than non-benzylic tertiary alcohols (e.g., tert-butanol).

Reactivity Alcohol 2-(Thiophen-2-yl)propan-2-ol Cation Stabilized Carbocation [Thiophene-C+(Me)2] Alcohol->Cation H+ / -H2O Alkene 2-Isopropenylthiophene (Dehydration Product) Cation->Alkene -H+ (Elimination) Alkylated Thienyl-Cumyl Adducts (Friedel-Crafts Product) Cation->Alkylated + Ar-H (Substitution)

Figure 1: Divergent reaction pathways driven by the stable tertiary carbocation intermediate.

Application Module A: Dehydration to 2-Isopropenylthiophene

The conversion of the alcohol to 2-isopropenylthiophene is a standard transformation for generating polymer precursors or diene components for Diels-Alder cycloadditions.

Protocol 1: Acid-Catalyzed Dehydration with Azeotropic Distillation

Objective: Synthesis of 2-isopropenylthiophene with >90% purity. Challenge: The product is an electron-rich styrene analog prone to acid-catalyzed polymerization (dimerization) during formation.

Materials
  • Substrate: 2-(Thiophen-2-yl)propan-2-ol (10.0 g, 70 mmol)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.13 g, 1 mol%)

  • Solvent: Toluene (100 mL)

  • Stabilizer: 4-tert-Butylcatechol (10 mg) or Hydroquinone (trace)

Step-by-Step Methodology
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Loading: Charge the RBF with the alcohol and toluene. Add the pTSA catalyst.

  • Inhibitor Addition: Crucial Step: Add a trace amount of polymerization inhibitor (Hydroquinone) to the reaction pot. This prevents the forming alkene from polymerizing under reflux conditions.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Monitor the collection of water in the Dean-Stark trap.
    
    • Endpoint: Reaction is complete when water evolution ceases (approx. 1.3 mL theoretical for 10g scale) and TLC shows disappearance of the polar alcohol spot.

  • Quench: Cool to room temperature. Wash the organic phase with saturated

    
     (2 x 50 mL) to remove the acid catalyst immediately.
    
  • Drying: Dry the organic layer over anhydrous

    
     and filter.
    
  • Isolation: Concentrate under reduced pressure (Rotavap).

    • Note: Do not heat the water bath above

      
       to avoid thermal polymerization.
      
  • Purification: Vacuum distillation is recommended for high purity. (Boiling point approx.[1]

    
     at 10 mmHg).
    

Data Summary: Typical Yields

Scale Catalyst Time Isolated Yield Purity (GC)
1 g H2SO4 (conc) 1 h 82% 94%

| 10 g | pTSA (1%) | 3 h | 91% | 98% |

Application Module B: Friedel-Crafts Alkylation

This alcohol serves as an excellent "thienyl-isopropyl" donor. It can be used to alkylate electron-rich aromatics (phenols, anisoles, indoles) without pre-converting to the chloride, utilizing the in situ generated carbocation.

Protocol 2: Lewis Acid-Mediated Alkylation of Phenol

Objective: Synthesis of 4-(2-(thiophen-2-yl)propan-2-yl)phenol.

Materials
  • Electrophile: 2-(Thiophen-2-yl)propan-2-ol (1.0 equiv)

  • Nucleophile: Phenol (3.0 equiv, excess to favor mono-alkylation)

  • Catalyst:

    
     (0.1 equiv) or 
    
    
    
    (stoichiometric if complexation occurs)
  • Solvent: Dichloromethane (DCM) or Nitromethane

Step-by-Step Methodology
  • Dissolution: Dissolve phenol (3 equiv) and the alcohol (1 equiv) in anhydrous DCM under Nitrogen atmosphere. Cool to

    
    .
    
  • Catalyst Addition: Add

    
     dropwise. The solution may darken due to carbocation formation.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature over 2 hours.
    
  • Monitoring: Monitor by TLC. The tertiary alcohol will disappear; a new less polar spot (the alkylated phenol) will appear.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with brine.

  • Purification: Column chromatography (Silica gel, Hexanes/EtOAc gradient). The excess phenol elutes later or can be removed by alkaline wash if the product is less acidic (though the product is also a phenol, steric hindrance might differentiate pKa slightly, but chromatography is safer).

Application Module C: C-5 Lithiation (C-H Activation)

Functionalizing the thiophene ring while retaining the tertiary alcohol requires navigating the acidic proton of the hydroxyl group (


).
Protocol 3: Dianion Generation and Electrophilic Trapping

Objective: Introducing a substituent (e.g., -CHO, -COOH, -SiMe3) at the 5-position of the thiophene ring.

Materials
  • Substrate: 2-(Thiophen-2-yl)propan-2-ol

  • Base: n-Butyllithium (2.5 M in hexanes) - 2.2 Equivalents required .

  • Solvent: Anhydrous THF

  • Electrophile: DMF (for aldehyde),

    
     (for acid), or TMSCl.
    
Step-by-Step Methodology
  • Deprotonation (Step 1): Dissolve substrate in THF and cool to

    
    . Add the first equivalent of n-BuLi dropwise.
    
    • Chemistry: This removes the hydroxyl proton, forming the Lithium alkoxide (Intermediate A).

  • Lithiation (Step 2): Add the second equivalent of n-BuLi dropwise. Stir at

    
     for 1 hour, then warm to 
    
    
    
    for 30 mins.
    • Chemistry: This removes the proton at the C-5 position of the thiophene ring (directed by the alkoxide and inherent thiophene acidity), forming the Dianion (Intermediate B).

  • Quench: Cool back to

    
    . Add the electrophile (e.g., DMF) in slight excess.
    
  • Workup: Allow to warm to RT. Quench with saturated

    
    . The acid workup protonates the alkoxide back to the alcohol.
    

Lithiation Start Substrate (R-OH) Step1 Step 1: 1 eq n-BuLi (Alkoxide Formation) Start->Step1 InterA Intermediate A (R-O- Li+) Step1->InterA Step2 Step 2: 2nd eq n-BuLi (C-5 Lithiation) InterA->Step2 InterB Dianion Species (Li-Thiophene-C(Me)2-O- Li+) Step2->InterB Quench Electrophile (E+) / H3O+ InterB->Quench Product 5-Substituted Product Quench->Product

Figure 2: Dianion strategy for functionalizing the thiophene ring without protecting the alcohol.

References

  • PubChem. 2-(Thiophen-2-yl)propan-2-ol (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. 2-Iodothiophene and Grignard Derivatives. Org.[2][3][4] Synth. 1932, 12, 44. [Link] (Provides foundational context for Thienyl-Grignard handling).

  • ChemGuide. Dehydration of Alcohols. (General mechanism for tertiary alcohol dehydration). [Link]

  • Master Organic Chemistry. Friedel-Crafts Alkylation Mechanism and Limitations.[Link]

Sources

Experimental procedure for the alkylation of thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for C2 and C3 Regiocontrol in Drug Discovery and Materials Science

Executive Summary & Strategic Rationale

Thiophene alkylation is a cornerstone transformation in the synthesis of conductive polymers (e.g., poly(3-hexylthiophene), P3HT) and sulfur-containing pharmacophores. However, the electron-rich nature of the thiophene ring presents a paradox: it is highly reactive toward electrophilic aromatic substitution (EAS), yet this same reactivity leads to uncontrolled polyalkylation and rapid polymerization (tar formation) under standard Friedel-Crafts conditions.

The Core Challenge:

  • Regioselectivity: The C2 position (

    
    ) is significantly more nucleophilic than the C3 position (
    
    
    
    ). Direct alkylation almost exclusively yields 2-substituted or 2,5-disubstituted products.
  • Polymerization: Strong Lewis acids (e.g.,

    
    ) initiate cationic polymerization of the thiophene ring.
    

The Solution: To achieve "Pharmaceutical Grade" purity and precise regiocontrol, we move away from classical EAS. This guide details two robust, self-validating protocols:

  • Lithiation-Alkylation: For precise C2-functionalization .

  • Kumada Cross-Coupling: For accessing the challenging C3-position .

Reactivity Landscape & Decision Matrix

Before selecting a protocol, consult the decision matrix below to match the method to your structural requirements.

ParameterMethod A: Lithiation (Direct) Method B: Kumada Coupling Method C: Friedel-Crafts (EAS)
Target Regiochemistry C2 (Exclusive) C3 (via 3-bromo precursor) Random / Poly-alkylation
Mechanism Deprotonation (

/ polar)
Transmetallation (Catalytic)Electrophilic Substitution (

)
Reagents

-BuLi, Alkyl Halide
Grignard Reagent, Ni Cat.Alkene/Alcohol, Solid Acid
Key Risk Moisture sensitivityGrignard initiation failurePolymerization/Tars
Scalability Moderate (Cryogenic)HighVery High (Industrial)
Typical Yield 85-95%70-90%40-60% (variable)
Module A: C2-Selective Alkylation (Lithiation Protocol)

Principle: Thiophene has a pKa of ~33. Treatment with


-butyllithium (

-BuLi) at low temperature selectively deprotonates the

-proton (C2), generating a stable thienyllithium species. This nucleophile then attacks primary alkyl halides via an

mechanism.

Critical Process Parameters (CPPs):

  • Temperature: Must be maintained

    
     during lithiation to prevent ring-opening fragmentation or "lithium scrambling" (isomerization).
    
  • Solvent: Anhydrous THF is required to stabilize the lithium aggregate.

  • Stoichiometry: A slight excess of thiophene (1.1 eq) ensures all

    
    -BuLi is consumed, preventing side reactions with the alkyl halide.
    
Experimental Protocol

Materials:

  • Thiophene (distilled from

    
    )
    
  • 
    -Butyllithium (1.6 M or 2.5 M in hexanes)
    
  • 1-Bromohexane (or desired alkyl halide)

  • Anhydrous THF

  • Ammonium chloride (saturated aq.)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

    
     for 15 mins.
    
  • Solvent Charge: Cannulate 50 mL of anhydrous THF into the flask.

  • Substrate Addition: Add Thiophene (1.05 g, 12.5 mmol, 1.05 equiv) via syringe.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (

    
    ). Allow 15 mins for equilibration.
    
  • Lithiation (The Critical Step):

    • Add

      
      -BuLi (12.0 mmol, limiting reagent) dropwise via syringe pump or carefully controlled manual injection over 20 minutes.
      
    • Observation: Solution may turn light yellow.

    • Hold: Stir at

      
       for 45 minutes.
      
  • Alkylation:

    • Add 1-Bromohexane (12.5 mmol, 1.05 equiv) dropwise.

    • Note: For long-chain alkyl halides, ensure they are dissolved in minimal THF if viscous.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) naturally over 2 hours.

  • Quench & Workup:

    • Quench with saturated

      
       (20 mL).
      
    • Extract with diethyl ether (

      
       mL).
      
    • Wash combined organics with water and brine. Dry over

      
      .
      
  • Purification: Concentrate in vacuo. Purify via fractional distillation (for liquids) or silica gel chromatography (Hexanes 100%).

Module B: C3-Selective Alkylation (Kumada Coupling)

Principle: Direct lithiation or EAS cannot efficiently access the C3 position. The industry standard for synthesizing 3-alkylthiophenes (monomers for P3HT) is the Kumada Cross-Coupling of 3-bromothiophene with alkyl Grignard reagents, catalyzed by Nickel(II).

Why Nickel? Nickel catalysts (specifically


) are preferred over Palladium for alkyl-aryl couplings because they are less prone to 

-hydride elimination, which leads to alkene byproducts.
Experimental Protocol

Materials:

  • 3-Bromothiophene[1]

  • Alkylmagnesium Bromide (prepared fresh or commercial solution)

  • 
     (Catalyst: [1,3-Bis(diphenylphosphino)propane]dichloronickel(II))
    
  • Anhydrous Ether or THF

Step-by-Step Workflow:

  • Catalyst Loading: In a glovebox or under strict

    
     flow, add 
    
    
    
    (0.5 - 1.0 mol%) to a dry Schlenk flask.
  • Substrate Addition: Add 3-Bromothiophene (10 mmol) and anhydrous ether (20 mL).

  • Coupling Reaction:

    • Cool the mixture to

      
       (ice bath) to control the initial exotherm.
      
    • Add Alkylmagnesium bromide (11 mmol, 1.1 equiv) dropwise.

    • Caution: Reaction is exothermic. Solvent reflux may occur if added too fast.

  • Reflux: Once addition is complete, warm to RT, then heat to gentle reflux for 12–16 hours to drive the reaction to completion.

  • Quench: Cool to

    
     and carefully quench with 
    
    
    
    (hydrolyzes magnesium salts).
  • Workup: Extract with ether, wash with

    
     (to neutralize acid) and brine.
    
  • Purification: Distillation is usually sufficient as the bromo-precursor boiling point differs significantly from the alkylated product.

Process Visualization (DOT Diagrams)
Diagram 1: Lithiation vs. Cross-Coupling Decision Workflow

ThiopheneAlkylation Start Target: Alkylthiophene Regio Select Regiochemistry Start->Regio C2 C2-Position (Alpha) Regio->C2 Natural Reactivity C3 C3-Position (Beta) Regio->C3 Synthetic Challenge Lithiation Protocol A: Lithiation (n-BuLi, -78°C) C2->Lithiation Kumada Protocol B: Kumada Coupling (Ni Cat, Grignard) C3->Kumada Requires 3-Br-Thiophene Prod2 2-Alkylthiophene (High Purity) Lithiation->Prod2 Prod3 3-Alkylthiophene (P3HT Monomer) Kumada->Prod3

Caption: Decision tree for selecting the correct synthetic route based on regiochemical targets.

Diagram 2: C3-Kumada Catalytic Cycle (Simplified)

KumadaCycle PreCat Ni(II) Pre-catalyst Ni(dppp)Cl2 ActiveCat Active Species Ni(0) PreCat->ActiveCat Activation (2 R-MgX) OxAdd Oxidative Addition (Ar-Ni(II)-Br) ActiveCat->OxAdd + 3-Bromothiophene TransMet Transmetallation (+ R-MgX) OxAdd->TransMet - MgXBr RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Ni(II)-R RedElim->ActiveCat Regenerate Ni(0) Product 3-Alkylthiophene RedElim->Product

Caption: Catalytic cycle for the Nickel-catalyzed Kumada coupling, enabling C3-alkylation.

Safety & Handling (The "Stench" Factor)
  • Thiophene Toxicity: Thiophene is a chronic liver toxin and a neurotoxin. It has a high vapor pressure and a distinct, unpleasant odor. ALL operations must be performed in a well-ventilated fume hood.

  • Deodorizing: Glassware contaminated with thiophene or alkylthiophenes should be soaked in a bleach bath (sodium hypochlorite) to oxidize the sulfur compounds before removal from the hood.

  • Lithium Safety:

    
    -BuLi is pyrophoric. Ensure a Class D fire extinguisher is available. Use "double-tip" cannulation or gas-tight syringes for transfer.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) Wet THF or insufficient cooling.Distill THF from Na/Benzophenone; Ensure internal temp is

before adding

-BuLi.
Mixture of Isomers (Method A) Temperature rose above

during lithiation.[2]
Maintain strict cryogenic control. "Lithium scrambling" occurs at higher temps.
Homocoupling (Method B) Oxidative dimerization of Grignard.Degas all solvents thoroughly. Ensure inert atmosphere.
Stalled Reaction (Method B) Catalyst poisoning or inactive Grignard.Use fresh Grignard. Ensure 3-bromothiophene is free of stabilizers/impurities.
References
  • Friedel-Crafts Alkylation Mechanisms: Mettler Toledo. Friedel-Crafts Alkylation Reaction. Retrieved from

  • Synthesis of Conductive Polymers: BenchChem. Application Notes and Protocols: Synthesis of Conductive Polymers from 3-Bromothiophene. Retrieved from

  • Regioselective Lithiation: Vendina, I., et al. (2014).[2] o-Directed Lithiation of Acylated Hydroxythiophenes. Heterocycles. Retrieved from

  • Thiophene Safety Data: Fisher Scientific. Safety Data Sheet: Thiophene. Retrieved from

  • Kumada Coupling & P3HT: National Taiwan University. Controlled Synthesis of Poly[(3-alkylthio)thiophene]s. Retrieved from

Sources

Purification of 2-(thiophen-2-yl)propan-2-ol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2-(Thiophen-2-yl)propan-2-ol via Neutralized Flash Chromatography

Executive Summary

The purification of 2-(thiophen-2-yl)propan-2-ol (dimethyl(2-thienyl)carbinol) presents a specific challenge common to electron-rich tertiary benzylic/heterocyclic alcohols: acid-catalyzed dehydration . Standard silica gel chromatography often leads to significant product loss via conversion to 2-isopropenylthiophene due to the inherent acidity of silanol groups (


).

This protocol details a buffered stationary phase strategy using triethylamine (TEA) to neutralize silica acidity. This method ensures high recovery (>95%) and prevents polymerization or elimination side reactions common to thiophene derivatives.

Chemical Context & Impurity Profile

To design an effective separation, one must understand the mixture composition. This target is typically synthesized via a Grignard reaction between 2-acetylthiophene and methylmagnesium bromide (or 2-bromothiophene and acetone).

Target Molecule:

  • Compound: 2-(thiophen-2-yl)propan-2-ol[1][2][3]

  • Properties: Tertiary alcohol, moderately polar, UV active (

    
     nm).
    
  • Risk: Dehydrates to alkene under acidic conditions.

Common Impurities:

Impurity Origin Polarity (Relative to Target) Retention Behavior

| 2-Isopropenylthiophene | Dehydration product (Side reaction or on-column degradation) | Low (Non-polar) | Elutes near solvent front (High


) |
| 2-Acetylthiophene  | Unreacted starting material | Low-Medium | Elutes before target (

Target) | | Bithiophenes | Homocoupling byproducts | Low | Elutes early | | Magnesium Salts | Grignard workup residue | Very High | Retained at baseline |

Pre-Purification Analysis: TLC Method Development

Before scaling to a column, the solvent system must be optimized on Thin Layer Chromatography (TLC) plates.[4]

  • Visualization: UV lamp (254 nm) is sufficient due to the thiophene chromophore.

  • Stain:

    
     (stains alkene and alcohol yellow/brown) or Anisaldehyde (general organic stain).
    
  • Standard Mobile Phase: Hexane:Ethyl Acetate (Hex:EtOAc).

The "Acid Test" (Crucial Validation Step):

  • Spot the crude mixture on a standard silica TLC plate.

  • Wait 10 minutes before developing.

  • Develop in 9:1 Hex:EtOAc .

  • Observation: If the product spot streaks or a new non-polar spot (alkene) appears compared to a freshly spotted plate, the compound is degrading on silica.

  • Correction: Repeat the test using a TLC plate pre-dipped in mobile phase containing 1% Triethylamine (TEA) . If the spot remains tight and single, the neutralized protocol (Section 5) is mandatory .

Optimized Purification Protocol

Materials
  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Mobile Phase A: Hexanes (or Petroleum Ether).[4][5]

  • Mobile Phase B: Ethyl Acetate.

  • Modifier: Triethylamine (TEA) - Reagent Grade.

  • Loading Matrix: Celite 545 (Do NOT use silica for dry loading).

Step-by-Step Procedure

Step 1: Column Neutralization (The "Slurry Pack" Method)

  • Rationale: Pre-treating the silica with a base neutralizes acidic silanol sites (

    
    ), preventing dehydration.
    
  • Protocol:

    • Prepare a slurry of Silica Gel in Hexanes containing 1% v/v Triethylamine .

    • Pour the slurry into the column and allow it to pack.

    • Flush with 2-3 column volumes (CV) of the starting mobile phase (e.g., 95:5 Hex:EtOAc + 1% TEA) to remove excess free amine.

Step 2: Sample Loading

  • Liquid Loading: If the crude is a free-flowing oil, dissolve in a minimum volume of 95:5 Hex:EtOAc and apply directly to the sand bed.

  • Solid Loading (Recommended for dirty mixtures): Dissolve crude in DCM, add Celite , and rotary evaporate to a dry powder. Load the Celite powder on top of the column.

    • Warning: Never dry-load this specific compound onto silica gel, as the heat and concentration during evaporation will accelerate dehydration.

Step 3: Elution Gradient Run a gradient elution to separate the non-polar impurities from the alcohol. Maintain 0.5% TEA in the mobile phase throughout the run if the compound is highly sensitive; otherwise, the pre-treatment is usually sufficient.

Time/CV% Ethyl Acetate in HexaneTarget Elution
0 - 2 CV 2% (Isocratic)Elutes Thiophene/Alkene impurities
2 - 5 CV 2%

10%
Elutes 2-Acetylthiophene (Ketone)
5 - 12 CV 10%

20%
Elutes 2-(thiophen-2-yl)propan-2-ol
12+ CV 100% (Flush)Elutes polar baseline/salts

Step 4: Fraction Analysis & Workup

  • Analyze fractions by TLC.[4][6]

  • Pool fractions containing the pure alcohol (

    
     in 9:1 Hex:EtOAc).
    
  • Important: When concentrating the fractions on a rotary evaporator, keep the water bath temperature < 40°C . Trace acid from the solvent or air can induce decomposition in the hot, concentrated oil.

Process Visualization (Workflow)

PurificationWorkflow Start Crude Reaction Mixture (Grignard Workup) TLC TLC Stability Test (Check for Dehydration) Start->TLC Decision Is Compound Acid Sensitive? TLC->Decision StandardCol Standard Silica Column (Hex/EtOAc) Decision->StandardCol No (Stable) NeutralCol Neutralized Silica Column (1% Et3N Pre-wash) Decision->NeutralCol Yes (Decomposition) Loading Load Sample (Liquid or Celite - NO Silica) StandardCol->Loading NeutralCol->Loading Elution Gradient Elution (2% -> 20% EtOAc) Loading->Elution Fractions Fraction Analysis (TLC/NMR) Elution->Fractions Evap Concentration (Bath < 40°C) Fractions->Evap Final Pure 2-(thiophen-2-yl)propan-2-ol Evap->Final

Figure 1: Decision matrix and workflow for the purification of acid-sensitive thiophene alcohols.

Troubleshooting & Expert Tips

  • Symptom: The product co-elutes with the ketone starting material.

    • Solution: The

      
       difference between 2-acetylthiophene and the alcohol is usually large. If they co-elute, your column is likely overloaded, or "channeling" occurred. Reduce loading to <1% of silica mass or use a shallower gradient (e.g., 5% to 10% EtOAc over 20 CV).
      
  • Symptom: Product turns into a brown oil/gum after rotary evaporation.

    • Cause: Polymerization of the thiophene ring or acid-catalyzed oligomerization.

    • Fix: Add a few drops of TEA to the collection flask before evaporation to maintain a basic environment during concentration.

  • Alternative Stationary Phase: If silica degradation persists despite neutralization, switch to Neutral Alumina (Brockmann Grade III) . Alumina is naturally basic/neutral and much gentler on tertiary alcohols, though resolution may be slightly lower.

Characterization Standards

Ensure purity using these key markers:

  • 1H NMR (CDCl3): Look for the sharp singlet of the gem-dimethyl group at

    
     ppm. The thiophene protons appear as a multiplet at 
    
    
    
    ppm.
  • Purity Check: Absence of alkene signals (vinylic protons at

    
     ppm) confirms successful prevention of dehydration.
    

References

  • BenchChem. Technical Support Center: Purification of Thiophene Derivatives. Retrieved from BenchChem Database. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177687102, 2-(Thiophen-2-yl)propan-2-ol. Retrieved January 28, 2026. Link

  • Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes.[7] Organic Letters, 14(17), 4540–4543.[7] (Demonstrates silica acidity effects on carbonyls/alcohols). Link

  • Biosynth. Product Data: 2-(Thiophen-2-yl)propan-2-ol (CAS 5331-62-4).Link

Sources

Analytical techniques for characterizing 2-(thiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 2-(Thiophen-2-yl)propan-2-ol

Introduction & Scope

2-(Thiophen-2-yl)propan-2-ol (CAS: 5331-62-4), also known as dimethyl(2-thienyl)carbinol, is a critical tertiary alcohol intermediate used in the synthesis of sulfonamide-based carbonic anhydrase inhibitors (e.g., Dorzolamide precursors) and advanced conductive polymers.[1]

Its structural integrity hinges on the stability of the tertiary alcohol moiety attached to the electron-rich thiophene ring. This unique electronic environment makes the molecule susceptible to acid-catalyzed dehydration, yielding 2-isopropenylthiophene. Consequently, analytical protocols must distinguish between the target alcohol, its dehydration byproducts, and starting materials like 2-acetylthiophene.

This guide provides a validated analytical suite for the structural confirmation and purity assessment of 2-(thiophen-2-yl)propan-2-ol, emphasizing causality in method selection.

Analytical Workflow Strategy

The following workflow ensures comprehensive characterization, moving from crude isolation to final release testing.

AnalyticalWorkflow Sample Crude/Isolated Sample Triage Purity Triage (GC-MS) Sample->Triage Check Volatiles & Dehydration Triage->Sample Repurify Structure Structural ID (NMR 1H/13C) Triage->Structure If Purity > 95% Quant Quantification (HPLC-UV) Structure->Quant Establish Std Release Final COA Generation Quant->Release

Figure 1: Analytical decision matrix. GC-MS is prioritized for initial triage to detect thermal instability or dehydration products before investing time in NMR.

Technique 1: Nuclear Magnetic Resonance (NMR)[2]

NMR is the gold standard for structural confirmation. The tertiary alcohol creates a unique diagnostic signature: a gem-dimethyl singlet and a specific deshielding pattern on the thiophene ring.

Protocol:
  • Solvent: Chloroform-d (

    
    ) is standard. Use DMSO-
    
    
    
    if OH proton resolution is critical or to prevent exchange.
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Parameters: 300 MHz or higher; 16 scans (

    
    H), 256+ scans (
    
    
    
    C).
Data Interpretation & Logic:
NucleusMoietyChemical Shift (

ppm)
MultiplicityMechanistic Insight

H
Gem-Dimethyl 1.65 - 1.70Singlet (6H)Upfield shift typical of methyls, but slightly deshielded by the adjacent aromatic ring and oxygen.

H
Hydroxyl (-OH) 2.0 - 3.5Broad Singlet (1H)Chemical shift is concentration-dependent. Tip: Add

; this peak will disappear (exchange).

H
Thiophene H-4 6.90 - 7.00dd (1H)The "beta" proton, shielded relative to alpha protons.

H
Thiophene H-3 6.95 - 7.05dd (1H)Adjacent to the substituent; experiences steric/electronic influence of the hydroxy-isopropyl group.

H
Thiophene H-5 7.15 - 7.25dd (1H)The alpha proton typically most deshielded in 2-substituted thiophenes.

C
Methyls ~32.0PrimaryEquivalent methyl carbons.

C
Quaternary C-OH ~73.0QuaternaryDiagnostic peak. Disappearance suggests dehydration to alkene.

C
Thiophene C-2 ~155.0QuaternaryIpso carbon. Significantly downfield due to attachment to the oxygenated carbon.

Critical Quality Attribute (CQA): If the singlet at ~1.7 ppm splits or new vinylic protons appear at ~5.0-5.5 ppm, the sample contains 2-isopropenylthiophene (dehydration impurity).

Technique 2: Gas Chromatography - Mass Spectrometry (GC-MS)

GC-MS is preferred for purity analysis due to the molecule's volatility. However, the tertiary alcohol is thermally labile.

Protocol:
  • Inlet Temperature: 200°C (Keep low to prevent thermal dehydration in the liner).

  • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Ionization: Electron Impact (EI), 70 eV.

Fragmentation Logic (EI Spectrum):

Unlike primary alcohols, tertiary alcohols rarely show a strong molecular ion (


).
  • Molecular Ion (

    
    ): 
    
    
    
    142 (Weak or absent).
  • Base Peak (

    
     127):  Formed by 
    
    
    
    -cleavage
    . Loss of a methyl group (
    
    
    ) generates a resonance-stabilized cation:
    
    
    This cation is stabilized by the thiophene ring and the oxygen lone pair.
  • Dehydration Peak (

    
     124):  Loss of water (
    
    
    
    ). If this peak is the base peak, it suggests thermal degradation in the inlet or a dehydrated sample.
  • Thiophene Fragment (

    
     85):  Characteristic ring fragment 
    
    
    
    .

Expert Tip: If


 124 is abnormally high compared to 

127, derivatize with TMS (Trimethylsilyl) reagent (e.g., BSTFA) to cap the -OH group. This stabilizes the molecule and confirms if the alkene was present in the sample or formed during analysis.

Technique 3: FT-IR Spectroscopy

Used for rapid "Go/No-Go" identification in receiving.

  • O-H Stretch: Broad band at 3300–3450 cm

    
     .[2] (Absence indicates dehydration).[3]
    
  • C-H Stretch (Aromatic): Weak peaks > 3000 cm

    
    .
    
  • C-H Stretch (Aliphatic): Strong peaks at 2900–2980 cm

    
     (Gem-dimethyl).
    
  • Thiophene Ring Breathing: Characteristic bands at ~1400 cm

    
     and ~700 cm
    
    
    
    .

Technique 4: HPLC (Purity & Stability)

For non-volatile impurities or precise quantification without thermal stress.[3]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1%

    
    ).
    
    • Reasoning: Acid prevents tailing of the alcohol but must be dilute to avoid catalyzing dehydration on-column.

  • Detection: UV at 235 nm (Thiophene

    
     transition).
    
  • Retention Time Logic:

    • 2-(Thiophen-2-yl)propan-2-ol: Moderate retention (polar OH group).

    • 2-Acetylthiophene (Starting Material): Lower retention (more polar carbonyl).

    • 2-Isopropenylthiophene (Impurity): Higher retention (loss of OH increases hydrophobicity).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 220065, 2-(Thiophen-2-yl)propan-2-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum fragmentation patterns of alcohols. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR shift logic).

Sources

Application Note: Robust HPLC Method Development for 2-(thiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 2-(thiophen-2-yl)propan-2-ol (CAS: 2309-47-9) Application: Purity analysis, reaction monitoring, and stability testing. Challenge: The tertiary alcohol moiety attached to an aromatic thiophene ring renders this compound susceptible to acid-catalyzed dehydration, potentially forming 2-isopropenylthiophene. Solution: This protocol details a "Quality by Design" (QbD) approach to developing a stability-indicating Reverse Phase HPLC (RP-HPLC) method. It prioritizes pH control and thermal moderation to ensure analyte integrity during analysis.

Part 1: Chemical Context & Method Strategy[1][2][3]

The Stability-Selectivity Trade-off

Developing a method for 2-(thiophen-2-yl)propan-2-ol requires balancing peak shape with chemical stability.

  • The Risk: Tertiary alcohols are prone to E1 elimination (dehydration) in the presence of strong acids (e.g., TFA, high concentrations of Formic Acid) and heat. This reaction yields the alkene impurity in situ, leading to split peaks or false impurity profiles.

  • The Strategy: We utilize a buffered neutral mobile phase or a very weak acidic modifier combined with a moderate column temperature.

Instrumental Parameters (Recommended)

These parameters serve as the robust starting point (Scouting Conditions).

ParameterSettingRationale
Column C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µmEnd-capped C18 minimizes silanol activity, reducing tailing without needing strong acid modifiers.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5 - 6.8)Buffers the system near neutral to prevent acid-catalyzed dehydration.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; provides sharper peaks for aromatic compounds.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 25°C (Controlled)Critical: Avoid >35°C to minimize thermal degradation risks.
Detection UV @ 235 nm (Bandwidth 4 nm)Thiophene ring absorption maximum. Use DAD (200–400 nm) for purity check.
Injection Vol 5 – 10 µLDepends on sample concentration (target 0.5 mg/mL).

Part 2: Experimental Protocol

Reagents and Standards Preparation
  • Diluent: 50:50 Water:Acetonitrile. Avoid using pure acetonitrile as the diluent if the sample is dissolved in a weaker solvent initially, to prevent solvent effects (peak distortion).

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-(thiophen-2-yl)propan-2-ol into a 10 mL volumetric flask. Dissolve in ~5 mL Acetonitrile, sonicate briefly, and dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution to 10 mL with Diluent.

Gradient Optimization Workflow

Do not rely on a single isocratic run. Use a scouting gradient to determine the elution profile.

Protocol A: Scouting Gradient

  • Time 0 min: 5% B

  • Time 15 min: 95% B

  • Time 20 min: 95% B

  • Time 20.1 min: 5% B (Re-equilibration)

Analysis: If the peak elutes between 8–12 minutes, the compound has moderate hydrophobicity. If it elutes early (<5 min), switch to a Phenyl-Hexyl column for better retention via pi-pi interactions.

Stress Testing (Forced Degradation)

To confirm the method is "Stability Indicating," you must generate the degradation product intentionally.

  • Acid Stress: Take 1 mL of Stock Solution, add 0.1 mL of 1M HCl. Heat at 40°C for 30 mins.

  • Neutralize: Add 0.1 mL 1M NaOH.

  • Analyze: Inject this sample. You should see a new peak (the alkene) appearing at a higher retention time (more hydrophobic due to loss of -OH).

  • Verification: Ensure the main peak and the degradation peak are baseline separated (Resolution > 1.5).

Part 3: Visualization & Logic

Method Development Lifecycle

The following diagram illustrates the iterative process required to validate this specific method, emphasizing the "Stability Check" loop often overlooked.

MethodDevelopment Start Start: Define Analyte (Tertiary Alcohol) Scout Gradient Scouting (Neutral pH) Start->Scout Check Check Peak Shape & Retention Scout->Check Stress Acid Stress Test (Force Dehydration) Check->Stress  Crucial Step   Stress->Scout  Co-elution? Retry   Opt Optimize Gradient & Temp Stress->Opt  Separation Confirmed   Valid Final Validation (ICH Q2) Opt->Valid

Figure 1: QbD Workflow for 2-(thiophen-2-yl)propan-2-ol method development. Note the critical "Stress Test" phase to ensure separation from the dehydration impurity.

Chemical Degradation Pathway

Understanding the chemistry is vital for troubleshooting "ghost peaks."

Degradation Parent 2-(thiophen-2-yl)propan-2-ol (Analyte) Inter Carbocation Intermediate Parent->Inter + H+ (Acid) Product 2-isopropenylthiophene (Impurity) Inter->Product - H2O (Dehydration)

Figure 2: Acid-catalyzed dehydration pathway.[1] The method must separate the Parent (Polar) from the Product (Non-polar).

Part 4: Validation Parameters (ICH Q2(R1))

Once the separation is optimized (Resolution > 2.0 between analyte and alkene), proceed to validation.

System Suitability Testing (SST)

Run these checks before every sample set.

  • Tailing Factor (T): Must be < 1.5. (If > 1.5, column may be too old or pH is incorrect).

  • Theoretical Plates (N): > 2000.

  • RSD (n=5): Retention time < 1.0%; Area < 2.0%.

Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Criteria: Correlation coefficient (R²) ≥ 0.999.

Accuracy (Recovery)
  • Spike blank matrix (or solvent) with analyte at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Part 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Split Peak On-column degradation or solvent mismatch.1. Ensure Diluent matches Initial Mobile Phase.2. Check pH (ensure it is > 6.0).3. Lower column temp to 20°C.
Peak Tailing Silanol interactions.1. Use a "Base Deactivated" column (e.g., ZORBAX Eclipse, XBridge).2. Increase buffer strength (up to 20 mM).
Ghost Peak (Late Eluting) Accumulation of dehydration product.[2]Run a wash gradient (100% B) at the end of every run to clear the hydrophobic alkene.
High Backpressure Precipitation of buffer.Ensure Ammonium Acetate is fully soluble in the high-organic phase (limit B to 95%).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for gradient scouting logic).
  • Vertex AI Search. (2024). Synthesis of Thiophene Derivatives and HPLC Conditions.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Dehydration of Alcohols.[2][3] (Mechanistic grounding for tertiary alcohol stability risks).

Sources

GC-MS Protocol for Monitoring Reactions of 2-(thiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-THP

High-Fidelity Analysis of Thermally Labile Tertiary Alcohols

Executive Summary

The Challenge: 2-(thiophen-2-yl)propan-2-ol is a tertiary benzylic-type alcohol. Direct Gas Chromatography (GC) analysis of this compound presents a high risk of thermal degradation. The tertiary hydroxyl group is prone to rapid elimination (dehydration) inside the hot GC injection port (


C), forming the alkene artifact 2-isopropenylthiophene . This artifact is indistinguishable from genuine dehydration by-products formed during synthesis, leading to false positives and erroneous kinetic data.

The Solution: This protocol details a Derivatization-First Strategy using Silylation (MSTFA/BSTFA) to cap the hydroxyl group, rendering the molecule thermally stable. We provide a self-validating workflow to distinguish between chemical dehydration (reaction impurity) and thermal dehydration (analytical artifact).

Chemical Context & Reaction Scheme

Target Analyte: 2-(thiophen-2-yl)propan-2-ol (MW: 142.22 g/mol ) Common Synthesis: Grignard addition of Methylmagnesium bromide to 2-acetylthiophene. Critical Impurity/Artifact: 2-isopropenylthiophene (MW: 124.20 g/mol ).

The following diagram illustrates the competing pathways between the desired analytical derivatization and the unwanted thermal degradation.

ReactionPathways cluster_legend Pathway Legend Start 2-acetylthiophene (Starting Material) Alcohol 2-(thiophen-2-yl)propan-2-ol (Target Analyte) Start->Alcohol Grignard (MeMgBr) Alkene 2-isopropenylthiophene (Dehydration Product) Alcohol->Alkene Thermal Elimination (GC Inlet >200°C) TMS TMS-Ether Derivative (Stable Analyte) Alcohol->TMS Derivatization (MSTFA + 1% TMCS) Legend1 Red Dashed = Analytical Artifact (Avoid) Legend2 Green Solid = Recommended Protocol

Figure 1: Reaction pathways showing the formation of the target alcohol and the critical thermal degradation pathway (red) that must be prevented via silylation (yellow).

Method Development: The "Why" Behind the Parameters
3.1 Thermal Instability Mechanics

Tertiary alcohols attached to aromatic or heteroaromatic rings (like thiophene) possess a weakened C-O bond due to the stability of the resulting carbocation. In a standard split/splitless injector at


C, the glass liner surface—even if deactivated—can catalyze the elimination of water.
  • Consequence: If you inject the underivatized alcohol, you will likely see two peaks: a small alcohol peak and a large alkene peak. You will incorrectly conclude that your reaction failed or that the product is unstable.

3.2 Derivatization Strategy

To prevent this, we replace the active proton of the hydroxyl group with a trimethylsilyl (TMS) group.

  • Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

  • Catalyst: 1% Trimethylchlorosilane (TMCS) is added to overcome the steric hindrance of the tertiary carbon.

  • Result: The TMS-ether (MW: 214.35) is volatile, thermally stable, and produces excellent peak shape.

Experimental Protocols
Protocol A: Sample Preparation (Derivatization)

Standard Operating Procedure for Reaction Monitoring

  • Sampling: Aliquot

    
     of the reaction mixture into a 1.5 mL GC vial.
    
  • Quenching: Add

    
     of saturated aqueous 
    
    
    
    to quench residual Grignard reagent.
  • Extraction: Add

    
     of Ethyl Acetate (EtOAc) containing Dodecane  (
    
    
    
    ) as an Internal Standard. Vortex for 30 seconds.
  • Phase Separation: Centrifuge at 3000 rpm for 2 minutes. Transfer

    
     of the upper organic layer to a dry GC vial insert.
    
    • Critical Step: Ensure no water droplets are transferred. Water hydrolyzes silylation reagents.

  • Derivatization: Add

    
     of MSTFA + 1% TMCS .
    
  • Incubation: Cap the vial and heat at

    
    C for 30 minutes.
    
    • Note: Tertiary alcohols react slowly.[2] Room temperature incubation is often insufficient.

  • Injection: Inject

    
     into the GC-MS.
    
Protocol B: GC-MS Acquisition Parameters
ParameterSettingRationale
Column Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm)Low polarity phase prevents tailing of thiophene derivatives.
Inlet Mode Split (Ratio 20:1)Prevents column overload; sharpens peaks.
Inlet Temp 220°C (Lower than standard)Even with derivatization, lower inlet temps reduce risk of thermal cleavage.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for MS resolution.
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)Rapid ramp preserves peak shape; starts cool to trap volatiles.
Transfer Line 280°CPrevents condensation of high boiling matrix components.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.
Scan Range m/z 40 – 350Covers all relevant fragments and molecular ions.
Data Analysis & Interpretation
5.1 Mass Spectral Fingerprints

You must confirm the identity of peaks based on specific fragmentation patterns.[3]

  • Target: TMS-Ether of 2-(thiophen-2-yl)propan-2-ol

    • Molecular Ion (

      
      ):  m/z 214 (Weak).
      
    • Base Peak (

      
      ):  m/z 199.
      
      • Mechanism:[3][4][5] Loss of a methyl group from the TMS moiety or the isopropyl chain. This is the diagnostic quantifier ion.

    • Thiophene Fragment: m/z 111 (Thiophene + C-CH3).

  • Artifact/Impurity: 2-isopropenylthiophene

    • Molecular Ion (

      
      ):  m/z 124 (Strong, often Base Peak).
      
    • Fragment: m/z 109 (

      
      , loss of methyl).
      
5.2 Self-Validating the Method

To prove your data is accurate, perform the "Inlet Temperature Challenge" :

  • Prepare one derivatized sample.

  • Inject at Inlet Temp

    
    C. Record the ratio of Alcohol-TMS Area / Alkene Area.
    
  • Inject at Inlet Temp

    
    C.
    
  • Validation Criteria: If the ratio remains constant, the alkene present is a true reaction byproduct. If the alkene peak grows significantly at

    
    C, thermal degradation is still occurring (incomplete derivatization).
    
Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Step1 Reaction Aliquot + Quench Step2 Liquid-Liquid Extraction (EtOAc + Internal Std) Step1->Step2 Step3 Derivatization (MSTFA/TMCS, 60°C, 30 min) Step2->Step3 Step4 Injection (Split 20:1) Inlet: 220°C Step3->Step4 Step5 Separation (Rtx-5MS) Step4->Step5 Step6 MS Detection (EI) Step5->Step6

Figure 2: Step-by-step analytical workflow ensuring sample integrity and reproducibility.

References
  • Little, J. L. (1999). Artifacts in Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

    • Context: Authoritative review on identifying thermal degrad
  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.[6]

    • Context: The standard text for silylation protocols (MSTFA/BSTFA) for tertiary alcohols.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

    • Context: Source for EI fragmentation mechanisms and inlet parameter optimiz
  • Sigma-Aldrich (Merck). Silylation Reagents for GC Derivatization.

    • Context: Technical data sheet confirming MSTFA + TMCS efficacy for hindered hydroxyls.

Sources

Application Note & Safety Guide: 2-(thiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the safety profile, handling protocols, and technical application notes for 2-(thiophen-2-yl)propan-2-ol (also known as Dimethyl(2-thienyl)carbinol).

Chemical Identity & Physical Profile

This substance is a tertiary alcohol linked to a thiophene ring. It is a critical intermediate in the synthesis of pharmaceuticals and conductive polymers (via dehydration to 2-isopropenylthiophene).

ParameterDataNotes
IUPAC Name 2-(thiophen-2-yl)propan-2-ol
Common Synonyms Dimethyl(2-thienyl)carbinol; 2-(2-Hydroxypropan-2-yl)thiophene
CAS Number 2309-47-9
Molecular Formula C₇H₁₀OS
Molecular Weight 142.22 g/mol
Physical State Colorless to pale yellow liquid (or low-melting solid)Analogous to Cumyl alcohol (MP ~30°C)
Solubility Soluble in organic solvents (DCM, THF, EtOAc); Low solubility in water
Boiling Point ~90-95°C at 15 mmHg (Estimated)

Hazard Identification & Risk Assessment

Current Regulatory Status: Specific toxicological data for this exact CAS is limited in public registries. The following classification is based on Structure-Activity Relationship (SAR) analysis using its structural analog, 2-Phenyl-2-propanol (Cumyl alcohol), and the parent heterocycle, Thiophene.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][3]

    • H315: Causes skin irritation.[4][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[3]

Key Reactivity Hazards[3][8]
  • Acid Sensitivity (Dehydration Risk): As a tertiary benzylic-like alcohol, this compound is highly prone to acid-catalyzed dehydration. Contact with strong acids (HCl, H₂SO₄) or acidic resins (Amberlyst) will generate 2-isopropenylthiophene, which is unstable and prone to rapid, exothermic polymerization.

  • Thiophene Oxidation: The thiophene ring is susceptible to oxidation by strong oxidizers (e.g., mCPBA, KMnO₄), potentially leading to sulfoxides/sulfones or ring opening.

Storage & Stability Protocols

Proper storage is essential to prevent spontaneous dehydration or degradation.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Thiophene derivatives can darken upon air exposure due to oxidative polymerization.

  • Container: Tightly sealed amber glass vials. Avoid metal containers if trace acidity is suspected.

  • Incompatibilities: Segregate from strong acids, acid chlorides, and strong oxidizing agents.

Safe Handling Protocol: Synthesis & Isolation

Scenario: Quenching a Grignard reaction (Methylmagnesium bromide + 2-Acetylthiophene) to isolate 2-(thiophen-2-yl)propan-2-ol.

Rationale

Standard acid quenches (HCl) are dangerous here. The acidity will instantly dehydrate the product. A buffered, neutral quench is required to maintain the alcohol integrity.

Step-by-Step Workflow
  • Preparation:

    • Don PPE: Nitrile gloves (0.11mm min thickness), safety goggles, and lab coat.

    • Ensure fume hood airflow >0.5 m/s.

  • Quenching (The "Ammonium Chloride" Method):

    • Cool the reaction mixture to 0°C.

    • Do NOT use HCl.

    • Slowly add Saturated Aqueous Ammonium Chloride (sat. aq. NH₄Cl).[1][5]

    • Mechanism:[6][1] NH₄Cl provides a mild proton source (pH ~5-6) sufficient to hydrolyze the magnesium alkoxide without catalyzing the E1 dehydration elimination.

  • Extraction:

    • Extract with Diethyl Ether or Ethyl Acetate.

    • Wash organic layer with Water, then Brine.

    • Critical Step: Dry over Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃). Avoid Magnesium Sulfate (MgSO₄) as it can be slightly acidic (Lewis acid character) and promote trace decomposition in highly sensitive substrates.

  • Concentration:

    • Rotary evaporate at bath temperature < 40°C.

    • Do not heat to dryness for prolonged periods.

Workflow Visualization

The following diagram illustrates the decision logic for handling this compound to prevent dehydration.

SafetyProtocol Start Crude Reaction Mixture (Alkoxide Intermediate) Quench Select Quenching Agent Start->Quench AcidQuench Strong Acid (HCl/H2SO4) Quench->AcidQuench Avoid BufferQuench Sat. NH4Cl or Water Quench->BufferQuench Recommended ResultBad E1 Elimination -> Dehydration (Formation of 2-isopropenylthiophene) AcidQuench->ResultBad ResultGood Hydrolysis to Target Alcohol (2-(thiophen-2-yl)propan-2-ol) BufferQuench->ResultGood Polymer Exothermic Polymerization (Sample Loss/Hazard) ResultBad->Polymer Workup Workup: Dry over K2CO3 (Avoid Acidic Desiccants) ResultGood->Workup

Caption: Logic flow for quenching reactions yielding acid-sensitive tertiary alcohols.

Emergency Procedures

Spill Response
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Increase ventilation or open windows if safe.

  • PPE: Wear organic vapor respirator if spill volume > 100 mL.

  • Containment:

    • Absorb with inert material (Vermiculite or Sand).

    • Do NOT use sawdust (flammability risk with solvents).

    • Place in a sealed container labeled "Hazardous Waste - Organic Toxicity."

First Aid Measures
Exposure RouteAction
Eye Contact Rinse cautiously with water for 15 minutes.[4][1] Remove contact lenses.[4][2] Seek medical attention.
Skin Contact Wash with soap and water.[4] If irritation (redness/itching) persists, seek medical aid.
Inhalation Move to fresh air.[1] If breathing is difficult, administer oxygen (trained personnel only).
Ingestion Rinse mouth. Do NOT induce vomiting (risk of aspiration).[1] Call a Poison Center.[1][2]

Waste Disposal

  • Classification: Hazardous Organic Waste (Non-Halogenated).

  • Segregation: Keep separate from oxidizers and strong acids.

  • Method: Incineration in a licensed chemical disposal facility.

  • Note: Ensure the waste stream pH is neutral to basic. If mixed with acidic waste streams, the compound may polymerize in the waste drum, generating heat.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 177687102 (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Thiophene. Retrieved from [Link]

  • Campaign, R. et al.Dehydration of tertiary alcohols: Mechanistic insights. Journal of Organic Chemistry.

Disclaimer: This document is created for research and development purposes only. The user assumes all liability for handling. Always consult the specific SDS provided by your chemical vendor before use.

Sources

Application Note: Safe Handling, Storage, and Disposal of Thiophene Reagents in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiophene (


) and its derivatives are critical bioisosteres for benzene in drug discovery, ranking 4th in FDA-approved small molecule drugs.[1] However, their physical utility is counterbalanced by significant safety risks, including high flammability (Flash Point: -9°C), acute toxicity, and specific reactivity hazards with oxidizing agents. This guide provides an authoritative protocol for the safe lifecycle management of thiophene reagents, moving beyond generic safety data sheets (SDS) to actionable, field-proven methodologies.

Introduction: The Thiophene Bioisostere

In medicinal chemistry, thiophene is frequently employed to improve the pharmacokinetic profile of lead compounds. Its electron-rich aromatic nature allows it to participate in


-

stacking interactions similar to benzene but with altered metabolic susceptibility.[1] Despite its utility, the sulfur heteroatom introduces unique reactivity and toxicity profiles—specifically hepatotoxicity and potential for metabolic activation to reactive S-oxides—that require rigorous handling standards.

Hazard Identification & Mechanism

Effective risk mitigation requires understanding the causality of the hazard, not just the classification.

Hazard CategorySpecific RiskMechanistic Insight
Flammability High (Class IB)Low flash point (-9°C) and wide explosive limits (1.5% – 12.5%) make vapor clouds easily ignitable by static discharge.[1]
Reactivity Violent Reacts explosively with strong oxidizing agents (e.g., Nitric Acid).[1] Critical Warning: Thiophene can trimerize violently in the presence of strong acids (e.g., phosphoric acid), generating heat and pressure.
Toxicity Target Organ Hepatotoxic and nephrotoxic.[1] Metabolic activation by CYP450 enzymes can form reactive thiophene epoxides or S-oxides, leading to protein adduct formation and immune-mediated hepatitis (e.g., Tienilic acid mechanism).[1][2]
Regulatory RCRA U-List Unused thiophene is a U244 listed hazardous waste.[1] Improper disposal triggers significant regulatory violations.[1]

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary Barrier: All handling of thiophene (weighing, transfer, reaction) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: Grounding cables are mandatory for all transfers >1 L. Use conductive vessels where possible.[1]

Glove Selection Protocol (Critical)

Standard nitrile exam gloves provide insufficient protection against aromatic heterocycles like thiophene.[1] Permeation breakthrough can occur in <10 minutes.[1][3]

  • Task: Incidental Splash (Weighing/Aliquot)

    • Recommendation: Double-gloved Nitrile (minimum 5 mil outer).[1]

    • Protocol: Change immediately upon any contact.[1][4]

  • Task: Immersion/Spill Cleanup/Scale-up

    • Recommendation:Laminate Film (e.g., Silver Shield/Barrier) or PVA (Polyvinyl Alcohol) gloves.[1]

    • Rationale: Laminate films provide >4 hours breakthrough time.[1] PVA is excellent for aromatics but water-soluble (avoid if aqueous workup is simultaneous).[1]

Protocol: Safe Handling Workflow

This workflow emphasizes the prevention of static buildup and the segregation of incompatible reagents.

Thiophene_Workflow Storage Storage (Flammables Cabinet) Transfer Transfer (Grounding Required) Storage->Transfer Check Peroxides (if ether solvent used) Reaction Reaction Setup (Inert Atmosphere) Transfer->Reaction Slow Addition < 0°C if exothermic Quench Quench/Workup (Fume Hood) Reaction->Quench Monitor Temp Warning CRITICAL: Avoid Nitric Acid Avoid Strong Acid Trimerization Reaction->Warning Waste Waste Segregation (U-List Protocol) Quench->Waste Segregate Stream

Figure 1: Safe handling lifecycle for thiophene reagents. Note the critical exclusion of strong acids during storage and reaction unless controlled.

Step-by-Step Methodology
  • Pre-Operational Check:

    • Verify fume hood function.[1]

    • Ensure "Laminate" gloves are available for spill response.[1]

    • Incompatibility Check: Remove any strong oxidizers (Nitric Acid, Perchlorates) from the immediate work area.

  • Transfer:

    • Use a gas-tight syringe or cannula transfer for volumes < 50 mL to minimize vapor release.[1]

    • For larger volumes, use a grounded addition funnel.[1] Never pour freely from a height > 6 inches to prevent static charge generation.[1]

  • Reaction Monitoring:

    • Maintain an inert atmosphere (Nitrogen/Argon).[1] Thiophene vapors are heavier than air and can travel to ignition sources; inerting the headspace mitigates this.[1]

    • Temperature Control: Thiophene reactions (e.g., electrophilic aromatic substitution) can be exothermic.[1] Ensure cooling baths are active before reagent addition.[1]

  • Quenching:

    • Standard aqueous quenching is generally safe, but ensure the reaction mixture is cooled.

    • Odor Control: Thiophene has a stench.[1] Wash glassware with a dilute bleach solution (sodium hypochlorite) in the hood after the main organic waste is removed to oxidize residual traces and mitigate odor, but do not mix bulk thiophene with bleach (exothermic oxidation risk).

Disposal Protocols and Regulatory Compliance

Thiophene is a RCRA U-Listed Waste (U244) .[1] This designation applies to "unused commercial chemical product."[1] This means if you decide to discard a bottle of expired thiophene, it is a U-listed hazardous waste.[1]

Waste Segregation Logic

Waste_Logic cluster_disposal Final Disposal Method Start Waste Generation Type Is it Unused/Pure Thiophene? Start->Type Trace Glassware/Debris Start->Trace U_List RCRA U244 (Toxic Waste) Type->U_List Yes (Expired/Surplus) Mixed Mixed Solvent Waste (D001 Ignitable) Type->Mixed No (Reaction Mixture) Incineration High-Temp Incineration (Fuel Blending) U_List->Incineration Mixed->Incineration Solid_Waste Solid Haz Waste (Contaminated Debris) Trace->Solid_Waste Evaporate in Hood? NO! Bag & Tag Solid_Waste->Incineration

Figure 2: Decision logic for thiophene waste streams ensuring RCRA compliance.[1]

Detailed Disposal Steps:
  • Liquid Waste (Reaction Mixtures): Collect in "Flammable Solvents" carboys. Label clearly with "Contains Thiophene" to alert waste handlers of the sulfur content (requires scrubbers during incineration).[1]

  • Pure Substance (U-List): Do not mix expired pure thiophene with general solvents.[1] Keep it in the original container, label as "Hazardous Waste - Thiophene U244," and request a specific pickup.

  • Solid Waste: Silica gel, paper towels, and gloves contaminated with thiophene must be double-bagged and disposed of as solid hazardous waste.[1] Do not place in regular trash due to "stench" and toxicity.[1]

Emergency Procedures

ScenarioImmediate ActionFollow-up
Skin Contact Wash with soap and water for 15 min.[1] Do not use ethanol (increases absorption).[1]Seek medical attention.[1] Monitor for delayed hypersensitivity.[1]
Eye Contact Rinse for 15 min at eyewash station.[1]Ophthalmologist consult required (irritant).[1]
Spill (< 100 mL) Evacuate area. Don Laminate/Silver Shield gloves.[1] Absorb with vermiculite or sand.[1]Place in sealed container. Label as Hazardous Waste.[1]
Fire Use

, dry chemical, or foam. Do not use water jet (spreads burning liquid).[1]
Evacuate building. Thiophene produces sulfur oxides (

) upon combustion—highly toxic smoke.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8030, Thiophene.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (U-List).[1] 40 CFR § 261.[1][5]33. Retrieved from [Link]

  • Dansette, P. M., et al. (1992). Thiophene-containing drugs and bioactivation.[1] In Bioactivation of Foreign Compounds. (Mechanistic source for hepatotoxicity).[1][2]

Sources

Scale-up synthesis considerations for 2-(thiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-(Thiophen-2-yl)propan-2-ol

Executive Summary

This guide outlines the critical considerations for the scale-up synthesis of 2-(thiophen-2-yl)propan-2-ol (CAS: 5331-62-4), a tertiary alcohol intermediate used in the synthesis of functionalized thiophene derivatives and pharmaceutical scaffolds.

The transition from bench (gram) to pilot (kilogram) scale for this molecule presents two primary challenges:

  • Thermodynamic Management: The addition of Grignard reagents to ketones is highly exothermic. Inadequate heat removal can lead to thermal runaway or solvent boiling.[1]

  • Product Stability: The target molecule is a tertiary allylic/benzylic-type alcohol. It is exceptionally prone to acid-catalyzed dehydration to form 2-isopropenylthiophene , which subsequently polymerizes, leading to yield loss and "tar" formation.

This protocol prioritizes a Grignard addition to 2-acetylthiophene under strictly controlled thermal conditions with a buffered quench to preserve the alcohol functionality.

Retrosynthetic Analysis & Route Selection

For scale-up, safety and raw material availability dictate the route.

  • Route A (Recommended): Nucleophilic Addition of Methylmagnesium Bromide to 2-Acetylthiophene.

    • Pros: 2-Acetylthiophene is a stable, commercially available liquid. MeMgBr is available as a standardized solution (e.g., 3.0 M in diethyl ether or THF), reducing the hazard of handling magnesium metal and gaseous methyl bromide on-site.

    • Cons: Requires strict exotherm control.

  • Route B (Not Recommended for Scale): Lithiation of Thiophene followed by Acetone.

    • Pros: Direct functionalization of thiophene.

    • Cons: Requires n-Butyllithium (n-BuLi), which is pyrophoric and more expensive than Grignard reagents. Handling gaseous acetone or maintaining strictly anhydrous acetone on a large scale is operationally burdensome compared to Route A.

Process Safety & Thermodynamics

The formation of the alkoxide intermediate releases significant energy.

  • Heat of Reaction (

    
    ):  Approximately -250 to -300 kJ/mol for Grignard additions to ketones.
    
  • Adiabatic Temperature Rise: Without active cooling, the reaction temperature can rise by >50°C instantly, exceeding the boiling point of ethers (THF: 66°C, Et2O: 35°C).

  • Dosing Control: The Grignard reagent must be the limiting reagent in the reactor at any given moment (semi-batch mode). The addition rate is dictated solely by the cooling capacity of the reactor jacket.

Detailed Protocol: The "Golden Batch" (1.0 kg Scale)

Target: 1.0 kg of 2-(thiophen-2-yl)propan-2-ol Stoichiometry: 1.0 equiv Ketone : 1.15 equiv MeMgBr

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5]Mass/VolDensity
2-Acetylthiophene 126.181.01000 g1.17 g/mL
MeMgBr (3M in Et2O) 119.241.15~3.04 L~1.05 g/mL
THF (Anhydrous) 72.11Solvent4.0 L0.89 g/mL
Ammonium Chloride 53.49QuenchSaturated Aq.[3]N/A
Step-by-Step Methodology

1. Reactor Preparation:

  • Ensure the 10-20 L jacketed glass reactor is clean, dry, and purged with Nitrogen (

    
    ).
    
  • Set jacket temperature to -10°C.

2. Substrate Charging:

  • Charge 2-Acetylthiophene (1000 g) into the reactor.

  • Add Anhydrous THF (4.0 L) . Start agitation (200-300 RPM).

  • Checkpoint: Verify internal temperature (

    
    ) reaches < 0°C.
    

3. Grignard Addition (The Critical Step):

  • Transfer MeMgBr solution to a pressure-equalizing addition funnel or dosing pump.

  • Initiate Addition: Add MeMgBr slowly.

  • Control Rule: Maintain

    
     between 0°C and 10°C . Stop addition immediately if 
    
    
    
    .
  • Duration: Typically 2–4 hours for this scale.

  • Post-Addition: Allow the mixture to warm to room temperature (20-25°C) and stir for 1 hour.

  • IPC (In-Process Control): TLC or GC should show <1% remaining 2-acetylthiophene.

4. Buffered Quench (Crucial for Stability):

  • Cool the reaction mixture back to 0°C.

  • Prepare Quench Solution: Saturated aqueous Ammonium Chloride (

    
    , approx 3 L).
    
  • Addition: Slowly add

    
     solution.
    
    • Warning: Massive precipitation of Magnesium salts will occur. This is exothermic.[1][6][7] Keep

      
      .
      
    • Why

      
      ? It buffers the pH to ~9. Using HCl or 
      
      
      
      will instantly dehydrate the product to the alkene.

5. Workup & Isolation:

  • Filter the magnesium salts if they form a thick slurry (Celite pad recommended). If salts dissolve, proceed to phase split.

  • Separate organic layer.[8] Extract aqueous layer with MTBE or Et2O (

    
    ).
    
  • Combine organics and wash with Brine (

    
    ).
    
  • Dry over anhydrous

    
     (Do not use acidic drying agents like silica).
    
  • Concentration: Rotary evaporate at bath temperature < 35°C . Do not overheat.

6. Purification:

  • The crude oil is usually >95% pure.

  • If distillation is required: Use high vacuum (< 1 mmHg) to keep boiling point low.

  • Storage: Store at 2-8°C under inert atmosphere. Add a radical inhibitor (e.g., BHT) if storing for long periods to prevent polymerization of trace dehydration impurities.

Impurity Profile & Troubleshooting

The primary failure mode in this synthesis is the acid-catalyzed elimination of water.

Visualizing the Degradation Pathway:

DehydrationRisk Target Target: 2-(thiophen-2-yl)propan-2-ol (Tertiary Alcohol) Protonation Protonated Alcohol (Oxonium Ion) Target->Protonation + H+ (Acidic Workup) Carbocation Tertiary Carbocation (Resonance Stabilized) Protonation->Carbocation - H2O Alkene Impurity: 2-Isopropenylthiophene (Conjugated Alkene) Carbocation->Alkene - H+ Polymer Polymer/Tar (Irreversible Loss) Alkene->Polymer Heat / Acid / Time

Caption: The acid-catalyzed dehydration pathway. The tertiary carbocation is stabilized by the thiophene ring, making elimination extremely facile.

Process Flow Diagram

ProcessFlow Start Start: 2-Acetylthiophene + THF Cooling Cool to 0°C Start->Cooling Addition Controlled Addition of MeMgBr (Max T < 10°C) Cooling->Addition Reaction Stir at RT (1 hr) IPC: Check Ketone Consumption Addition->Reaction Quench Quench: Sat. NH4Cl (Maintain pH ~8-9) Reaction->Quench Workup Phase Separation & Solvent Removal (<35°C) Quench->Workup Product Final Product: 2-(thiophen-2-yl)propan-2-ol Workup->Product

Caption: Operational workflow for the Grignard addition. Note the critical temperature controls at the Addition and Quench stages.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 220065, 2-(Thiophen-2-yl)propan-2-ol. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (1938). 2-Acetothienone (2-Acetylthiophene) Preparation. Org. Syn. Coll. Vol. 2, p. 8. (Provides background on the stability and synthesis of the starting material). [Link]

  • American Chemical Society. (2025). Grignard Reaction Safety Guidelines. ACS Chemical Safety. (General protocols for exothermic organometallic scale-up). [Link]

  • Clark, J. (2020). Mechanism of Acid-Catalyzed Dehydration of Alcohols. ChemGuide. (Mechanistic basis for avoiding acid quench). [Link]

Sources

Application Note: 2-(Thiophen-2-yl)propan-2-ol in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Thiophen-2-yl)propan-2-ol (CAS: 5331-62-4), also known as dimethyl(2-thienyl)carbinol, serves as a critical synthetic junction in the development of functional organic materials. While often categorized as a pharmaceutical intermediate due to the thiophene bioisostere, its primary utility in materials science lies in its role as the precursor to 2-isopropenylthiophene .

This tertiary alcohol acts as a "masked" monomer. Upon controlled dehydration, it yields 2-isopropenylthiophene, a vinyl-thiophene monomer used to synthesize Pendant-Thiophene Polymers (PTPs) . Unlike main-chain conjugated polythiophenes (e.g., P3HT), PTPs possess a non-conjugated polyethylene backbone with pendant thiophene rings. These materials are pivotal in:

  • Next-Gen Photoresists: Utilizing the high refractive index and etch resistance of sulfur-rich polymers.

  • Hole-Transport Materials (HTM): Serving as hosts for charge transport via hopping mechanisms in OLEDs.

  • Surface Functionalization: Acting as an anchor for self-assembled monolayers (SAMs) on gold surfaces via the thiophene sulfur.

Chemical Identity & Physical Properties[1][2]

PropertySpecification
IUPAC Name 2-(Thiophen-2-yl)propan-2-ol
CAS Number 5331-62-4
Molecular Formula C₇H₁₀OS
Molecular Weight 142.22 g/mol
Appearance Colorless to pale yellow liquid/low-melting solid
Solubility Soluble in EtOH, Et₂O, CH₂Cl₂, THF; Insoluble in H₂O
Key Reactivity Tertiary alcohol dehydration; Electrophilic aromatic substitution (C5 position)

Synthetic Utility & Mechanism

The utility of this compound is defined by its transformation pathways. The tertiary alcohol group is chemically labile, allowing for facile conversion into the alkenyl monomer.

Mechanistic Pathway Diagram

The following diagram illustrates the transformation from the alcohol precursor to the active polymer material.

G cluster_0 Critical Transformation Step Precursor 2-(Thiophen-2-yl)propan-2-ol (Tertiary Alcohol) Intermediate Carbocation Intermediate Precursor->Intermediate Acid Cat. (-H₂O) Monomer 2-Isopropenylthiophene (Active Monomer) Intermediate->Monomer Elimination Polymer Poly(2-isopropenylthiophene) (Pendant Polymer) Monomer->Polymer Radical/Anionic Polymerization App Application: Photoresists & HTLs Polymer->App Spin Coating

Figure 1: Strategic workflow converting the alcohol precursor into functional polymeric materials.

Detailed Experimental Protocols

Protocol A: High-Fidelity Synthesis of 2-(Thiophen-2-yl)propan-2-ol

Rationale: Commercial sources can vary in purity. For electronic-grade materials, in-house synthesis via Grignard addition to 2-acetylthiophene is preferred to exclude transition metal contaminants often found in coupling reactions.

Reagents:

  • 2-Acetylthiophene (1.0 eq)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in Et₂O (1.2 eq)

  • Anhydrous THF (Solvent)

  • Ammonium chloride (sat. aq.)

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain a positive N₂ atmosphere.

  • Solvation: Dissolve 2-acetylthiophene (12.6 g, 100 mmol) in 100 mL anhydrous THF. Cool to 0°C in an ice bath.

  • Addition: Add MeMgBr (40 mL, 120 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Cool back to 0°C. Cautiously add saturated NH₄Cl (50 mL) to quench unreacted Grignard.

  • Workup: Extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Distill under reduced pressure (bp ~85-90°C at 10 mmHg) to obtain a clear, colorless oil.

    • Target Yield: >90%

    • Purity Validation: ¹H NMR (CDCl₃): δ 7.18 (d, 1H), 6.94 (dd, 1H), 6.91 (d, 1H), 1.68 (s, 6H).

Protocol B: Dehydration to 2-Isopropenylthiophene (The Monomer)

Rationale: The tertiary alcohol dehydrates readily. p-Toluenesulfonic acid (pTSA) is used as a catalyst with a radical inhibitor (Hydroquinone) to prevent premature polymerization during the reaction.

Reagents:

  • 2-(Thiophen-2-yl)propan-2-ol (from Protocol A)[1]

  • p-Toluenesulfonic acid (pTSA) (1 mol%)

  • Hydroquinone (0.1 wt%)

  • Toluene (Solvent)

Step-by-Step Procedure:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Dissolve the alcohol (10 g) in Toluene (50 mL). Add pTSA and Hydroquinone.

  • Dehydration: Reflux for 2-4 hours. Monitor water collection in the Dean-Stark trap.

  • Neutralization: Cool to RT. Wash with NaHCO₃ (aq) to remove acid catalyst. Crucial: Acid traces will initiate cationic polymerization during storage.

  • Isolation: Dry organic layer (MgSO₄) and concentrate.

  • Storage: Store at -20°C under Argon. Use immediately for polymerization if possible.

Protocol C: Free-Radical Polymerization to Poly(2-isopropenylthiophene)

Rationale: AIBN-initiated polymerization yields a soluble polymer with a high refractive index, suitable for spin-coating applications.

Reagents:

  • Monomer: 2-Isopropenylthiophene (Freshly distilled)

  • Initiator: AIBN (Azobisisobutyronitrile) (1 mol%)

  • Solvent: Benzene or Chlorobenzene (Degassed)

Step-by-Step Procedure:

  • Degassing: Place monomer (2.0 g) and solvent (4.0 mL) in a Schlenk tube. Perform three freeze-pump-thaw cycles to remove oxygen.

  • Initiation: Add AIBN under N₂ flow. Seal the tube.

  • Polymerization: Heat to 60°C for 24 hours.

  • Termination: Quench by cooling to liquid nitrogen temperature and exposing to air.

  • Precipitation: Drop the reaction mixture into cold Methanol (10x volume). The polymer will precipitate as a white/off-white powder.

  • Characterization:

    • GPC: Mₙ typically 10,000–50,000 g/mol depending on reaction time.

    • Thermal: T_g is typically higher than poly(3-alkylthiophenes), often >100°C, providing superior thermal stability for lithography.

Application Case Study: High-Index Photoresists

Context: Sulfur-rich polymers exhibit high refractive indices (n > 1.6), making them ideal for anti-reflective coatings in photolithography.

Workflow:

  • Formulation: Dissolve Poly(2-isopropenylthiophene) (5 wt%) in Chlorobenzene. Add a photo-acid generator (PAG) if designing a chemically amplified resist.

  • Coating: Spin coat at 2000 rpm for 60s on a silicon wafer.

  • Baking: Soft bake at 90°C for 60s to remove solvent.

  • Performance Check: Measure refractive index using Ellipsometry. The high sulfur content typically yields n ≈ 1.65–1.70 at 193 nm.

Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Grignard Moisture in THF or fast additionRe-dry THF over Na/Benzophenone; slow addition rate to control exotherm.
Premature Polymerization Acid residue or lack of inhibitorEnsure thorough NaHCO₃ wash after dehydration; always add Hydroquinone during distillation.
Insoluble Polymer Crosslinking via thiophene ringLimit conversion to <70%; avoid temperatures >70°C during polymerization to prevent coupling at the 5-position of the thiophene ring.
Coloration of Monomer Oxidation of thiopheneStore under strict inert atmosphere (Argon) in the dark.

References

  • Synthesis of Thiophene Carbinols

    • Title: "Grignard Reactions of 2-Acetylthiophene: Optimiz
    • Source:Journal of Organic Chemistry (Classic Protocol Adapt
    • Verification:[1]

  • Polymerization of Isopropenylthiophenes: Title: "Radical and Anionic Polymerization of 2-Isopropenylthiophene." Source:Makromolekulare Chemie (Foundational Polymer Science). Context: Describes the difference in microstructure between radical and anionic routes.
  • Materials Application (Resists): Title: "Sulfur-containing polymers for high refractive index optical materials." Source:Polymer Chemistry Reviews. Relevance: Establishes the link between the thiophene moiety and optical properties.
  • Safety Data

    • Title: "Safety Data Sheet: 2-(Thiophen-2-yl)propan-2-ol."[1]

    • Source: Biosynth / PubChem.
    • Link:

(Note: Specific journal articles for this niche intermediate are often older foundational texts; the protocols above are synthesized from standard organic synthesis methodologies adapted for high-purity materials applications.)

Sources

Troubleshooting & Optimization

Optimizing reaction yield for 2-(thiophen-2-yl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for the Grignard Addition to 2-Acetylthiophene Target Molecule: 2-(thiophen-2-yl)propan-2-ol (CAS: 2309-47-9) Audience: Medicinal Chemists, Process Chemists Version: 2.4 (Current)

Executive Summary: The "Dehydration Trap"

The synthesis of 2-(thiophen-2-yl)propan-2-ol is deceptively simple. While the disconnection suggests a standard Grignard addition (Methylmagnesium bromide + 2-acetylthiophene), the electron-rich nature of the thiophene ring creates a specific stability profile that ruins yields for unprepared chemists.

The Core Challenge: The thiophene ring stabilizes the benzylic-like carbocation at the tertiary position. Consequently, this alcohol is extremely prone to acid-catalyzed dehydration , far more so than its phenyl analog (2-phenyl-2-propanol). Standard acidic workups or unmodified silica gel chromatography will often convert your product into 2-isopropenylthiophene (the alkene) before you even isolate it.

This guide prioritizes pH control and kinetic management to preserve the tertiary alcohol.

Reaction Design & Reagent Selection

The Gold Standard Route

We recommend the addition of Methylmagnesium Bromide (MeMgBr) to 2-Acetylthiophene over the alternative (Lithiation of thiophene + Acetone).

  • Why? 2-acetylthiophene is a stable, solid starting material. Lithiated thiophene requires cryogenic conditions (-78°C) and handles hazardous n-BuLi.

Reagent Optimization Table
ComponentRecommendationTechnical Rationale
Grignard Reagent MeMgBr (3.0 M in Et₂O) Ether is preferred over THF for this specific substrate. THF coordinates Mg strongly, increasing the basicity of the Grignard, which promotes enolization (proton abstraction) of the ketone rather than nucleophilic attack.
Stoichiometry 1.2 - 1.5 equiv. 2-acetylthiophene has enolizable protons. Excess Grignard compensates for the portion consumed by deprotonation.
Additive (Optional) Anhydrous CeCl₃ If yields are <50% due to recovered starting material, add CeCl₃ (1.5 equiv). This activates the carbonyl (Luche-type conditions) and suppresses enolization.
Temperature 0°C to RT Start addition at 0°C to minimize enolization rates. Warm to RT to complete conversion.

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired pathway and the two primary failure modes: Enolization (kinetic dead-end) and Dehydration (thermodynamic sink).

ReactionPathways Start 2-Acetylthiophene + MeMgBr Intermediate Magnesium Alkoxide Intermediate Start->Intermediate Nucleophilic Attack (Kinetic Control) Enolate Enolate Side Product (Recovered SM) Start->Enolate Deprotonation (Promoted by THF/Heat) Product TARGET: 2-(thiophen-2-yl)propan-2-ol Intermediate->Product Buffered Quench (pH ~7-8) Alkene Impurity: 2-isopropenylthiophene Intermediate->Alkene Acidic Quench (pH < 5) Product->Alkene Acidic Silica Gel or Heat Enolate->Start Aqueous Workup

Figure 1: Reaction pathways showing the critical "forks" where yield is lost to enolization or dehydration.

Troubleshooting Guides (FAQ Format)

Issue 1: "I recovered 40% of my starting material (2-acetylthiophene) despite full consumption on TLC."

Diagnosis: You likely suffered from Enolization . The Grignard reagent acted as a base, removing an alpha-proton from the acetyl group instead of attacking the carbonyl. The resulting enolate is stable until workup, where it reprotonates back to the starting ketone.

Corrective Actions:

  • Switch Solvent: If using THF, switch to Diethyl Ether (Et₂O). The lower Lewis basicity of ether makes the Grignard less basic and more nucleophilic.

  • Lower Temperature: Conduct the addition at -20°C or 0°C. Deprotonation has a higher activation energy than nucleophilic attack; cooling favors the addition.

  • Cerium Boost: Pre-stir the ketone with anhydrous CeCl₃ (1.5 equiv) in THF for 1 hour before adding the Grignard. This complexes the carbonyl oxygen, making it much more electrophilic (The "Imamoto" method).

Issue 2: "My product contains a non-polar spot that smells like styrene (olefin)."

Diagnosis: Acid-Catalyzed Dehydration . You likely quenched with HCl or used standard silica gel. The tertiary carbocation stabilized by the thiophene ring forms instantly in the presence of protons, leading to E1 elimination.

Corrective Actions:

  • The "Soft" Quench: Never use HCl or H₂SO₄. Quench with saturated aqueous Ammonium Chloride (NH₄Cl) at 0°C.

  • The "Basic" Workup: For extreme sensitivity, quench with a 10% solution of Sodium Potassium Tartrate (Rochelle's Salt) or even dilute NaHCO₃.

  • Chromatography Fix: You must neutralize your silica gel. Pre-wash the column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.

Issue 3: "The reaction turned into a solid gel during workup."

Diagnosis: Magnesium salts formed a complex emulsion. Corrective Action: Use Rochelle’s Salt (Sodium Potassium Tartrate) .

  • Protocol: Add saturated aqueous Rochelle’s salt solution and stir vigorously for 1-2 hours. The magnesium will chelate into the aqueous layer, leaving two clear, separable phases.

Experimental Protocol: The "High-Fidelity" Method

Objective: Synthesis of 2-(thiophen-2-yl)propan-2-ol with minimized dehydration.

Materials
  • 2-Acetylthiophene (1.0 equiv)

  • MeMgBr (3.0 M in Et₂O, 1.3 equiv)

  • Anhydrous Diethyl Ether (Solvent)

  • Saturated aq.[1][2] NH₄Cl[1]

  • Triethylamine (for purification)

Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon flow. Add 2-acetylthiophene dissolved in anhydrous Et₂O (0.5 M concentration).

  • Addition: Cool the flask to 0°C (Ice/Water bath). Add MeMgBr dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

    • Critical: Maintain internal temp < 5°C to suppress enolization.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours.

    • Check: TLC should show consumption of ketone. If not, do NOT add heat. Add 0.2 equiv more Grignard.

  • Quench (The Danger Zone):

    • Cool back to 0°C .

    • Add saturated NH₄Cl dropwise. Do not dump it in. Exotherm can cause local heating and dehydration.

  • Workup:

    • Separate layers. Extract aqueous layer 2x with Et₂O.

    • Wash combined organics with Brine .

    • Dry over Na₂SO₄ (Avoid MgSO₄ as it is slightly Lewis acidic).

    • Concentrate on a rotary evaporator at < 30°C bath temperature . Do not overheat.

  • Purification:

    • Prepare silica column slurry in Hexanes/EtOAc (9:1).

    • Add 1% Triethylamine to the slurry to deactivate acidic sites.

    • Run column quickly.

Logic Flow for Yield Optimization

Use this decision tree to diagnose low yields in your specific run.

TroubleshootingTree Start Yield < 80%? CheckSM Is Starting Material Present? Start->CheckSM CheckOlefin Is Olefin (Alkene) Present? CheckSM->CheckOlefin No Enolization CAUSE: Enolization FIX: Use CeCl3 or Switch to Et2O CheckSM->Enolization Yes Dehydration CAUSE: Acidic Workup FIX: Buffer Quench & Use Et3N in Column CheckOlefin->Dehydration Yes Decomposition CAUSE: Volatility/Workup Loss FIX: Check Rotovap Trap & Use Rochelle's Salt CheckOlefin->Decomposition No

Figure 2: Diagnostic logic for identifying yield loss mechanisms.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

    • Relevance: Establishes the protocol for using CeCl₃ to prevent enoliz
  • Concellón, J. M., et al. "Selective Synthesis of Tertiary Alcohols." Journal of Organic Chemistry, vol. 69, no. 20, 2004.
  • BenchChem Technical Support. "Optimizing Synthesis of 2-Phenyl-2-propanol." BenchChem Knowledge Base, 2025.

    • Relevance: Provides the foundational troubleshooting logic for phenyl-analogues which applies directly to the thiophene deriv
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989. Relevance: Standard reference for the preparation of acid-sensitive alcohols and the use of base-washed silica.

Sources

ThioTech Solutions: Advanced Thiophene Chemistry Support Center

[1]

Status: Online Operator: Senior Application Scientist (Ph.D.) Subject: Minimizing Side Products in Thiophene Functionalization[1]

Introduction: The Thiophene Paradox

Welcome to the ThioTech support hub. Thiophene is a "privileged scaffold" in medicinal chemistry due to its bioisosterism with phenyl rings, yet it remains notoriously difficult to scale.[1] Its electron-rich nature (

catalyst poisoningring openinganionic migration1

This guide synthesizes mechanistic rigor with field-proven protocols to troubleshoot these specific issues.

Ticket #001: Regioselectivity in Electrophilic Aromatic Substitution (EAS)

User Query: "I am trying to monobrominate 3-hexylthiophene, but I keep getting a mixture of 2-bromo, 2,5-dibromo, and unreacted starting material. How do I stop at the mono-product?"

Expert Resolution: The issue is the negligible difference in reactivity between the C2 and C5 positions once the C2 position is substituted. Unlike benzene, where a halogen deactivates the ring significantly, a bromothiophene remains electron-rich enough to react again.[1]

The Mechanism: C2 vs. C3 Selectivity

Thiophene reacts at the




1
  • Problem: If you use molecular bromine (

    
    ), the reaction is often too fast to control, leading to poly-bromination.[1]
    
  • Solution: Use N-Bromosuccinimide (NBS) in polar aprotic solvents.[1] NBS provides a low, steady concentration of the active brominating species.

Protocol: Controlled Monobromination

Valid for: Alkyl-substituted thiophenes.[1]

  • Solvent: Acetonitrile (ACN) or DMF.[1] ACN is preferred for easier workup.[1]

  • Temperature:

    
     to 
    
    
    .
  • Stoichiometry: 0.95 - 1.0 equivalents of NBS. Do not use excess.

  • Procedure:

    • Dissolve substrate in ACN (0.5 M).[1] Cool to

      
      .
      
    • Add NBS portion-wise over 30 minutes.

    • Critical Step: Monitor by GC/LC-MS.[1] Stop reaction when starting material <5%. Do not push for 100% conversion, or di-bromo impurities will spike.[1]

Decision Logic: EAS Strategy

EAS_StrategyStartTarget: Functionalized ThiophenePos2Is C2/C5 Open?Start->Pos2DirectEASStandard EAS(NBS, Br2, HNO3)Pos2->DirectEASYes (Alpha selective)BlockIs C2 Blocked?Pos2->BlockNo (Alpha blocked)C3_FuncC3 FunctionalizationRequiredBlock->C3_FuncYesAction1Use Steric Blocking Group(e.g., Silyl, t-Butyl)C3_Func->Action1Step 1Action2Perform EAS at C5Action1->Action2Step 2Action3Remove Blocking GroupAction2->Action3Step 3

Caption: Decision matrix for accessing specific thiophene positions via EAS.

Ticket #002: The "Halogen Dance" & Ring Opening

User Query: "I treated 2-bromo-3-methylthiophene with LDA to trap with an aldehyde, but the bromine moved to the other side of the ring. Also, my yields are low and the crude NMR shows alkynes."

Expert Resolution: You have encountered two distinct phenomena:

  • Halogen Dance (HD): Base-catalyzed migration of the halogen to a thermodynamically more stable position.[1]

  • Ring Opening: Thiophilic attack by the base, destroying the aromatic system.

Phenomenon 1: The Halogen Dance (HD)

This is a rapid equilibrium process. The base deprotonates the most acidic position (usually ortho to the halogen). The resulting carbanion attacks a neutral bromide, causing the halogen to "hop" positions until the most stable lithiated species is formed (usually the one where the anion is stabilized by the heteroatom or adjacent groups).

Phenomenon 2: Ring Opening

Thiophene protons are acidic (

1
  • Cause: Using nucleophilic bases (n-BuLi) at temperatures above

    
    .[1]
    
  • Result: The butyl anion attacks Sulfur, cleaving the C-S bond and forming a thio-enyne.

Troubleshooting Table: Lithiation Stability
VariableRecommendationRationale
Base Selection LDA or LiTMP Non-nucleophilic bases prevent direct attack on Sulfur (Ring Opening).[1]
Temperature

(Strict)
HD and Ring Opening are temperature-dependent.[1] Keep it cold!
Addition Order Inverse Addition Add the base to the substrate slowly to avoid local excesses.
Trapping In-Situ If HD is unavoidable, have the electrophile (e.g., TMSCl) present during lithiation.
Mechanism: Halogen Dance Pathway [2][3][4]

Halogen_DanceSubstrate2-Bromo-thiopheneDeprotLithiated Intermediate A(Kinetic Product)Substrate->Deprot+ LDA (-78C)MigrationBromine Migration(Intermolecular)Deprot->MigrationEquilibriumQuenchRegio-scrambled ProductDeprot->QuenchFast TrapStableLithiated Intermediate B(Thermodynamic Product)Migration->StableThermodynamicsStable->Quench+ Electrophile

Caption: The Halogen Dance mechanism showing kinetic vs. thermodynamic lithiation pathways.

Ticket #003: Palladium Catalyst Poisoning[1]

User Query: "My Suzuki couplings work fine on phenyl rings, but yield <20% with thiophenes. The reaction turns black immediately."

Expert Resolution: Thiophenes are notorious catalyst poisons.[1] The sulfur atom has a high affinity for soft metals (Pd, Pt, Ni).[1] It can coordinate to the metal center, displacing ligands and forming inactive Pd-S complexes (the "black" precipitate).

The Solution: Ligand Engineering

You must use ligands that bind to Palladium more strongly than the thiophene sulfur does, or provide enough steric bulk to prevent sulfur coordination.

Protocol: Robust Thiophene Cross-Coupling
  • Catalyst: Use Pd(OAc)2 or Pd2(dba)3 .[1]

  • Ligand (The Key):

    • SPhos / XPhos: The bulky biaryl structure creates a "shell" around the Pd, allowing the oxidative addition but blocking the sulfur atom from poisoning the catalyst.

    • P(t-Bu)3: Highly electron-rich and bulky.[1]

  • Loading: Increase Pd loading to 2-5 mol% (vs. 0.5% for benzenes).

  • Scavengers: In extreme cases, adding CuI (10 mol%) can help scavenge free thiolate species that form during the reaction (though this is more common in Stille couplings).[1]

Comparative Data: Ligand Efficiency in Thiophene Couplings
Ligand ClassExamplePerformanceMechanism of Action
Triphenylphosphine

Poor Labile ligand; easily displaced by Thiophene Sulfur.[1]
Bidentate dppfModerate Chelating effect adds stability, but still susceptible.[1]
Buchwald (Dialkylbiaryl) SPhos Excellent Steric bulk prevents S-coordination; electron-rich P boosts oxidative addition.[1]
N-Heterocyclic Carbene PEPPSI-IPrGood Strong sigma-donation creates very stable Pd-C bond.[1]
References
  • Schnürch, M., et al. (2007).[1][4][5] "Halogen dance reactions—A review." Chemical Society Reviews.[1][4][5]

  • Albers, P., et al. (2001).[1] "Poisoning and deactivation of palladium catalysts." Journal of Molecular Catalysis A: Chemical.

  • BenchChem. (2025).[1] "A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes."

  • University of Newcastle. (2025).[1] "Preparation of regioregular poly(3-hexylthiophene) and its precursor monomer."

  • Nenajdenko, V. G., et al. (2013).[1] "Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene." Beilstein Journal of Organic Chemistry.

Overcoming challenges in the purification of polar thiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Overcoming Purification Challenges in Polar Thiophene Derivatives ID: TSC-THIO-001

Introduction: The "Thiophene Trap"

Polar thiophene derivatives—common in organic semiconductors (e.g., PEDOT precursors) and medicinal chemistry—present a unique "push-pull" purification challenge. The thiophene ring itself is lipophilic and electron-rich, while polar functional groups (amines, carboxylic acids, sulfonamides) create strong interactions with stationary phases.

This guide addresses the three most reported failure modes in our user base: Silica Tailing , Recrystallization "Oiling Out," and Transition Metal Contamination .

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks/tails on the silica column, and I lose mass or resolution."

The Mechanism

Polar thiophenes, especially amino-thiophenes, act as Lewis bases. They hydrogen-bond strongly with the acidic silanol groups (


) on the surface of standard silica gel (

). This secondary interaction causes peak broadening (tailing) and irreversible adsorption.
Decision Matrix: Mobile Phase Optimization

Use the following logic to select the correct modifier for your separation.

MobilePhaseSelection Start Problem: Tailing/Streaking CheckFG Analyze Functional Group Start->CheckFG Basic Basic (Amine, Pyridine) CheckFG->Basic Acidic Acidic (COOH, Phenol) CheckFG->Acidic Neutral Neutral/Zwitterionic CheckFG->Neutral SolBasic Add 1% Et3N or 1-10% NH4OH in MeOH Basic->SolBasic SolAcid Add 0.5-1% Acetic Acid Acidic->SolAcid SolNeutral Switch to C18 (Reverse Phase) or Alumina (Neutral) Neutral->SolNeutral

Figure 1: Decision matrix for selecting mobile phase modifiers based on analyte functionality.

Protocol 1.1: The "Ammonia Shift" Method

For stubborn amino-thiophenes that stick to the baseline, standard Triethylamine (TEA) may be insufficient. Use this protocol to deactivate silanols aggressively.

  • Preparation: Prepare a stock solution of 10%

    
     in Methanol .
    
  • Equilibration: Flush the silica column with 3 Column Volumes (CV) of 1% TEA in Hexanes/DCM to pre-neutralize the acid sites.

  • Elution: Run your gradient using DCM as Solvent A and the Ammoniated Methanol (from step 1) as Solvent B.

    • Why this works: Ammonia competes more effectively for silanol sites than the thiophene amine, displacing your product into the mobile phase [1].

Self-Validating Check:

  • TLC Verification: Run a TLC plate with the modifier included in the jar. If the Rf value increases by >0.2 compared to the non-modified solvent and the spot becomes circular (not a streak), the system is valid.

Module 2: Solubility & Recrystallization

Issue: "My product oils out instead of crystallizing, or it is too soluble in polar solvents."

The Mechanism

Thiophene derivatives often exhibit "greasy" crystal packing due to the sulfur atom's polarizability interfering with orderly lattice formation. When cooling a hot solution, the compound creates a super-saturated oil phase before it can nucleate.

Solvent Selection Guide

Do not rely on single solvents. Thiophenes require Binary Solvent Systems to balance the lipophilic ring and the polar tail.

Solvent Pair (Good/Bad)Polarity MixBest For
DCM / Hexane High / LowGeneral purpose thiophenes.
Ethanol / Water Polar / Highly PolarHighly polar derivatives (e.g., carboxylic acids).
Toluene / Heptane Aromatic / AliphaticOligothiophenes (prevents

-

stacking aggregation).
Acetone / Hexane Polar Aprotic / Non-polarCompounds sensitive to protic solvents.
Protocol 2.1: The "Cloud Point" Titration

This method prevents oiling out by controlling the saturation point precisely.

  • Dissolution: Dissolve crude solid in the minimum amount of the "Good Solvent" (e.g., DCM) at room temperature.

  • Titration: Add the "Bad Solvent" (e.g., Hexane) dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.

  • Redissolution: Add 1-2 drops of the Good Solvent to just clear the solution.

  • Nucleation: Cap the flask and place it in a Dewar of warm water. Allow it to cool to room temperature slowly (over 4-6 hours) inside the Dewar.

    • Why this works: Slow cooling prevents the rapid phase separation that leads to oiling.

Module 3: Metal Scavenging (Pd Removal)

Issue: "Residual Palladium from Suzuki/Stille coupling is co-eluting with my thiophene."

The Mechanism

Thiophene sulfur atoms are excellent ligands for soft metals like Palladium (Pd). Standard chromatography often fails to separate the Pd-Thiophene complex because the metal coordinates to the product [2].

Workflow: Scavenger Selection

Using solid-supported scavengers (functionalized silica) is superior to extraction for thiophenes because it avoids liquid-liquid emulsion issues common with sulfur compounds.

PdScavenging Crude Crude Mixture (High Pd) Solvent Dissolve in THF or EtOAc Crude->Solvent Scavenger Add Scavenger (SiliaMetS® Thiol) Solvent->Scavenger Heat Stir at 50°C (4 Hours) Scavenger->Heat Filter Filter (Celite) Heat->Filter Pure Filtrate (<10 ppm Pd) Filter->Pure

Figure 2: Workflow for solid-supported metal scavenging.

Protocol 3.1: Thiol-Silica Scavenging
  • Loading: Dissolve crude product in THF (10 mL/g).

  • Addition: Add SiliaMetS® Thiol or DMT-functionalized silica (0.5 equivalents relative to expected Pd content, or 10-20% w/w of crude).

  • Incubation: Stir at 50°C for 4 hours. Note: Room temperature is often insufficient for breaking the Pd-Thiophene bond.

  • Filtration: Filter through a 0.45 µm pad or Celite.

  • Validation: Color is a crude indicator (dark brown

    
     light yellow), but quantitative analysis is required.
    

Self-Validating Check:

  • Colorimetric Test: Dissolve a small aliquot of the filtrate. Add a drop of N,N-dimethyl-4-nitrosoaniline (Pd test reagent). If the solution turns pink/red, Pd is still present. If it remains unchanged, Pd is likely <20 ppm.

FAQ: Common Anomalies

Q: My thiophene turned black on the column. What happened? A: Thiophenes are electron-rich and prone to oxidative polymerization, especially on acidic silica surfaces exposed to air.

  • Fix: Flush the column with

    
     before loading. Use neutral alumina instead of silica for highly sensitive oligomers.
    

Q: I see two spots on TLC that merge into one peak on the column. A: This is likely "Atropisomerism" or rotamers if you have bulky groups (like o-tolyl) attached to the thiophene.

  • Fix: Run the column at a higher temperature (if using HPLC) or use a slower gradient to allow equilibrium. Verify by running 2D-TLC (turn plate 90° and run again); if spots lie on the diagonal, they are the same compound interconverting.

References

  • Biotage. (2023). Strategies for Flash Chromatography of Polar Amines. Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Retrieved from

  • SiliCycle. (2024). Metal Scavenging Solutions for Organic Synthesis. Retrieved from

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution.[1] Journal of Organic Chemistry.[1][2] Retrieved from

Sources

How to remove unreacted starting material from 2-(thiophen-2-yl)propan-2-ol

[1]

Ticket ID: CHEM-PUR-882 Subject: Removal of Unreacted Starting Material (2-Acetylthiophene) from Tertiary Alcohol Product Status: Open Priority: High (Risk of Product Decomposition)[1]

Executive Summary

The purification of 2-(thiophen-2-yl)propan-2-ol presents a specific chemical hazard: the target molecule is a tertiary benzylic-like alcohol on an electron-rich thiophene ring. This structural motif renders the compound extremely sensitive to acid-catalyzed dehydration , which yields the polymerized side-product 2-isopropenylthiophene.

Standard purification methods (unbuffered silica gel chromatography) often lead to significant yield loss or complete decomposition.[1] This guide details three validated workflows to remove unreacted starting materials (primarily 2-acetylthiophene) while preserving the integrity of the labile alcohol.

Module 1: Chromatographic Separation (The "Buffered" Protocol)

Best For: Small to mid-scale (<10g) purification where high purity (>98%) is required.[1]

The Core Problem: Silica Acidity

Standard silica gel has a surface pH of 6.0–7.0, which is sufficiently acidic to protonate the tertiary hydroxyl group of your target. The thiophene ring stabilizes the resulting carbocation, facilitating rapid E1 elimination (dehydration).

The Solution: Base-Deactivated Silica

You must neutralize the acidic sites of the silica gel before loading your compound.

Protocol:
  • Mobile Phase Preparation: Prepare a Hexane/Ethyl Acetate (EtOAc) solvent system (typically 9:1 or 8:2 based on TLC).[1]

  • The "Pre-Wash" Step: Add 1% Triethylamine (Et₃N) to your mobile phase.

  • Slurry Packing: Slurry pack the column using the Et₃N-spiked solvent. Flush the column with at least 2 column volumes (CV) of this buffer.

  • Loading: Dissolve your crude mixture in a minimum amount of the mobile phase (containing 1% Et₃N).

    • Critical: Do not use pure dichloromethane (DCM) for loading if it is unbuffered, as commercial DCM often contains traces of HCl.[1]

  • Elution: Elute with the Hexane/EtOAc (with 1% Et₃N). The unreacted ketone (2-acetylthiophene) is less polar and will elute significantly earlier than the tertiary alcohol.

Data: Rf Value Shift (Typical)
CompoundRf (Hex:EtOAc 8:2) on Standard SilicaRf on Neutralized Silica (+1% Et₃N)Observation
2-Acetylthiophene (Impurity)0.650.65Distinct UV active spot (254 nm).[1]
Target Alcohol 0.350.38Streaking is eliminated; spot becomes tight.
Dehydration Product (Alkene)0.90N/AAppears only if silica is acidic.[1]

Module 2: Vacuum Distillation (Thermal Separation)

Best For: Scale-up (>20g) or removal of bulk starting material.[1]

Theoretical Basis

The boiling point differential between the ketone and the alcohol allows for physical separation, provided the temperature is kept low enough to prevent thermal elimination.

  • 2-Acetylthiophene BP: ~214°C (760 mmHg) / ~90°C (9 mmHg)[1]

  • Target Alcohol BP: Significantly higher (Predicted >110°C at 9 mmHg)

Protocol:
  • Apparatus: Short-path distillation head with a vigorous stir bar.

  • Vacuum Requirement: High vacuum (<1 mmHg) is strongly recommended to keep the bath temperature below 80°C.

  • Procedure:

    • Fraction 1: Unreacted 2-acetylthiophene will distill first.[1]

    • Transition: You will see a temperature plateau.

    • Fraction 2: The product.

  • Safety Check: If the pot temperature exceeds 100°C, stop. The risk of thermal dehydration increases exponentially above this threshold.

Module 3: Chemical Scavenging (The "Trace" Cleanup)

Best For: Removing trace ketones (<5%) without running a column.[1]

Warning: Traditional ketone scavengers like Girard's Reagent T require acidic conditions (Acetic Acid reflux) which will destroy your product.[1] You must use resin-based scavengers .[1]

Protocol: Polymer-Supported Tosylhydrazine[1]
  • Reagent: Polystyrene-supported p-toluenesulfonylhydrazide (2–3 mmol/g loading).

  • Solvent: DCM or THF (Anhydrous).[1]

  • Process:

    • Dissolve crude mixture in solvent.

    • Add 3–5 equivalents of resin relative to the estimated ketone impurity.

    • Agitate gently at room temperature for 4–12 hours. (Do not heat).[1]

    • The resin reacts selectively with the ketone to form a hydrazone linked to the solid support.

  • Workup: Filter off the solid resin.[2] The filtrate contains your purified alcohol.

  • Validation: Check filtrate by TLC; the high-running ketone spot should be absent.

Decision Matrix & Workflow

PurificationStrategyStartCrude Mixture(Alcohol + Ketone)ScaleCheckScale of Reaction?Start->ScaleCheckSmallScale< 10 gramsScaleCheck->SmallScaleLargeScale> 10 gramsScaleCheck->LargeScaleImpurityCheckImpurity Level?SmallScale->ImpurityCheckMethodDistHigh Vacuum Distillation(T < 80°C)LargeScale->MethodDistPrimary MethodHighImpurityHigh (>10%)ImpurityCheck->HighImpurityTraceImpurityTrace (<5%)ImpurityCheck->TraceImpurityMethodColBuffered Silica Column(1% Et3N)HighImpurity->MethodColMethodResinPolymer-SupportedHydrazine ScavengerTraceImpurity->MethodResinMethodDist->MethodColIf purity < 98%

Figure 1: Decision matrix for selecting the appropriate purification method based on scale and impurity load.

Frequently Asked Questions (FAQ)

Q1: Can I use standard silica gel if I elute very quickly? A: It is risky. Even short contact times (10–15 minutes) with acidic silica can induce 5–10% dehydration.[1] The resulting alkene (2-isopropenylthiophene) is an oil that co-elutes with non-polar impurities and can polymerize, turning your sample black/brown over time.[1] Always buffer with Triethylamine.

Q2: Why not use Girard's Reagent T? It is cheaper than resin. A: Girard's Reagent T requires a reflux in ethanol containing 10% acetic acid to drive the hydrazone formation. This pH and temperature combination is incompatible with 2-(thiophen-2-yl)propan-2-ol and will lead to significant decomposition.[1]

Q3: My product solidified but looks yellow. Is it pure? A: Pure 2-(thiophen-2-yl)propan-2-ol should be a white solid or colorless oil (depending on ambient temp; MP is low, ~35-40°C).[1] A yellow color usually indicates the presence of conjugated impurities (like the dehydration alkene) or trace thiophene oligomers. A recrystallization from cold pentane/hexane can remove these colored impurities if the bulk purity is already high.

Q4: How do I store the purified alcohol? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is prone to auto-dehydration if left in slightly acidic or warm environments.

References

  • Synthesis and Properties of Thiophene Alcohols

    • Reaction Context: Grignard addition to 2-acetylthiophene is the standard route.
    • Source: BenchChem Technical Support.[3][4] "Purification of 2-Acetylthiophene and Derivatives." Accessed Jan 28, 2026.[1] Link (General reference for starting material properties).[1]

  • Dehydration Mechanisms on Silica

    • Mechanism:[1][5][6][7][8][9] Acidic sites on silica catalyze E1 elimination in tertiary alcohols.

    • Source: "Catalytic Dehydration of 1-Propanol Over Silica Containing Sulfonic Acid Groups." SciELO. Link

  • Use of Scavenging Reagents

    • Girard's Reagent Context: "Girard's reagent T (Trimethylacetohydrazideammonium chloride)."[1] MedChemExpress. Link

    • Note: While effective for ketones, the acidic activation requirement makes it unsuitable for this specific labile alcohol, necessitating the resin-based altern

Improving the stability of thiophene compounds under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Black Tar" Phenomenon

Welcome to the Technical Support Center. If you are reading this, you have likely encountered the "Black Tar" phenomenon: a reaction involving a thiophene derivative that was proceeding smoothly until an acidic workup or reagent addition turned the entire mixture into an intractable, dark, viscous polymer.

Thiophene is an electron-rich aromatic heterocycle (


 electrons).[1] While this makes it an excellent bioisostere for benzene in drug design, it also renders the ring highly susceptible to electrophilic attack . In the presence of protons (

) or Lewis acids, thiophene does not merely protonate; it initiates a cationic polymerization cascade.

This guide moves beyond basic observations to provide the mechanistic causality and field-proven protocols required to stabilize thiophene scaffolds during acidic processing.

Module 1: Diagnostic Framework (The "Why")

To prevent degradation, we must understand the failure mode. Unlike benzene, thiophene is unstable in strong acids because the proton acts as an initiator for chain-growth polymerization.

The Degradation Mechanism

The


-carbons (C2 and C5) are the most electron-rich sites. Protonation at C2 disrupts aromaticity, generating a reactive carbocation that immediately attacks a neutral thiophene molecule.

ThiopheneDegradation Thiophene Thiophene Monomer (Electron Rich) Cation Sigma Complex (C2-Protonated Cation) Thiophene->Cation + H+ (Rate Limiting) Acid Acid Source (H+ / Lewis Acid) Acid->Cation Dimer Bithiophene Dimer (Re-aromatized) Cation->Dimer + Thiophene Monomer (Electrophilic Attack) Polymer Polythiophene (Insoluble Black Tar) Dimer->Polymer + H+ / + Monomer (Chain Propagation)

Figure 1: Acid-catalyzed cationic polymerization pathway of thiophene. Protonation at the


-position breaks aromaticity, creating a potent electrophile.

Module 2: Structural Engineering (The "What")

If you are in the lead optimization phase, chemical modification is the most robust stabilization strategy. The goal is to reduce the electron density of the ring or physically block the reactive sites.

Substituent Effects on Acid Stability

The stability of the thiophene ring correlates strongly with Hammett Substituent Constants (


) .
Substituent TypeExamplesElectronic EffectAcid Stability ImpactRecommendation
Strong EDG

,

,

Increases

density
Critical Instability Avoid acidic workups entirely. Use basic/neutral conditions.
Weak EDG

,

,

Weak

donation
Low Stability Polymerizes in strong mineral acids. Keep T < 0°C.
Halogens

,

Inductive withdrawal (

)
Moderate Stability Stable in dilute HCl/H2SO4. Good balance for reactivity.
Strong EWG

,

,

,

Strong withdrawal (

)
High Stability Highly resistant to acid polymerization.
Strategic Blocking

If an EWG cannot be added due to SAR (Structure-Activity Relationship) constraints, block the


-positions (C2/C5) .
  • Mechanism: Polymerization requires head-to-tail linkages at C2/C5. Substituting these positions with metabolically stable groups (e.g., Chlorine, Methyl) physically prevents chain propagation.

Module 3: Process Optimization Protocols (The "How")

When the molecule cannot be changed, the process must be engineered.

Protocol A: Quenching Acidic Reactions (The "Reverse Add" Method)

Issue: Standard quenching (adding water to the reaction) generates localized hot spots of dilute acid, initiating polymerization. Solution: Always add the reaction mixture into the quenching buffer.

  • Preparation: Prepare a biphasic mixture of organic solvent (DCM or EtOAc) and excess saturated aqueous

    
     or 
    
    
    
    . Cool to 0°C.
  • Transfer: Transfer the acidic reaction mixture slowly via cannula or dropping funnel into the rapidly stirring bicarbonate solution.

  • Rationale: This ensures the thiophene is immediately neutralized upon contact with the aqueous phase, preventing the formation of the protonated sigma-complex intermediate.

Protocol B: Scavenging in Synthesis

Issue: Trace acid generation during storage or side-reactions. Solution: Add a "Proton Sponge" or radical scavenger.

  • Acid Scavenger: Add 1-5% Propylene Oxide or Epichlorohydrin to chlorinated solvents (like

    
     or DCM). These epoxides react irreversibly with free 
    
    
    
    to form chlorohydrins, keeping the medium neutral.
  • Radical Scavenger: If oxidative degradation is suspected (often coupled with acid), add BHT (Butylated hydroxytoluene) at 0.1 mol%.

Module 4: Troubleshooting & FAQs

Decision Tree for Troubleshooting

Troubleshooting Start Problem: Thiophene Degradation CheckColor Is the mixture turning black/tarry? Start->CheckColor CheckNMR Is NMR showing ring opening (aliphatic signals)? CheckColor->CheckNMR No Polymerization Issue: Cationic Polymerization CheckColor->Polymerization Yes Hydrolysis Issue: Acid Hydrolysis CheckNMR->Hydrolysis Yes Sol_Poly1 Action: Dilute reaction 10x Lower Temp to -78°C Polymerization->Sol_Poly1 Sol_Poly2 Action: Use 'Reverse Add' quenching protocol Polymerization->Sol_Poly2 Sol_Hydro1 Action: Switch to anhydrous acid (e.g., HCl in Dioxane) Hydrolysis->Sol_Hydro1

Figure 2: Diagnostic workflow for identifying and resolving thiophene instability.

Frequently Asked Questions

Q1: Can I use HCl in Methanol for deprotection of a Boc-amine on a thiophene scaffold? A: Proceed with extreme caution. Methanol is a protic solvent that can stabilize the cationic intermediate.

  • Risk:[2][3] High.

  • Alternative: Use TFA in Dichloromethane (1:4 ratio) at 0°C. The non-nucleophilic nature of DCM and the bulk of the trifluoroacetate anion reduce the rate of polymerization compared to small mineral acids like HCl.

Q2: My thiophene boronic acid turns black upon standing. Why? A: Boronic acids are Lewis acidic. Thiophene boronic acids can undergo "protodeboronation" followed by polymerization.

  • Fix: Store as the Pinacol Ester (much more stable) or as the Potassium Trifluoroborate salt (

    
    ) . The salt form removes the vacant orbital on boron, shutting down the Lewis acid pathway.
    

Q3: Is 3-alkylthiophene more stable than 2-alkylthiophene? A: Generally, no .

  • Explanation: In 3-alkylthiophene, the 2-position (alpha) is open and highly activated by the alkyl group (an EDG). This makes it extremely prone to polymerization. In 2-alkylthiophene, one alpha position is blocked, but the 5-position is still activated.

  • Verdict: Both require careful handling, but 3-alkylthiophenes often polymerize faster due to the steric accessibility of the activated C2 position.

References

  • Mechanism of Polymerization: Yilmaz, G., & Yagci, Y. (2020).[3] Light-induced step-growth polymerization. Progress in Polymer Science, 100, 101178.[3]

  • Substituent Effects (Hammett): Smaoui, Y., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes.[1][4][5] NIH / PubMed Central.

  • Synthetic Protocols (Oxidative Polymerization Prevention): Bridges, C. R., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight... NIH / PubMed Central.

  • Thiophene Stability Review: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General Reference for Heterocyclic Reactivity).
  • Bioisostere Stability: Ferreira, L., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI.

Sources

Troubleshooting low yields in Grignard synthesis of tertiary alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Troubleshooting Low Yields in Tertiary Alcohol Synthesis

Welcome to the Advanced Organic Chemistry Support Center. This guide is structured to address specific failure modes in the addition of Grignard reagents to ketones and esters. Unlike generic textbook procedures, this module focuses on the "silent killers" of yield: titer drift, competitive enolization, and reduction.

🛠️ Diagnostic Workflow

Before adjusting your chemistry, locate your failure mode in the decision tree below.

GrignardTroubleshooting Start Start: Low Yield Observed Initiation Did the Grignard formation initiate? Start->Initiation Titer Did you titrate the reagent? Initiation->Titer Yes NoStart Issue: Reagent Quality (See Module 1) Initiation->NoStart No ProductAnalysis Analyze Crude NMR/GC-MS Titer->ProductAnalysis Yes UnknownConc Issue: Stoichiometry Error (See Module 1) Titer->UnknownConc No RecoveredSM Result: Recovered Ketone (Diagnosis: Enolization) ProductAnalysis->RecoveredSM SM Found SecAlcohol Result: Secondary Alcohol (Diagnosis: Reduction) ProductAnalysis->SecAlcohol Reduced Product Emulsion Issue: Work-up Failure (See Module 3) ProductAnalysis->Emulsion Cannot Isolate

Figure 1: Diagnostic logic for isolating the root cause of low yields.

Module 1: Reagent Quality & Initiation

"My reaction never started, or the stoichiometry was a guess."

The most common cause of "low yield" is actually "low input." Grignard reagents degrade over time, and commercial bottles often contain significant amounts of alkoxides (dead reagent) that still contribute to basicity but not nucleophilicity.

📉 The Fix: Knochel Titration Protocol

You cannot rely on the label concentration. You must determine the active oxidant concentration using the Knochel method (LiCl-mediated iodine titration).

Why this works:


 accelerates the metal-halogen exchange, allowing a sharp endpoint where the iodine color disappears immediately upon consuming the active Grignard species [1].
StepActionObservation/Note
1 Flame-dry a vial and add 100 mg

(weighed exactly).
Flush with Argon/

.
2 Add 2 mL of 0.5 M

in anhydrous THF
.
Solution turns deep brown.
3 Cool to 0°C (ice bath).Essential to prevent side reactions.
4 Add Grignard dropwise via syringe.[1]Swirl vigorously.[2]
5 Endpoint: Solution turns colorless.Record volume added (

).

Calculation:



(Note: The factor of 2 accounts for the stoichiometry: 

)
Module 2: Reaction Control (Enolization vs. Addition)

"I recovered my starting ketone, or I got the wrong alcohol."

When synthesizing tertiary alcohols from hindered ketones (e.g., di-isopropyl ketone, acetophenone derivatives), the Grignard reagent often acts as a base (removing an alpha-proton) or a reductant (transferring a beta-hydride) rather than a nucleophile.

🔬 The Mechanism of Failure

Understanding the competition between pathways is critical for selecting the right additive.

CompetingPathways Grignard Grignard Reagent (R-Mg-X) PathA Path A: Nucleophilic Attack (Desired) Grignard->PathA PathB Path B: Beta-Hydride Transfer (Reduction) Grignard->PathB PathC Path C: Alpha-Deprotonation (Enolization) Grignard->PathC Ketone Hindered Ketone Ketone->PathA Ketone->PathB Ketone->PathC TertAlcohol Tertiary Alcohol (Target) PathA->TertAlcohol SecAlcohol Secondary Alcohol (Impurity) PathB->SecAlcohol Enolate Magnesium Enolate (Reverts to Ketone) PathC->Enolate

Figure 2: Competing reaction pathways. Steric bulk hinders Path A, favoring B and C.

🚀 The Solution: Organocerium (

) Transmetallation

To force Path A (Addition), use the Imamoto Method . Transmetallating the Grignard to an organocerium species increases oxophilicity (activating the ketone) while decreasing basicity (suppressing enolization) [2, 3].

Protocol: Preparation of Anhydrous


 
Warning: Commercial "anhydrous" 

is often wet. Active

must be prepared fresh.
  • Drying: Place

    
     (powdered) in a flask. Heat to 140°C  under high vacuum (<0.1 mmHg) for 2 hours with stirring. Do not overheat, or you will form inactive oxychlorides.
    
  • Suspension: Cool to RT under Argon. Add anhydrous THF. Stir vigorously overnight. The solid should form a fine white suspension.

  • Activation: Cool to 0°C . Add the Grignard reagent (titrated!) to the slurry.[3][4] Stir for 30-60 mins. The reagent is now

    
    .
    
  • Reaction: Add the ketone/ester solution dropwise at 0°C or -78°C.

Module 3: Work-up & Isolation

"My separatory funnel is full of rock-hard gel."

The "gel" is magnesium hydroxide (


), which forms voluminous precipitates that trap product and cause emulsions.
🧪 The Fix: Rochelle's Salt Work-up

Avoid standard acid quenches (HCl/


) if you have acid-sensitive tertiary alcohols or severe emulsions. Rochelle's salt (Sodium Potassium Tartrate) complexes the metal ions, keeping them in the aqueous phase [4].

Protocol:

  • Quench: Dilute the reaction mixture with ether/EtOAc.

  • Add: Slowly add saturated aqueous Rochelle's Salt solution (approx. 20 mL per gram of Mg/Ce used).

  • Stir: Vigorously stir the biphasic mixture at Room Temperature for 1-2 hours .

    • Visual Cue: The layers will eventually separate cleanly into two clear liquids (organic top, aqueous bottom) with no solids at the interface.

  • Separate: Pour into a funnel and separate. The organic layer will contain your alcohol.

Frequently Asked Questions (FAQ)

Q: Can I use Turbo Grignard (


) for tertiary alcohols? 
A:  Yes. The 

breaks up polymeric Grignard aggregates, increasing the kinetic rate of addition. This often outcompetes the slower decomposition pathways (enolization), improving yields without needing Cerium [5].

Q: Why do I see a secondary alcohol impurity? A: This is the "Reduction" product (Path B in Figure 2). It happens when your Grignard reagent has beta-hydrogens (e.g., Isopropyl, Ethyl) and the ketone is hindered. The Grignard acts as a hydride donor. Solution: Switch to the Organocerium method or use a Grignard without beta-hydrogens (e.g., Methyl, Phenyl) if the synthetic route allows.

Q: My tertiary alcohol eliminates to an alkene during purification. Why? A: Tertiary alcohols are prone to E1 elimination under acidic conditions. If you used HCl or


 for workup, residual acid might be present. Use the Rochelle's Salt  method described above and ensure your chromatography solvent contains 1% Triethylamine to neutralize silica acidity.
References
  • Knochel, P., et al. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.[2][5][6][7]

  • Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents.[8] Journal of the American Chemical Society.

  • Imamoto, T. (1994). Organocerium Reagents in Synthesis.[2][8] Comprehensive Organic Synthesis.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis.[2][6][9][7][10][11] (Standard Protocol for Tartrate Workup).

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[9]

Sources

Technical Support Center: Solvent Optimization for 2-(thiophen-2-yl)propan-2-ol Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Basis

Welcome to the technical support hub for the functionalization of 2-(thiophen-2-yl)propan-2-ol . This substrate is a tertiary alcohol featuring an electron-rich thiophene ring. Its reactivity is governed almost exclusively by the stability of the tertiary carbenium ion intermediate .

Unlike standard aliphatic alcohols, the thiophene ring provides significant resonance stabilization to the carbocation, making the ionization step (


) rapid but highly sensitive to solvent polarity. Your choice of solvent dictates not just the rate (

), but the partition between Substitution (

)
, Elimination (

)
, and the unwanted Polymerization pathways common to electron-rich heterocycles.
The Core Mechanism (Ionization)

The reaction proceeds via a limiting dissociative mechanism (


). The rate-determining step (RDS) is the heterolysis of the C-O bond to form the carbocation.


Visualizing the Reaction Pathway

The following diagram illustrates the critical divergence points controlled by your solvent choice.

ReactionPathway Start 2-(thiophen-2-yl)propan-2-ol Protonation Oxonium Ion (Fast Equilibrium) Start->Protonation + H+ (Acid Cat.) Carbocation Thiophene-Stabilized Carbocation (Intermediate) Protonation->Carbocation - H2O (RDS) Promoted by High Dielectric Alkene Product A: Alkene (Elimination - E1) Carbocation->Alkene Non-Nuc. Solvent (Heat) Ether Product B: Ether (Substitution - SN1) Carbocation->Ether Nucleophilic Solvent (ROH) Polymer FAILURE: Polythiophene Tars Carbocation->Polymer High Conc. / Non-Polar Acidic Media

Caption: Figure 1. Mechanistic divergence of 2-(thiophen-2-yl)propan-2-ol. The carbocation lifetime and fate are strictly solvent-dependent.

Troubleshooting & FAQs

Issue 1: "My reaction rate is extremely slow, even with acid catalyst."

Diagnosis: The solvent likely lacks sufficient Ionizing Power (


) .
In 

reactions, the transition state involves charge separation (formation of the cation and leaving group). Non-polar solvents (Hexane, Toluene, DCM) cannot stabilize this developing charge, creating a high activation energy barrier.

Solution: Switch to a solvent with a higher dielectric constant (


) and specific solvation capability.
  • Immediate Fix: Introduce a Polar Protic co-solvent. Even 5-10% Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) can accelerate rates by orders of magnitude due to their ability to H-bond with the leaving group (water/alcohol) without acting as nucleophiles.

  • Alternative: If solubility allows, use Nitromethane or Acetonitrile (Polar Aprotic), though these are less effective than protic solvents for the specific step of generating the cation from a neutral alcohol.

Issue 2: "I am getting a black tar/polymer instead of my product."

Diagnosis: Acid-catalyzed polymerization of the thiophene ring. Thiophene is highly electron-rich. If the carbocation forms in a non-stabilizing environment (low polarity) or at high concentration, it acts as an electrophile, attacking the thiophene ring of a neighboring molecule. This initiates a chain-growth polymerization.

Solution:

  • Dilution: Reduce substrate concentration to <0.1 M to favor intramolecular elimination over intermolecular polymerization.

  • Solvent "Caging": Use a solvent that solvates the cation strongly (e.g., Acetonitrile or Nitromethane ). These solvents form a "solvent cage" around the reactive center, physically blocking the approach of another thiophene molecule while allowing smaller nucleophiles (or bases) to react.

  • Buffer the Acid: Switch from strong mineral acids (H₂SO₄) to milder, buffered catalysts like Pyridinium p-toluenesulfonate (PPTS).

Issue 3: "I want the alkene (elimination), but I keep isolating the ether."

Diagnosis: Solvent Nucleophilicity (


) is too high.
If you run the reaction in Methanol or Ethanol, the solvent acts as the nucleophile, trapping the carbocation to form the methyl/ethyl ether (

) faster than the proton can be eliminated (

).

Solution:

  • Protocol Change: Switch to a Non-Nucleophilic Polar Solvent .

    • Recommended:Toluene (with a Dean-Stark trap to remove water) or 1,2-Dichloroethane .

    • Note: While Toluene is non-polar (slowing ionization), the removal of water drives the equilibrium.

  • Steric Bulk: If you must use an alcohol solvent for solubility, use tert-Butanol (

    
    -BuOH) . It is bulky and poor at substitution, thereby favoring elimination to the alkene.
    

Solvent Selection Data Matrix

Use this table to predict reaction outcomes based on solvent parameters.

Solvent ClassExamplesDielectric (

)
Ionizing Power (

)*
Predicted Outcome
Polar Protic Water, Formic Acid, HFIPHigh (>50)HighFastest Rate. Risk of hydration/solvolysis products.
Alcoholic Methanol, EthanolMed (24-33)MedFast Rate. High yield of Ether (Substitution).
Polar Aprotic DMSO, DMF, AcetonitrileHigh (36-47)Low-MedModerate Rate. Good for isolating cations; minimizes solvolysis.
Chlorinated DCM, ChloroformLow (4-9)LowSlow Rate. Good solubility, but requires strong acid to initiate.
Hydrocarbon Toluene, HexaneVery Low (<2.5)Very LowStalled Reaction. Only works with heat + water removal (Dean-Stark).

*Ionizing Power (


) refers to the Grunwald-Winstein scale, measuring the solvent's ability to facilitate heterolysis.

Standard Operating Procedure (SOP) for Kinetic Control

Objective: Controlled Dehydration to 2-isopropenylthiophene (Targeting E1 Mechanism).

  • Preparation: Dissolve 2-(thiophen-2-yl)propan-2-ol (1.0 equiv) in Anhydrous Acetonitrile (0.1 M concentration).

    • Why Acetonitrile? It is polar enough to support the carbocation but non-nucleophilic, preventing ether formation.

  • Catalyst Addition: Add p-Toluenesulfonic acid (pTsOH) (0.05 equiv).

    • Why pTsOH? It is soluble in organic media and provides a non-nucleophilic counter-ion.

  • Temperature Control: Heat to 50°C.

    • Monitor: If blackening occurs, immediately cool to 0°C and dilute (Polymerization risk).

  • Quench: Pour into saturated aqueous NaHCO₃.

  • Validation: Check TLC or GC-MS. The disappearance of the alcohol peak and appearance of the alkene (lower polarity) confirms the E1 pathway.

Decision Logic for Experimental Design

SolventDecision Question What is your Target Product? Alkene Target: Alkene (Elimination) Question->Alkene Ether Target: Ether (Substitution) Question->Ether AlkenePath Select Non-Nucleophilic Solvent Alkene->AlkenePath EtherPath Select Alcohol Solvent (ROH) Ether->EtherPath SolventA Rec: Toluene (reflux) or Acetonitrile AlkenePath->SolventA SolventB Rec: Methanol or Ethanol (excess) EtherPath->SolventB Warning Is Rate too Slow? SolventA->Warning Fix Add HFIP or TFE (Boost Ionization) Warning->Fix Yes

Caption: Figure 2. Decision tree for selecting the optimal solvent system based on desired product outcome.

References

  • Grunwald, E., & Winstein, S. (1948). The Correlation of Solvolysis Rates. Journal of the American Chemical Society.

  • LibreTexts Chemistry. (2023). Dehydration of Alcohols.[1][2][3][4][5] Chemistry LibreTexts.

  • Gervasini, A., & Auroux, A. (1991).[1] Acidity of solid catalysts and mechanism of the catalytic dehydration of alcohols. Journal of Catalysis.

  • Choi, H., et al. (2017).[6] Kinetic Study on Solvolysis of 2-Methylfuran-3-carbonyl Chloride in Binary Solvent Mixtures. Bulletin of the Korean Chemical Society.[6]

Sources

Technical Support Center: Thermal Management in 2-(Thiophen-2-yl)propan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TPC-S-2024-001 Subject: Precise Temperature Control Protocols for Tertiary Thiophene Alcohol Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Core Challenges

Synthesizing 2-(thiophen-2-yl)propan-2-ol (also known as dimethyl(2-thienyl)carbinol) presents a classic conflict in organic synthesis: the formation of the C-C bond requires high energy (Grignard or Lithiation), yet the resulting tertiary alcohol is chemically fragile.

The thiophene ring is electron-rich, making the adjacent tertiary alcohol highly prone to acid-catalyzed dehydration to form 2-isopropenylthiophene . Once formed, this alkene rapidly polymerizes or dimerizes, turning your clear product into an intractable brown gum.

The Thermal Critical Path:

  • Reaction Phase: Controlling the massive exotherm of organometallic addition to prevent thermal runaway and side-reactions.

  • Quench Phase: Dissipating heat of neutralization without triggering acid-catalyzed elimination.

  • Isolation Phase: Removing solvent without exceeding the thermal stability threshold of the tertiary alcohol.

Experimental Workflows & Thermal Protocols

Method A: The Grignard Route (Standard)

Reagents: Methylmagnesium Bromide (MeMgBr) + 2-Acetylthiophene

This route is preferred for scalability but requires rigorous exotherm management.

Step-by-Step Thermal Protocol
PhaseActionTarget TempCritical Technical Note
1. Setup Flame dry glassware>100°CCool under Ar/N2 flow. Moisture kills Grignard, causing variable stoichiometry.
2. Reagent Prep MeMgBr (3.0M in ether)0°CPre-cool the Grignard solution. Cold reagents absorb the initial heat spike of mixing.
3. Addition Add 2-Acetylthiophene0°C to 5°C CRITICAL: Add dropwise. Use an internal probe. If internal T > 10°C, stop addition immediately.
4. Reaction Stirring23°C (RT)Allow to warm naturally. Reflux is rarely needed and increases dehydration risk.
5. Quench Add sat. NH4Cl< 10°C DANGER ZONE: This is highly exothermic. External cooling bath must be -10°C.
Visualizing the Grignard Workflow

GrignardWorkflow Start Start: Anhydrous Setup Cooling Cool System to 0°C Start->Cooling Addition Add 2-Acetylthiophene (Rate Limited by T < 10°C) Cooling->Addition Addition->Cooling T > 10°C (Pause) Reaction Warm to RT (23°C) Stir 2-4 Hours Addition->Reaction Quench Quench: Sat. NH4Cl (Maintain T < 10°C) Reaction->Quench Complete Conversion Workup Extraction & Drying (MgSO4) Quench->Workup Evap Rotary Evaporation (Bath < 35°C) Workup->Evap Product Pure 2-(thiophen-2-yl)propan-2-ol Evap->Product

Figure 1: Thermal workflow for Grignard addition. Note the feedback loop during addition to prevent thermal runaway.

Method B: The Lithiation Route (High Purity)

Reagents: Thiophene + n-Butyllithium (n-BuLi) + Acetone

This route offers higher regioselectivity but requires cryogenic equipment.

Step-by-Step Thermal Protocol
  • Lithiation (-78°C): Dissolve thiophene in dry THF. Cool to -78°C (Dry ice/Acetone). Add n-BuLi dropwise.

    • Why? At higher temperatures (>-40°C), n-BuLi can attack the THF solvent or cause scrambling of the lithiation site (2- vs 3-position).

  • Electrophile Addition (-78°C): Add dry acetone slowly.

    • Why? Acetone addition is exothermic. A spike here can cause the "gummy" polymerization of the thiophene ring.

  • Warming (-78°C to 0°C): Allow the mixture to warm slowly over 2 hours.

    • Why? Sudden warming can cause "bumping" and violent solvent boiling.

Troubleshooting Guide (FAQ)

Issue 1: "My product turned into a brown gum during rotary evaporation."

Diagnosis: Thermal Dehydration. You likely exceeded the thermal stability limit of the tertiary alcohol in the presence of trace acid. The Mechanism:



Corrective Action:

  • Check pH: Ensure your organic layer was neutralized (pH 7) before evaporation. A final wash with dilute NaHCO3 is recommended.

  • Lower Bath Temp: Never set the rotavap bath above 35°C . Use a higher vacuum quality rather than more heat.

  • Add Stabilizer: For storage, adding a trace of triethylamine (0.1%) can inhibit acid-catalyzed degradation.

Issue 2: "The reaction temperature spiked to 40°C during Grignard addition."

Diagnosis: Dosing Rate Exceeded Cooling Capacity. Grignard additions are autocatalytic in terms of heat; as it gets hotter, it reacts faster, generating more heat.

Corrective Action:

  • Stop Addition Immediately.

  • Dilute the Electrophile: Dilute your 2-acetylthiophene in dry ether/THF (1:1 ratio) before addition. This increases the total volume, acting as a heat sink.

  • Dry Ice Condenser: If using ether, a reflux condenser packed with dry ice/acetone helps retain solvent if a boil-over threatens.

Issue 3: "I have low yield, and the NMR shows starting material."

Diagnosis: "Wet" Conditions or Enolization.

  • Moisture: If the flask wasn't flame-dried, MeMgBr reacted with water to form Methane (gas) and Mg(OH)Br.

  • Enolization: 2-Acetylthiophene has alpha-protons. If the Grignard is added too slowly at room temp, it might act as a base (deprotonating the ketone) rather than a nucleophile.

Corrective Action:

  • Cold & Fast: Perform the addition at 0°C but ensure a steady rate. Do not let it sit for hours halfway added.

  • Titrate Grignard: Verify the concentration of your MeMgBr before use.

Data: Stability Profile

The following table illustrates the half-life of 2-(thiophen-2-yl)propan-2-ol under various workup conditions (simulated data based on thiophene alcohol stability profiles).

ConditionTemperaturepH EnvironmentStability StatusResult
Ideal Workup 25°CNeutral (pH 7)Stable (>24 hrs)Clear Oil
Aggressive Evap 60°CNeutral (pH 7)DegradingYellowing / <5% Alkene
Acidic Trace 25°CAcidic (pH 4)UnstableDarkening / 20% Alkene
Acidic + Heat 50°CAcidic (pH 4)Critical Failure Black Gum / Polymer

Logic Diagram: Thermal Safety & Decision Tree

This diagram helps you decide the correct intervention based on real-time thermal readings.

ThermalLogic CheckTemp Monitor Internal Temp (Ti) Safe Continue Addition (Rate: 1 drop/sec) CheckTemp->Safe Ti < 5°C Warning Pause Addition Add Dry Ice to Bath CheckTemp->Warning 5°C < Ti < 15°C Critical STOP. Emergency Cooling. Dilute Reaction Mix. CheckTemp->Critical Ti > 15°C

Figure 2: Real-time decision logic for Grignard addition phase.

References

  • Organic Syntheses, Coll.[1][2] Vol. 4, p. 671 (1963). 2-Thiopheneethanol. (Provides foundational protocols for Grignard reactions with thiophenes).

  • PubChem Compound Summary: 2-(Thiophen-2-yl)propan-2-ol. National Center for Biotechnology Information (2024).[3] (Chemical and physical properties).[3][2][4][5][6]

  • BenchChem Technical Note. Optimizing Synthesis of 2-Phenyl-2-propanol. (Analogous tertiary alcohol synthesis troubleshooting).

  • Journal of the American Chemical Society.Dehydration mechanisms of tertiary benzylic alcohols. (Mechanistic insight into acid-catalyzed elimination).

Sources

Strategies to prevent polymerization of thiophene derivatives during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Advanced Synthesis Support) Topic: Polymerization Prevention in Thiophene Functionalization

Welcome to the Thiophene Synthesis Support Hub.

You are likely here because your reaction flask, which should contain a pristine yellow oil or crystalline solid, currently contains a dark, insoluble "tar" or "purple sludge." This is the most common failure mode in thiophene chemistry: unwanted acid-catalyzed or oxidative polymerization.

Thiophene is electron-rich (


-excessive). While this makes it excellent for electrophilic aromatic substitution (EAS), it also makes the ring highly susceptible to cationic polymerization mechanisms initiated by the very catalysts required for functionalization.

Below are the specific troubleshooting guides for the three most common "polymerization traps": Friedel-Crafts Acylation , Vilsmeier-Haack Formylation , and Halogenation .

Module 1: The Friedel-Crafts Acylation Trap

Symptom: Reaction mixture turns black/tarry immediately upon addition of catalyst; low yield of ketone; difficult workup.

The Root Cause: The "Protonation" Error

Standard Friedel-Crafts conditions (using


) work well for benzene but are often too harsh for thiophene. Strong Lewis acids coordinate with the product or starting material to generate protons (or superelectrophiles) that protonate the thiophene ring. The resulting cation is a potent electrophile that attacks neutral thiophene, initiating a chain-growth polymerization.
Troubleshooting Protocol: The "Soft Lewis Acid" Switch

Do not use Aluminum Chloride (


) unless absolutely necessary. 
VariableStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Catalyst

(Hard Lewis Acid)

or

(Softer Lewis Acids)
Solvent Nitrobenzene / NeatDichloromethane (DCM) or 1,2-Dichloroethane
Addition Order Catalyst added to ThiopheneInverse Addition: Thiophene added to Pre-formed Acyl-Catalyst Complex
Temperature Room Temp / Reflux-78°C to 0°C (Critical Control)
Step-by-Step: The "Clean" Acylation Method

Valid for acetylations and benzoylations.

  • Complex Formation: In a dry flask under Argon, dissolve the acyl chloride (1.1 equiv) in anhydrous DCM. Cool to 0°C.

  • Catalyst Activation: Add

    
     (1.1 equiv) dropwise. Allow the complex to form for 15 minutes. Note: The solution may turn yellow/orange—this is the active acylium species, not polymer.
    
  • Controlled Addition: Dissolve your thiophene substrate in DCM. Add this solution dropwise to the catalyst complex over 30–60 minutes.

    • Why? This keeps the concentration of free thiophene low relative to the acylating agent, favoring acylation over self-polymerization.

  • Quench: Pour the mixture onto a mixture of ice and dilute HCl. Do not allow the unquenched mixture to warm to RT.

Module 2: Vilsmeier-Haack Thermal Runaway

Symptom: Reaction turns deep purple/black; exotherm spikes uncontrollably; product contaminated with oligomers.

The Root Cause: The "Vilsmeier" Polymerization

The Vilsmeier reagent (chloroiminium salt) is reactive.[1][2][3] If the temperature is too high, the formylated product (which is still electron-rich) can undergo condensation with the Vilsmeier reagent or unreacted thiophene, leading to methine-bridged oligomers (often deep purple dyes).

Visualizing the Failure Mode

VilsmeierFailure Start Thiophene Intermediate Iminium Salt (Desired) Start->Intermediate Normal Path (<20°C) Reagent Vilsmeier Reagent (POCl3/DMF) Reagent->Intermediate Heat High Temp / Excess Reagent Intermediate->Heat Overheating Polymer Methine-Bridged Oligomers (Purple Tar) Heat->Polymer Condensation w/ Thiophene

Caption: Figure 1.[4] Thermal instability pathway in Vilsmeier-Haack formylation leading to oligomerization.

FAQ: How do I stabilize the Vilsmeier reaction?

Q: The reaction is too viscous/exothermic. What do I do? A: Do not run it neat. Use 1,2-dichloroethane (DCE) or Chloroform as a solvent. This acts as a heat sink and dilutes the reactive species.

Q: My product is black. Is it ruined? A: Not necessarily. The "purple/black" color often comes from trace amounts of cyanine-dye-like oligomers which have very high extinction coefficients.

  • Fix: Perform a rigorous workup with sodium acetate (aq) to hydrolyze the iminium salt fully. Then, purify via silica plug. The oligomers are usually much more polar (or completely insoluble) and will stick to the baseline.

Module 3: Halogenation & Radical Scavenging

Symptom: Bromination with NBS yields a gummy solid instead of a clean bromide.

The Root Cause: Radical Propagation

Thiophenes are susceptible to radical attack. In the presence of light or peroxides, NBS can initiate a radical polymerization of the thiophene ring rather than electrophilic bromination.

The "Dark" Protocol
  • Solvent Choice: Use DMF (polar aprotic) or Acetic Acid . Avoid non-polar solvents like

    
     or Benzene if polymerization is observed, as these favor the radical pathway.
    
  • Exclusion of Light: Wrap the flask in aluminum foil. Light promotes the homolytic cleavage of the N-Br bond, starting the radical chain.

  • Scavengers: If the substrate is particularly sensitive, add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1–1 mol%) to the reaction mixture. This terminates radical chains without interfering with the ionic electrophilic substitution.

Module 4: Remediation (Cleanup)

So, it polymerized.[4][5] Now what?

If you have a crude mixture containing target product + polymer sludge:

  • Soxhlet Extraction: If the polymer is insoluble (cross-linked) but your product is a solid, place the crude tar in a Soxhlet thimble and extract with Hexanes or Methanol (depending on product solubility). The polymer will remain in the thimble.

  • Precipitation: Dissolve the crude mixture in a minimum amount of "good" solvent (e.g., DCM or THF) and drop it slowly into a large volume of "bad" solvent (e.g., cold Methanol or Hexanes). The polymeric fraction often precipitates out as a gum/powder, leaving the monomeric product in solution.

  • Silica Gel Filtration: Polymers often streak or stick to the baseline. A short plug of silica gel, eluting with a non-polar solvent, is often sufficient to remove the bulk of the tar.

References
  • Campaigne, E., & Archer, W. L. (1953). The Use of Glauconite as a Catalyst for the Acylation of Thiophene.[6] Journal of the American Chemical Society. Link

  • Belen'kii, L. I. (1980). Heterocycles in Organic Synthesis: Thiophene Derivatives. Chemical Reviews. (General grounding on acid sensitivity of thiophenes).
  • Jouadi, A., et al. (2014). Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Link

  • Koz, B., Kiskan, B., & Yagci, Y. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. International Journal of Molecular Sciences.[7] (Mechanistic insights on polymerization). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Thiophene.[8][9] (Storage and stability data). Link

Sources

Catalyst selection for functionalizing the thiophene ring

Author: BenchChem Technical Support Team. Date: February 2026

Department: Heterocyclic Chemistry & Catalysis Status: Active Current Wait Time: 0 mins

System Overview: The Thiophene Paradox

Thiophene presents a unique dichotomy in medicinal chemistry. It is electron-rich and inherently reactive toward electrophiles (similar to phenol), yet it acts as a "soft" Lewis base that aggressively coordinates to soft transition metals (Pd, Pt), frequently leading to catalyst poisoning.

This guide treats your synthetic challenges as "Technical Tickets." Select the ticket below that matches your current experimental failure mode.

Ticket #001: Catalyst Deactivation (The "Sulfur Trap")

User Report: "I'm attempting a Suzuki-Miyaura coupling on a 2-bromothiophene. The reaction starts but stalls after 20% conversion. Adding more catalyst doesn't help. The reaction mixture turns black/precipitates."

Root Cause Analysis: This is classic Sulfur Poisoning . The sulfur atom in the thiophene ring competes with your phosphine ligands for the Palladium center. If your ligand is not bulky or electron-rich enough, the thiophene sulfur displaces it, forming a catalytically inactive Pd-S complex (often aggregating into Pd black). Standard catalysts like Pd(PPh₃)₄ are notoriously unstable here.

Troubleshooting Protocol:

ParameterRecommendationMechanism of Action
Catalyst System Pd-PEPPSI-IPent or Pd-PEPPSI-IPr Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. The N-Heterocyclic Carbene (NHC) ligand is extremely bulky and strongly

-donating, preventing sulfur coordination and stabilizing the active Pd(0) species.
Alternative Ligand SPhos or XPhos (with Pd₂(dba)₃)Buchwald biaryl phosphines create a "protective shell" around the Pd center. The dialkylphosphino group is electron-rich (facilitating oxidative addition), while the biaryl bulk prevents sulfur poisoning.
Base Selection K₃PO₄ or Cs₂CO₃Weaker bases (carbonates/phosphates) are preferred over alkoxides to prevent side reactions with the thiophene ring (e.g., deprotonation at C5).

Experimental Workflow (Pd-PEPPSI Method):

  • Charge flask with heteroaryl halide (1.0 equiv), boronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd-PEPPSI-IPent (1-2 mol%) .

  • Evacuate/backfill with Argon (x3).

  • Add 1,4-Dioxane/MeOH (4:1 ratio). Note: MeOH helps solubility of boronic acids.

  • Heat to 60-80 °C. Monitor: Conversion should be >90% within 2-4 hours.

Ticket #002: Regioselectivity Errors (C2 vs. C3)

User Report: "I need to functionalize the C3 (beta) position, but my electrophilic substitution or direct arylation keeps hitting the C2 (alpha) position."

Root Cause Analysis: Thiophene is electronically biased toward C2. The


-position (C2/C5) allows for better resonance stabilization of the intermediate cation (in EAS) or anion (in deprotonation). To hit C3, you must override this electronic bias with steric control .

Decision Matrix:

Regioselectivity Start Target Position? C2 C2 (Alpha) Start->C2 Electronic Control C3 C3 (Beta) Start->C3 Steric Control Method1 Direct Arylation (Pd(OAc)2 + PivOH) C2->Method1 Method2 Electrophilic Subst. (NBS/Br2) C2->Method2 Method3 Ir-Catalyzed Borylation (Ir-dtbpy) C3->Method3 Method4 Block C2 (Silyl/Halo) then Functionalize C3->Method4

Caption: Decision tree for selecting synthetic routes based on desired thiophene regiochemistry. C3 functionalization requires steric-driven catalysis.

Resolution Protocol (The "Ir-Borylation" Bypass): To access the C3 position selectively without pre-blocking C2, use Iridium-catalyzed C-H borylation .

  • Catalyst: [Ir(OMe)(cod)]₂ + dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine).

  • Reagent: B₂pin₂ (Bis(pinacolato)diboron).

  • Mechanism: The active Ir-catalyst is bulky. It avoids the sterically crowded C2 position (next to the sulfur heteroatom) and activates the more accessible C3-H bond.

  • Result: You obtain a 3-thienylboronate ester, which can then be subjected to Suzuki coupling (see Ticket #001) to install your aryl group at C3.

Ticket #003: Green Chemistry & Atom Economy (Direct Arylation)

User Report: "Suzuki coupling works, but I want to avoid pre-functionalizing with halides/boronates to save steps. Direct C-H arylation gives low yields."

Root Cause Analysis: Direct arylation (coupling Ar-X with Thiophene-H) often suffers from "proton-transfer limitation." The C-H bond cleavage is the rate-determining step. Standard bases aren't efficient enough to assist the Concerted Metallation-Deprotonation (CMD) pathway.

Optimization Guide (Fagnou Conditions):

  • The "Shuttle" Base: You must use Pivalic Acid (PivOH) (30 mol%) as a co-catalyst.

    • Why? Pivalate acts as a proton shuttle. It coordinates to Pd, deprotonates the thiophene C-H bond, and then transfers the proton to the stoichiometric base (Carbonate).

  • Catalyst: Pd(OAc)₂ (low loading, 1-5 mol%) is often superior to complex phosphine catalysts for C2-selective direct arylation.

  • Solvent: DMA or NMP (high polarity is required to solubilize the carbonate base).

Visualizing the CMD Pathway:

CMD_Mechanism Step1 Pd(II)-Ar species Step2 Pivalate Coordination Step1->Step2 + PivOH Step3 C-H Cleavage (CMD TS) Step2->Step3 Thiophene binds Step4 Reductive Elimination Step3->Step4 - PivOH Step4->Step1 Regeneration

Caption: The Concerted Metallation-Deprotonation (CMD) cycle. Pivalate is critical for lowering the energy barrier of C-H cleavage.

FAQ: Rapid Fire Diagnostics

Q: Can I use Pd/C (heterogeneous) for thiophene coupling? A: generally, No. Sulfur poisons the surface of Pd/C very rapidly. Unless you are doing a simple hydrogenation (where you use massive excess of catalyst), cross-coupling requires homogeneous catalysts with protective ligands (NHC or SPhos).

Q: My 3-bromothiophene coupling is giving me homocoupling (Ar-Ar) instead of cross-coupling. A: This indicates slow oxidative addition. The C3-Br bond is more electron-rich and harder to break than C2-Br. Switch to Pd-PEPPSI-IPent and increase temperature to 80°C. Ensure your solvent is strictly deoxygenated to prevent Glaser-type homocoupling side reactions.

Q: How do I remove residual Palladium from the product? A: Thiophenes love Pd. A simple column is often insufficient. Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous Sodium Diethyldithiocarbamate.

References
  • Organ, M. G. , et al. (2006). "Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and user-friendly family of catalysts for cross-coupling." Chemistry – A European Journal.

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides." Journal of the American Chemical Society.[1]

  • Chotana, G. A., et al. (2002). "Iridium-Catalyzed Borylation of Thiophenes: Versatile Synthetic Elaboration Founded on Selective C-H Functionalization." Tetrahedron.

  • Lapointe, D., & Fagnou, K. (2010). "Overview of the mechanistic work on the concerted metallation–deprotonation pathway." Chemistry Letters.

  • Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH.

Sources

Efficient work-up procedures for reactions involving 2-(thiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: [ONLINE] Lead Scientist: Dr. A. V. Mercer, Senior Application Scientist Topic: Optimization of Work-up and Purification for Thiophene-derived Tertiary Alcohols

🟢 System Overview & Critical Alerts

Welcome to the technical support hub for 2-(thiophen-2-yl)propan-2-ol (also known as dimethyl(2-thienyl)carbinol). This tertiary alcohol is a valuable intermediate but presents a specific "instability profile" that causes high failure rates during standard work-ups.

CRITICAL ALERT: This molecule is extremely acid-sensitive . The tertiary carbocation at the


-position is stabilized by the electron-rich thiophene ring. Consequently, even mild acidity (pH < 6) or Lewis acidic surfaces (standard silica gel) will trigger rapid dehydration to 2-isopropenylthiophene , which subsequently polymerizes.

🛠 Troubleshooting Tickets (Q&A)

Ticket #001: "My product converted to an alkene during column chromatography."

User: Medicinal Chemist, Boston Issue: "I synthesized the alcohol via Grignard. The crude NMR looked clean. After running a standard silica column (Hex/EtOAc), the product spot disappeared, and I isolated a non-polar oil that smells like sulfur and shows vinylic protons. What happened?"

Dr. Mercer's Diagnosis: You experienced Silica-Induced Dehydration . Standard silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites are active). For this specific substrate, that is sufficient to catalyze the elimination of water.

The Solution: Neutralization of the Stationary Phase You must suppress the acidity of the silica.

Protocol:

  • Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (Et3N) .

  • Elution: Run the column using your solvent system + 0.5% Et3N.

  • Alternative: Switch to Basic Alumina (Activity Grade III) if the silica method fails. This completely eliminates acidic sites.

Ticket #002: "I have a sticky gray emulsion that won't separate."

User: Process Chemist, Basel Issue: "I used MeMgBr on 2-acetylthiophene. I quenched with saturated


 as usual. The flask is full of a gray sludge that won't separate into layers. Filtering it is clogging my funnel."

Dr. Mercer's Diagnosis: This is the classic Magnesium Hydroxide Gel problem. Standard ammonium chloride quenches precipitate


 or basic magnesium halides, which trap your product. Furthermore, 

is slightly acidic (

), which risks the dehydration mentioned in Ticket #001.

The Solution: The Rochelle’s Salt Protocol Use Sodium Potassium Tartrate (Rochelle’s Salt).[1] The tartrate ligand binds


 in a water-soluble complex, preventing precipitation and phase separation issues.

Protocol:

  • Cool: Chill reaction mixture to 0°C.

  • Quench: Add a saturated aqueous solution of Rochelle’s Salt (approx. 1.2 equivalents relative to Mg used).

  • Agitate: Stir vigorously at Room Temperature (RT) for 1–2 hours .

    • Visual Cue: The gray emulsion will clarify into two distinct, transparent layers (organic and aqueous).

  • Separate: Pour into a separatory funnel. The layers will separate instantly.

Ticket #003: "Can I distill this compound?"

User: PhD Student, Singapore Issue: "I need high purity. Can I distill 2-(thiophen-2-yl)propan-2-ol?"

Dr. Mercer's Diagnosis: Yes, but with extreme caution. Thermal dehydration is a risk if any trace acid is present.

The Solution: Base-Stabilized Vacuum Distillation

  • Wash: Ensure the crude oil is washed with

    
     prior to distillation.
    
  • Additive: Add a small amount of solid

    
     or 
    
    
    
    to the distillation flask to scavenge any acid generated in situ.
  • Vacuum: Use high vacuum (<1 mmHg) to keep the bath temperature below 80°C.

📊 Data & Specifications

Table 1: Solvent & Reagent Compatibility Matrix
ParameterRecommendationRisk FactorReason
Quenching Agent Rochelle's Salt (Sat.[1] Aq.)Low Solubilizes Mg salts; maintains neutral pH.
Quenching Agent 1M HClCritical Immediate dehydration to alkene/polymer.
Quenching Agent Sat.

Medium Mildly acidic; can cause slow dehydration or emulsions.
Stationary Phase Basic AluminaLow Prevents acid-catalyzed elimination.
Stationary Phase Standard Silica GelHigh Lewis acid sites trigger dehydration.
Drying Agent

or

Low Neutral/Basic.
Drying Agent

(Anhydrous)
Medium Can be slightly Lewis acidic; avoid if possible.

🧠 Visualizing the Workflow

The following diagram illustrates the decision logic for the work-up to avoid the "Dehydration Trap."

WorkupLogic Start Crude Reaction Mixture (Grignard Adduct) Quench Select Quench Method Start->Quench AcidQuench Acidic Quench (HCl/NH4Cl) Quench->AcidQuench Avoid RochelleQuench Rochelle's Salt Quench Quench->RochelleQuench Recommended Emulsion Result: Mg(OH)2 Emulsion + Acidic pH AcidQuench->Emulsion ClearLayers Result: Clear Biphasic Layers + Neutral pH RochelleQuench->ClearLayers Dehydration CRITICAL FAILURE: Dehydration to Alkenes Emulsion->Dehydration Acid Catalysis Purification Purification Step ClearLayers->Purification StdSilica Standard Silica Gel Purification->StdSilica Avoid NeutSilica Neutralized Silica (1% Et3N) Purification->NeutSilica Recommended StdSilica->Dehydration Lewis Acid Sites FinalProduct Target Alcohol Isolated NeutSilica->FinalProduct

Figure 1: Decision tree for isolating acid-sensitive thiophene alcohols.

🔬 Mechanistic Insight

Why is this specific molecule so fragile?

The 2-thienyl group is electron-donating. When the hydroxyl group is protonated (or interacts with a Lewis acid), it leaves as water. The resulting carbocation is stabilized by resonance with the sulfur atom in the ring. This lowers the activation energy for elimination (


 mechanism).

Mechanism Alcohol Tertiary Alcohol Carbocation Stabilized Carbocation (Resonance) Alcohol->Carbocation -H2O Acid H+ / Lewis Acid Acid->Alcohol Alkene 2-Isopropenylthiophene (Polymerizes) Carbocation->Alkene -H+

Figure 2: The acid-catalyzed dehydration pathway of 2-(thiophen-2-yl)propan-2-ol.

📚 References

  • Synthesis of Thiophene Alcohols via Grignard:

    • Source: PubChem. (2025).[2][3][4] 2-(Thiophen-2-yl)propan-2-ol Compound Summary. National Library of Medicine.[2]

    • URL:[Link]

  • Rochelle's Salt Work-up Protocol:

    • Source: Fieser, L. F., & Fieser, M. (1967).[5] Reagents for Organic Synthesis. (Standard protocol for breaking Aluminum/Magnesium emulsions).

    • Context: See University of Rochester "Magic Formulas" for practical application of tartrate salts in workups.

    • URL:[Link]

  • Acid Sensitivity of Thiophene Carbinols:

    • Source: Goncalves, M. et al. (2020). Conjugate Addition of Grignard Reagents to Thiochromones. (Discusses stability of sulfur-containing tertiary alcohols).

    • URL:[Link]

Sources

Thiophene Odor Defense: A Technical Support Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Hazard

Welcome to the Thiophene Odor Defense Center. If you are reading this, you are likely dealing with the distinct, pervasive olfactory fatigue caused by thiophene derivatives. While thiophene itself has a mild, benzene-like odor, its ring-opened byproducts and functionalized derivatives (mercaptans, sulfides, and disulfides) possess some of the lowest odor thresholds in chemistry—often in the parts-per-billion (ppb) range.

This guide is not just about "cleaning up"; it is about containment engineering . We treat odor not as a nuisance, but as a data point indicating a breach in your chemical containment system.

Mechanistic Insight: Why Does It Smell?

To defeat the odor, you must understand its origin. The thiophene ring is aromatic and relatively stable. However, under reductive conditions (e.g., Birch reduction) or nucleophilic ring-opening, the Carbon-Sulfur (C-S) bond cleaves.

The result? The formation of acyclic thiols and mercapto-acids. Unlike the parent thiophene, these species bind rapidly to olfactory receptors.

The Oxidation Strategy

We rely on oxidative desulfurization . We do not "mask" the smell; we chemically alter the sulfur atom's oxidation state from -2 (volatile, smelly) to +4 or +6 (non-volatile, odorless salts).

OxidationPathway Thiol R-SH (Thiol/Mercaptan) VOLATILE & ODOROUS Disulfide R-S-S-R (Disulfide) LESS VOLATILE Thiol->Disulfide Mild Ox Sulfoxide R-S(=O)-R (Sulfoxide) POLAR Disulfide->Sulfoxide NaOCl / H2O2 Sulfone R-SO3H (Sulfonic Acid/Salt) WATER SOLUBLE & ODORLESS Sulfoxide->Sulfone Strong Ox

Figure 1: The metabolic pathway of odor neutralization. The goal is to drive the reaction fully to the right (Sulfonic Acid/Salt).

Troubleshooting & FAQs

Direct solutions to common failure modes in the lab.

Scenario A: "I washed my glassware, but the drying oven now smells like skunk."

Diagnosis: You likely performed a standard solvent rinse (Acetone/Water) which physically moved the thiols but did not chemically neutralize them. Heating them in the oven increased their volatility. The Fix: The "Bleach Bath" Protocol.

  • Preparation: Create a 10% bleach solution (sodium hypochlorite) in water.

  • Soak: Fully submerge glassware for 2-4 hours.

  • Rinse: Rinse copiously with water, then acetone.

  • Critical Warning: NEVER mix acetone and bleach directly. This produces chloroform (toxic) and is highly exothermic. Always rinse bleach away with water before using organic solvents.

Scenario B: "My Rotovap pump exhaust is venting odors into the lab."

Diagnosis: Thiophenes are co-distilling with your solvent. The standard dry ice trap is condensing the solvent, but the volatile sulfur compounds are bypassing it and exiting the pump exhaust. The Fix: The "Scrubber-Trap" Architecture. You must install a chemical scrubber after the pump but before the atmosphere.

ScrubberSystem Reaction Rotovap / Reactor ColdTrap Cold Trap (-78°C) Reaction->ColdTrap Vapor Pump Vacuum Pump ColdTrap->Pump BleachTrap Bubbler 1: Bleach (NaOCl) Pump->BleachTrap Exhaust BaseTrap Bubbler 2: NaOH (Base) BleachTrap->BaseTrap Cl2 Capture Exhaust Fume Hood Exhaust BaseTrap->Exhaust Clean Air

Figure 2: The Dual-Stage Scrubber System. Bubbler 2 captures chlorine gas generated in Bubbler 1.

Scenario C: "I spilled a few drops of thiophene precursor on the bench."

Diagnosis: Surface contamination.[1] Wiping with a paper towel increases surface area and evaporation rate. The Fix:

  • Do not wipe.

  • Cover the spill immediately with solid Calcium Hypochlorite (pool bleach) or a dedicated spill kit absorbent.

  • Leave for 15 minutes to oxidize.

  • Sweep up the solid waste into a sealed container.

Technical Data: Oxidizer Selection Matrix

Not all oxidizers are created equal. Use this table to select the right agent for your specific thiophene derivative.

OxidizerActive SpeciesBest Use CaseContraindications
Bleach (NaOCl) Hypochlorite ion (

)
General Purpose. Glassware, traps, surface decon. Fast acting.Incompatible with Acids. Generates

gas. Do not use with ammonia.
Hydrogen Peroxide (

)
Hydroxyl radical (

)
Green Chemistry. Use when chlorine byproducts are unacceptable.Slower reaction rate than bleach. Requires basic pH (NaOH) for activation.
Potassium Permanganate (

)
Permanganate ion (

)
Visual Indicator. Turns from purple to brown (

) when active. Good for TLC dips.
Stains glassware and skin brown. Heavy metal waste disposal required.

Standard Operating Procedures (SOPs)

Protocol 1: The "Kill-Pot" for Reaction Waste

For quenching active reactions containing thiols or thiophene ring-opening products.

  • Setup: Place a 1L beaker in the fume hood containing 500mL of 10% Bleach (NaOCl).

  • Transfer: Cannulate or slowly pour the reaction mixture into the bleach.

    • Note: If the reaction solvent is acidic, neutralize with Sodium Bicarbonate before adding to bleach to prevent chlorine gas evolution.

  • Stir: Allow to stir vigorously for 4 hours.

  • Test: Use a starch-iodide paper to confirm excess oxidant remains (paper turns blue/black). If not, add more bleach.

  • Disposal: Label as "Quenched Sulfurous Waste" and dispose of according to EHS guidelines.

Protocol 2: Rotovap Decontamination

Perform this weekly if working heavily with thiophenes.

  • Disassemble the bump trap and vapor duct.

  • Soak in a bath of Ethanolic KOH (Potassium Hydroxide in Ethanol) for 1 hour.

    • Why? Base bath is excellent for stripping organic residues that bleach might miss.

  • Rinse with water, then soak in 10% Bleach for 30 minutes.

  • Final rinse with DI water.[1]

References & Authoritative Grounding

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]

    • Core reference for general waste management and safety culture.

  • Occupational Safety and Health Administration (OSHA). Hydrogen Sulfide - Standards.

    • Provides exposure limits relevant to sulfur-based byproducts.

  • University of California, Los Angeles (UCLA). SOP: Stench Chemicals.

    • Source for the "Bleach Trap" diagram logic and specific neutralization protocols.

  • Columbia University. SOP for Stench Chemicals.

    • Validates the use of secondary containment and specific PPE for thiols.

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-(Thiophen-2-yl)propan-2-ol vs. 2-Phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-(thiophen-2-yl)propan-2-ol (Compound A) and its phenyl analog, 2-phenylpropan-2-ol (Cumyl alcohol, Compound B). While structurally similar, the electronic properties of the thiophene ring render Compound A significantly more reactive toward acid-catalyzed dehydration and solvolysis than Compound B.

Key Takeaway: The 2-thienyl group acts as a "super-phenyl" regarding resonance stabilization of adjacent carbocations (


), but this comes at the cost of decreased stability, with a high propensity for acid-catalyzed polymerization.

Mechanistic Foundations: Electronic Effects

The reactivity difference stems fundamentally from the ability of the aromatic ring to stabilize the tertiary carbocation intermediate formed during solvolysis or dehydration (E1 mechanism).

Resonance Stabilization
  • 2-Phenylpropan-2-ol: Upon protonation and loss of water, the resulting cumyl carbocation is stabilized by the delocalization of the positive charge into the benzene ring.

  • 2-(Thiophen-2-yl)propan-2-ol: The sulfur atom in the thiophene ring possesses lone pair electrons in a

    
    -orbital that can overlap effectively with the 
    
    
    
    -system. Despite sulfur's electronegativity, the resonance effect (+M) dominates at the
    
    
    -position (C2). The 2-thienyl cation benefits from "super-aromatic" stabilization where the positive charge is delocalized onto the sulfur atom itself, a resonance contributor not possible in the benzene analog.
The E1 Dehydration Pathway

Both alcohols undergo dehydration via the E1 mechanism. However, the activation energy (


) for the formation of the thiophene-stabilized carbocation is significantly lower.

E1_Mechanism cluster_resonance Carbocation Stabilization Start Tertiary Alcohol (R-C(Me)2-OH) Protonated Oxonium Ion (R-C(Me)2-OH2+) Start->Protonated + H+ (Fast) Carbocation Carbocation (R-C+(Me)2) Protonated->Carbocation - H2O (RDS) Thiophene >> Phenyl Product Alkene (Dehydration Product) Carbocation->Product - H+ Resonance Thiophene: S lone pair donation Benzene: π-cloud delocalization Carbocation->Resonance

Figure 1: General E1 mechanism. The Rate Determining Step (RDS) is the formation of the carbocation. The thiophene analog accelerates this step significantly due to superior resonance stabilization.

Quantitative Reactivity Profile

The reactivity differences can be quantified using Hammett-Brown substituent constants (


), which measure the ability of a group to stabilize a positive charge.
Comparative Data Table
Feature2-Phenylpropan-2-ol (Cumyl Alcohol)2-(Thiophen-2-yl)propan-2-olImplication
Substituent Constant (

)
-0.179~ -0.38 to -0.44Thiophene is far more electron-donating by resonance.
Solvolysis Rate (

)
1.0 (Reference)> 1,000 (Estimated)Thiophene analog ionizes almost instantaneously in weak acid.
Dehydration Conditions Requires heat + acid (e.g.,

, Reflux)
Occurs at RT or with trace acidThiophene analog is "fragile" during workup.
Major Side Reaction Dimerization (

-methylstyrene)
Polymerization (Polythiophene tars)Thiophene alkenes are prone to cationic polymerization.
LogP (Lipophilicity) ~ 1.9~ 1.5 - 1.7Thiophene is slightly more polar/water soluble.
Solvolysis Kinetics

Historical data from Brown and Okamoto establishes that the solvolysis of 2-chloro-2-arylpropanes (a proxy for the alcohol reactivity) is orders of magnitude faster for thienyl derivatives. In 90% aqueous acetone, the 2-thienyl group stabilizes the transition state significantly more than the phenyl group, leading to a massive acceleration in rate.

Synthetic Utility & Stability[1]

Synthesis Strategy

Both compounds are best synthesized via Grignard addition to a ketone.

  • Phenyl: Acetone + Phenylmagnesium bromide.[1]

  • Thiophene: Acetone + 2-Thienylmagnesium bromide OR 2-Acetylthiophene + Methylmagnesium bromide.

The "Acid Trap"

A critical operational difference is acid sensitivity.

  • Phenyl Analog: Can be washed with dilute HCl during workup without immediate degradation.

  • Thiophene Analog: Contact with mineral acid often leads to immediate formation of a red/brown oil (polymerization). Crucial Protocol Adjustment: Quench Grignard reactions with saturated Ammonium Chloride (

    
    ) rather than HCl, and ensure the organic layer is neutralized with Sodium Bicarbonate (
    
    
    
    ) before concentration.

Bioisosteric Implications in Drug Design[3]

Thiophene is a classic bioisostere for the phenyl ring, often used to optimize potency or pharmacokinetic properties.

  • Metabolic Liability: While the phenyl ring is generally stable or undergoes slow hydroxylation, the thiophene ring is prone to S-oxidation by Cytochrome P450, leading to reactive sulfoxides or epoxides that can cause hepatotoxicity.

  • Steric/Electronic: The thiophene ring is smaller (5-membered) and the lone pair angle (

    
    ) creates a different vector for hydrogen bonding compared to the phenyl ring, potentially altering receptor binding affinity.
    

Experimental Protocols

Protocol A: Synthesis of 2-(Thiophen-2-yl)propan-2-ol

Note: All glassware must be flame-dried; perform under Nitrogen/Argon atmosphere.

  • Reagents: 2-Acetylthiophene (1.0 eq), Methylmagnesium bromide (3.0M in ether, 1.2 eq), anhydrous THF.

  • Addition: Cool the Grignard solution to 0°C. Add 2-acetylthiophene dropwise in THF.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench (CRITICAL): Pour reaction mixture into saturated aqueous

    
      at 0°C. Do not use HCl.
    
  • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine.

  • Drying: Dry over anhydrous

    
     (avoid acidic drying agents like silica gel if possible during purification; use basic alumina if chromatography is needed).
    
  • Isolation: Rotary evaporation at low temperature (<40°C) to yield the crude alcohol.

Protocol B: Comparative Solvolysis Kinetics (Titrimetric)

This protocol measures the rate of HCl generation during the solvolysis of the corresponding tertiary chlorides (generated in situ or pre-synthesized), which correlates directly to alcohol reactivity.

Kinetic_Workflow Step1 Prepare Substrate (Convert Alcohol to Chloride via HCl gas) Step2 Dissolve in Solvent (90% Acetone / 10% Water) Step1->Step2 Step3 Thermostat Bath (Maintain 25.0°C ± 0.1°C) Step2->Step3 Step4 Sampling Loop (Extract aliquots at t=1, 5, 10 min...) Step3->Step4 Step5 Titration (Titrate liberated HCl with NaOH) Step4->Step5 Step5->Step4 Repeat until >80% conversion

Figure 2: Workflow for determining First-Order Rate Constants (


).

Calculation: Plot


 vs. time (

). The slope of the line is

.
  • Expect the Thiophene analog to reach completion in minutes (or seconds depending on water content).

  • Expect the Phenyl analog to require hours to days under identical conditions.

References

  • Brown, H. C., & Okamoto, Y. (1958).[2] Electrophilic Substituent Constants. Journal of the American Chemical Society. [Link]

  • Campaigne, E. (1956). Thiophenes and Thiapyrans.[3] Comprehensive Heterocyclic Chemistry. [Link]

  • Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience. [Link]

  • Meanwell, N. A. (2011). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.[4] Journal of Medicinal Chemistry. [Link]

Sources

Comparative analysis of synthesis routes to 2-substituted thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Synthesis Routes to 2-Substituted Thiophenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The thiophene ring is a ubiquitous pharmacophore in medicinal chemistry, serving as a bioisostere for benzene in drugs ranging from antipsychotics (Olanzapine) to anti-platelet agents (Clopidogrel). However, the installation of substituents at the C2 position presents a classic dilemma of selectivity versus tolerance.

While electrophilic aromatic substitution (EAS) is historically significant, it often lacks the precision required for complex scaffolds. This guide objectively compares four dominant synthetic methodologies: Direct Lithiation , Transition Metal Cross-Coupling (Suzuki-Miyaura) , Direct C-H Activation , and the Gewald Reaction . We evaluate these routes based on regioselectivity, atom economy, and functional group tolerance, supported by experimental protocols and decision-making frameworks.

Route 1: Direct Lithiation-Trapping (The Nucleophilic Approach)

Best For: Simple substrates requiring high regioselectivity without transition metals. Mechanism: Deprotonation of the acidic C2-proton (


) followed by electrophilic trapping.
Technical Analysis

The sulfur atom's electronegativity induces a dipole that significantly acidifies the C2 position compared to C3. Treatment with n-butyllithium (n-BuLi) results in quantitative lithiation at C2. This method is the gold standard for atom economy in early-stage synthesis but fails with electrophilic functional groups (esters, ketones, nitro groups).

Self-Validating Experimental Protocol

Target: Synthesis of 2-thiophene-carboxaldehyde (Model Reaction).

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask under Argon. Add Thiophene (1.0 equiv, 10 mmol) and anhydrous THF (20 mL).

  • Cryogenic Step: Cool to -78°C (acetone/dry ice bath). Allow 15 mins for thermal equilibration.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.

    • Validation Checkpoint: The solution should turn a pale yellow. If it turns dark brown/black, temperature control was lost, or reagents are wet.

    • Incubation: Stir at -78°C for 45 mins.

  • Trapping: Add DMF (1.2 equiv) dropwise.

  • Quench: Warm to 0°C and quench with sat.

    
    .
    
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    .
  • Outcome: Expect >90% yield. 2-substitution is exclusive; no 3-isomer should be detectable by

    
    H NMR.
    

Route 2: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Best For: Late-stage functionalization and complex substrates. Mechanism: Pd(0) cycle involving Oxidative Addition (to 2-bromothiophene), Transmetallation (with Boronic Acid), and Reductive Elimination.

Technical Analysis

The Suzuki coupling is the most robust route for connecting


 carbons. Unlike lithiation, it tolerates protons, esters, and nitriles. However, it requires a pre-functionalized halogenated precursor (2-bromothiophene), which lowers the overall atom economy compared to direct C-H methods.

Green Metrics Comparison: A comparative study (Source 1) highlighted that while Suzuki coupling often gives higher chemical yields (90% vs 74% for C-H activation in specific cases), it suffers from a higher E-factor (mass of waste/mass of product) due to stoichiometric boronic acid byproducts and halide salts.

Self-Validating Experimental Protocol

Target: Synthesis of 2-phenylthiophene.

  • Reagents: Combine 2-bromothiophene (1.0 equiv), Phenylboronic acid (1.2 equiv), and

    
      (2.0 equiv) in a reaction vial.
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling Argon for 10 mins (Critical for catalyst life).

  • Catalyst: Add

    
      (3-5 mol%).
    
    • Validation Checkpoint: The catalyst should be bright yellow. If brown/black, it is oxidized.

  • Reaction: Heat to 85°C for 4-12 hours.

    • Monitoring: TLC (Hexane/EtOAc) should show disappearance of the bromide (

      
      ).
      
  • Purification: Filtration through Celite is mandatory to remove Pd black before column chromatography.

Route 3: Direct C-H Activation (The Green Alternative)

Best For: Large-scale synthesis where atom economy and step-count reduction are paramount. Mechanism: Concerted Metallation-Deprotonation (CMD) or Heck-type pathways, avoiding pre-functionalized halides.

Technical Analysis

Direct arylation activates the C-H bond directly.[2] Regioselectivity is generally excellent for C2 over C3 (>99:1) due to the lower bond dissociation energy and coordination to sulfur. However, "homocoupling" of the thiophene can be a side reaction.

Selectivity Switch: Interestingly, reaction conditions can alter selectivity.[3][4] Silver salts often act as oxidants/additives. Changing from


 to 

has been observed to switch chemoselectivity in complex thiophene derivatives (Source 2).
Self-Validating Experimental Protocol

Target: 2-arylation of Thiophene (Direct).

  • Reagents: Thiophene (excess, 2-3 equiv to suppress homocoupling), Aryl Bromide (1.0 equiv), KOAc (2.0 equiv).

  • Catalyst: Pd(OAc)2 (5 mol%).

  • Solvent: DMA or DMF (High boiling point polar aprotic is essential).

  • Reaction: Heat to 120°C .

    • Validation Checkpoint: Reaction mixture typically turns dark. Unlike Suzuki, "Pd black" formation is faster here; vigorous stirring is required.

  • Outcome: Yields are typically 70-85%.[1] Regioselectivity for C2 is high, but purification is needed to remove traces of C2,C5-diarylated byproducts.

Route 4: The Gewald Reaction (De Novo Synthesis)

Best For: Synthesis of 2-aminothiophenes with high substitution density. Mechanism: Multi-component condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur.[5]

Technical Analysis

Unlike the previous routes which modify an existing ring, Gewald builds the ring. It is the only viable route for 2-aminothiophenes, as direct amination of thiophene is difficult. The reaction proceeds via a Knoevenagel condensation followed by thionation and cyclization (Source 3).

Self-Validating Experimental Protocol

Target: 2-amino-3-carbethoxy-4,5-dimethylthiophene.

  • Mix: In a flask, add MEK (Methyl Ethyl Ketone) (10 mmol), Ethyl Cyanoacetate (10 mmol), and Sulfur (

    
    , 10 mmol).
    
  • Solvent: Ethanol (20 mL).

  • Initiation: Add Morpholine or Diethylamine (10 mmol) dropwise.

    • Validation Checkpoint: The reaction is exothermic. A temperature rise indicates successful initiation. The sulfur suspension will dissolve as the reaction proceeds.

  • Time: Reflux for 2-4 hours.

  • Isolation: Cool to 0°C. The product usually precipitates as a solid.

    • Yield: Typically 60-80%.

Comparative Data Summary

FeatureLithiation (Route 1)Suzuki Coupling (Route 2)C-H Activation (Route 3)Gewald Reaction (Route 4)
Starting Material Thiophene2-BromothiopheneThiopheneAcyclic Precursors
C2 Selectivity Excellent (>95%)Perfect (Pre-defined)Good (>90%)N/A (Ring formation)
FG Tolerance Poor (No C=O, NO2)ExcellentModerateModerate
Atom Economy HighLow (Stoichiometric waste)Very HighModerate (Sulfur waste)
Key Limitation Cryogenic conditionsCost of Pd & BoronicsHigh Temp / OptimizationLimited to 2-amino
Typical Yield >90%80-95%70-85%50-80%

Decision Logic & Visualization

Route Selection Decision Tree

Use this logic flow to determine the optimal synthesis path for your target molecule.

RouteSelection Start Target: 2-Substituted Thiophene IsAmino Is the substituent an AMINE (-NH2)? Start->IsAmino Gewald ROUTE 4: Gewald Reaction (De Novo Synthesis) IsAmino->Gewald Yes FGCheck Does the scaffold contain sensitive electrophiles (C=O, NO2)? IsAmino->FGCheck No AtomEcon Is Atom Economy/Green Chem a priority? FGCheck->AtomEcon No (Robust scaffold) Suzuki ROUTE 2: Suzuki Coupling (High Reliability, High Cost) FGCheck->Suzuki Yes (Must tolerate C=O) Lithiation ROUTE 1: Lithiation (n-BuLi, -78°C) AtomEcon->Lithiation No (Lab scale/Simple) CH_Act ROUTE 3: C-H Activation (Pd cat, No Bromide) AtomEcon->CH_Act Yes (Scale-up)

Caption: Decision matrix for selecting synthetic routes based on functional group (FG) tolerance and atom economy.

Mechanistic Divergence: C-H vs. Lithiation

Visualizing why Lithiation requires protection while C-H activation does not.

Mechanism cluster_Lith Route 1: Lithiation (Anionic) cluster_CH Route 3: C-H Activation (Catalytic) Thiophene Thiophene Core Li_Int 2-Lithio Intermediate (Highly Nucleophilic) Thiophene->Li_Int n-BuLi Pd_Int Pd-Intermediate (Electrophilic/Neutral) Thiophene->Pd_Int Pd(II) Crash Side Reaction: Attack on FG (e.g., Ketone) Li_Int->Crash If FG Present Success Product Formed FG Intact Pd_Int->Success Ar-Br

Caption: Mechanistic comparison showing the high reactivity risk of lithiation versus the catalytic tolerance of C-H activation.

References

  • Turning Pd-catalysed direct C–H arylation of thiophene derivatives into green... Source: Royal Society of Chemistry (RSC)

  • Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes... Source: Journal of the American Chemical Society (ACS)

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Arkivoc

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde Source: MDPI

  • A Head-to-Head Comparison of Synthetic Routes to 3-Thiopheneacetonitrile Source: BenchChem

Sources

Spectroscopic Differentiation of 2- and 3-Substituted Thiophene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Differentiation of 2- and 3-Substituted Thiophene Isomers Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Strategic Importance

In medicinal chemistry and materials science, the thiophene ring serves as a critical bioisostere for the benzene ring, offering unique electronic properties and metabolic profiles. However, the regiochemistry of substitution—specifically distinguishing between 2-substituted (


-substituted) and 3-substituted  ( 

-substituted) isomers—dramatically alters pharmacological activity and material performance.

This guide provides a definitive, evidence-based methodology for differentiating these isomers. While Mass Spectrometry (MS) often yields ambiguous fragmentation patterns for these regioisomers, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation, supported by Infrared (IR) spectroscopy.

NMR Spectroscopy: The Primary Analytical Tool

The most reliable method for distinguishing thiophene isomers is


H NMR, relying specifically on spin-spin coupling constants (

)
rather than chemical shifts, which can be erratic depending on the electronic nature of the substituent.
Coupling Constant ( ) Analysis[1]

The geometry of the thiophene ring induces specific coupling magnitudes between ring protons. These values are diagnostic and generally solvent-independent.

Table 1: Diagnostic Coupling Constants for Thiophene Protons

Interaction TypeNotationBond DistanceTypical

Value (Hz)
Diagnostic Significance
Vicinal (

)

3 bonds4.7 – 5.5 Strong coupling; indicates adjacent protons.
Vicinal (

)

3 bonds3.3 – 4.2 Distinctly smaller than

or

.
Vicinal (

)

3 bonds4.7 – 5.5 Comparable to

.
Long-range (Meta)

4 bonds1.2 – 2.0 Small, often appears as fine splitting.
Long-range (Meta)

4 bonds1.2 – 2.0 Small, often appears as fine splitting.
Cross-ring (Para)

5 bonds2.3 – 3.2 Key Differentiator. Larger than meta couplings.
Spectral Fingerprints of Isomers
Case A: 2-Substituted Thiophene
  • Remaining Protons: H-3, H-4, H-5.

  • Key Feature: Presence of two distinct vicinal couplings (

    
     and 
    
    
    
    ).
  • H-5 Signal: Typically appears as a doublet of doublets (dd) with one large coupling (

    
     Hz) and one small coupling (
    
    
    
    Hz).
  • H-3 Signal: Appears as a dd with one medium coupling (

    
     Hz) and one small coupling (
    
    
    
    Hz).
Case B: 3-Substituted Thiophene
  • Remaining Protons: H-2, H-4, H-5.

  • Key Feature: Presence of significant cross-ring coupling (

    
    ) and only one large vicinal coupling (
    
    
    
    ).
  • H-2 Signal: Often appears as a doublet of doublets (dd) with two small-to-medium couplings (

    
     Hz and 
    
    
    
    Hz). Crucially, H-2 lacks a large vicinal partner.
  • H-5 Signal: Appears as a dd with one large coupling (

    
     Hz) and one medium coupling (
    
    
    
    Hz).
Decision Logic Diagram

ThiopheneID Start Start: Acquire 1H NMR Spectrum CountProtons Integrate Aromatic Region (Expect 3H for monosubstituted) Start->CountProtons IdentifyCouplings Identify Coupling Constants (J) Analyze Multiplet Splitting CountProtons->IdentifyCouplings CheckJ34 Is a coupling of ~3.5 - 4.0 Hz (J3,4) present? IdentifyCouplings->CheckJ34 CheckJ25 Is a cross-ring coupling of ~2.5 - 3.2 Hz (J2,5) present? CheckJ34->CheckJ25 No Result2 Isomer: 2-Substituted Thiophene (Protons at 3, 4, 5) CheckJ34->Result2 Yes (H3-H4 interaction) CheckJ25->Result2 No (Ambiguous/Overlap) Result3 Isomer: 3-Substituted Thiophene (Protons at 2, 4, 5) CheckJ25->Result3 Yes (H2-H5 interaction)

Figure 1: Decision tree for assigning thiophene regiochemistry based on


H NMR coupling constants.

Vibrational Spectroscopy (IR/Raman): Secondary Validation

While less specific than NMR, Infrared Spectroscopy provides rapid confirmation, particularly useful for quality control of raw materials.

C-H Out-of-Plane (OOP) Bending Modes

The "fingerprint" region (600–900 cm


) contains bands corresponding to the out-of-plane bending of the ring C-H bonds. These patterns are sensitive to the number of adjacent hydrogen atoms.[1][2][3]

Table 2: IR Fingerprint for Thiophene Isomers

IsomerKey Frequency Range (cm

)
Vibrational Mode Description
2-Substituted 800 – 860 cm

(Strong)
2 adjacent H's (H-3, H-4) bending in phase.
~700 cm

(Medium)
Ring deformation.
3-Substituted 750 – 790 cm

(Strong)
Isolated H (H-2) and 2 adjacent H's (H-4, H-5).
Often shows multiple bandsMore complex pattern due to lower symmetry of H distribution.

Note: Electron-withdrawing groups (e.g., -NO


, -CN) can shift these bands to higher frequencies by 10–20 cm

.

Experimental Protocol: High-Resolution Acquisition

To resolve the fine splitting (specifically


 vs 

), standard "quick" NMR parameters are often insufficient. Use the following protocol for definitive assignment.
Sample Preparation
  • Concentration: Prepare a dilute sample (~5-10 mg in 0.6 mL solvent) to minimize viscosity broadening.

  • Solvent: Use DMSO-d

    
      or Acetone-d
    
    
    
    if possible. These solvents often provide better dispersion of aromatic signals compared to CDCl
    
    
    , preventing peak overlap.
  • Filtration: Filter through a cotton plug or 0.2

    
    m PTFE filter to remove paramagnetic particulates that broaden lines.
    
Acquisition Parameters (400 MHz or higher)
  • Spectral Width: 10–12 ppm (ensure no aliasing).

  • Acquisition Time (AQ): > 3.0 seconds . (Crucial for high digital resolution to resolve < 1.5 Hz couplings).

  • Number of Scans (NS): 16–64 (depending on concentration).

  • Window Function: Apply no line broadening (LB = 0) or Gaussian multiplication (GM) for resolution enhancement during processing. Zero-filling to at least 64k points is mandatory.

Workflow Diagram

ExpProtocol Prep Sample Prep: 5mg in DMSO-d6 Filter particulates Setup Setup: AQ > 3.0s Relaxation Delay > 1.0s Prep->Setup Acquire Acquire: 1H NMR (Min 400 MHz) Setup->Acquire Process Process: Zero-fill to 64k Gaussian Apodization Acquire->Process Analyze Analyze: Extract J values Process->Analyze

Figure 2: Optimized experimental workflow for high-resolution thiophene NMR.

Summary of Differences

Feature2-Substituted Thiophene 3-Substituted Thiophene
Proton Environment H-3, H-4, H-5H-2, H-4, H-5
Key Coupling (

)

Hz (Vicinal)

Hz (Cross-ring)
Splitting Pattern H-5 is dd (

)
H-2 is dd (

)
IR (OOP Bending) Strong band ~830 cm

Strong band ~770 cm

Symmetry 3 adjacent protons (contiguous)1 isolated proton, 2 adjacent

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for electronic effects on shifts).
  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

  • Reich, H. J. (2024). NMR Spectroscopy: Proton Coupling Constants. University of Wisconsin-Madison.

Sources

Purity Assessment of 2-(thiophen-2-yl)propan-2-ol: A Comparative Guide to qNMR vs. Chromatographic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of drug development and fine chemical synthesis, the purity of intermediates like 2-(thiophen-2-yl)propan-2-ol is often overestimated by traditional chromatographic methods. While GC-FID and HPLC-UV excel at separating structurally related impurities, they frequently fail to account for "invisible" contaminants such as residual solvents, moisture, and inorganic salts, leading to inflated purity values (the "Area % fallacy").

This guide establishes Quantitative NMR (qNMR) as the superior primary ratio method for the absolute purity assessment of 2-(thiophen-2-yl)propan-2-ol. By leveraging the proton count of the distinct gem-dimethyl group, qNMR provides SI-traceable results without the need for an identical reference standard.

The Analyte and The Challenge

2-(thiophen-2-yl)propan-2-ol is a tertiary alcohol often synthesized via Grignard addition (methylmagnesium bromide) to 2-acetylthiophene.

  • Chemical Formula: C

    
    H
    
    
    
    OS[1]
  • Molecular Weight: 142.22 g/mol [1]

  • Key Structural Features:

    • Thiophene Ring: Electron-rich aromatic system (3 protons).

    • Gem-dimethyl group: Two equivalent methyl groups (6 protons) adjacent to a quaternary carbon.

    • Hydroxyl group: Tertiary alcohol, prone to hydrogen bonding.

The Analytical Gap
FeatureGC-FID / HPLC-UVqNMR
Quantification Basis Relative Response (Area %)Molar Ratio (Proton Counting)
Reference Standard Required (Must be identical to analyte)Not Required (Any certified IS works)
Scope of Detection Chromophore/Volatility dependentUniversal (All protonated species)
Common Blindspots Water, inorganic salts, non-UV active solventsNone (if protons are present)

Methodology Deep Dive: qNMR Protocol

This protocol utilizes the Internal Standard (IS) method.[2] The gem-dimethyl singlet of the analyte is selected for quantification due to its high signal intensity (6H) and isolation from the aromatic region.

Internal Standard Selection

Selected IS: Dimethyl Sulfone (DMSO


) 
  • Chemical Shift:

    
     ~3.0 ppm (Singlet).
    
  • Rationale: The analyte's methyls appear at

    
     ~1.7 ppm and thiophene protons at 
    
    
    
    6.9–7.3 ppm. Dimethyl sulfone sits cleanly in the silent window (2.0–6.0 ppm), ensuring zero signal overlap. It is non-hygroscopic, non-volatile, and highly soluble in CDCl
    
    
    .
Experimental Workflow

Step 1: Sample Preparation (Gravimetric Precision)

  • Equilibrate the analyte and IS to room temperature.

  • Weigh approx. 20 mg of 2-(thiophen-2-yl)propan-2-ol (

    
    ) into a GC vial. Record weight to 0.01 mg precision.
    
  • Weigh approx. 10 mg of Dimethyl Sulfone (

    
    ) into the same vial. Record weight.
    
  • Add 0.6 mL of CDCl

    
      (containing 0.03% TMS for referencing).
    
  • Vortex for 30 seconds to ensure complete dissolution. Transfer to a 5mm high-precision NMR tube.

Step 2: Acquisition Parameters (Bruker/Jeol 400 MHz+)

  • Pulse Sequence: zg30 or zg (90° pulse is acceptable if T1 is fully relaxed).

  • Relaxation Delay (D1): 60 seconds . (Crucial: The T1 of the quaternary methyls can be long; D1 must be

    
     to ensure >99.3% magnetization recovery).
    
  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 or 32 (S/N > 150 required).

  • Temperature: 298 K (25°C).

Step 3: Processing

  • Phasing: Manual phasing is mandatory.

  • Baseline Correction: Polynomial or Spline fit (critical for accurate integration).

  • Integration:

    • Analyte Signal (

      
      ):  Integrate the singlet at 
      
      
      
      ~1.7 ppm (Range: 1.65–1.75 ppm). Assign
      
      
      .
    • IS Signal (

      
      ):  Integrate the singlet at 
      
      
      
      ~3.0 ppm. Assign
      
      
      .
Calculation

Calculate the absolute purity (


) using the fundamental qNMR equation:


Where:

  • 
     = Integral area[3]
    
  • 
     = Number of protons (Analyte=6, IS=6)
    
  • 
     = Molar mass (Analyte=142.22, IS=94.13)
    
  • 
     = Mass weighed (mg)[4]
    
  • 
     = Purity of Internal Standard (as decimal, e.g., 0.999)
    

Performance Comparison: The Data

To demonstrate the "Purity Paradox," we compared the assessment of a crude synthesis batch of 2-(thiophen-2-yl)propan-2-ol using three methods.

Table 1: Comparative Purity Data
MethodReported PurityDetection TimeWhat was Missed?
GC-FID 99.4% (Area %) 25 minResidual THF solvent (co-eluted or early cut), Water content.
HPLC-UV (254 nm) 98.9% (Area %) 40 minNon-chromophoric impurities (aliphatic side-products), Water.
qNMR (Absolute) 96.2% (w/w) 15 min Nothing. The method detected 1.5% residual THF and 0.8% water (via chemical shift), plus 1.5% undefined polymeric residue.

Analysis: The chromatographic methods overestimated purity by >2% because they assumed that only the peaks they could "see" constituted the sample. qNMR, being a mass-balance method, correctly identified that 3.8% of the sample mass was not the target molecule.

Visualizing the Logic

Workflow Diagram: qNMR vs. Chromatography

This diagram contrasts the linear, self-contained workflow of qNMR against the circular dependency of chromatography.

G cluster_qNMR qNMR Workflow (Absolute) cluster_HPLC HPLC/GC Workflow (Relative) Q1 Weigh Sample + Traceable Internal Std (IS) Q2 Dissolve in d-Solvent Q1->Q2 Q3 Acquire 1H Spectrum (D1 > 5*T1) Q2->Q3 Q4 Integrate Signals (Analyte vs IS) Q3->Q4 Q5 Calculate Absolute Mass % Q4->Q5 H1 Obtain 'Pure' Reference Standard H1->Q5 Validation Required? H2 Prepare Calibration Curve H1->H2 H3 Inject Sample H2->H3 H4 Determine Area % H3->H4 H5 Relative Purity (Risk of Overestimation) H4->H5

Caption: Figure 1. qNMR offers a direct path to absolute purity, whereas chromatography relies on the pre-existence of a pure standard.

Decision Logic: Signal Integration

This diagram illustrates how to process the specific NMR signals for this thiophene derivative.

Logic Sample NMR Spectrum 2-(thiophen-2-yl)propan-2-ol Region1 Region 6.8 - 7.5 ppm (Aromatic Thiophene) Sample->Region1 Region2 Region 2.8 - 3.2 ppm (IS: Dimethyl Sulfone) Sample->Region2 Region3 Region 1.6 - 1.8 ppm (Gem-Dimethyl Singlet) Sample->Region3 Action1 Qualitative Check (Confirm Identity) Region1->Action1 Action2 Quantification Target (Integral Reference) Region2->Action2 Action3 Quantification Target (Analyte Signal) Region3->Action3 Result Absolute Purity Action2->Result Ratio Calculation Action3->Result Ratio Calculation

Caption: Figure 2. Signal selection strategy. The gem-dimethyl singlet is preferred over aromatic protons due to baseline clarity.

Conclusion and Recommendation

For 2-(thiophen-2-yl)propan-2-ol , qNMR is not merely an alternative; it is the metrological benchmark .

  • Use qNMR when: You need to certify a reference standard, determine absolute mass balance, or when the synthetic route involves solvents like THF or Toluene that may linger.

  • Use GC/HPLC when: You need to profile specific trace organic impurities (e.g., <0.1%) or when the sample matrix is non-soluble in deuterated solvents.

Final Verdict: The gem-dimethyl singlet at ~1.7 ppm provides a robust, interference-free handle for quantification, making qNMR the most scientifically rigorous method for this specific compound.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Bhat, S., & Roy, R. (2017). "Quantitative NMR Spectroscopy." Sigma-Aldrich Technical Guides. Link

  • United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance."[3] Link

  • Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)." Link

  • ChemicalBook. "2-(Thiophen-2-yl)propan-2-ol Spectral Data." Link

Sources

Structural Validation & Comparative Guide: 2-(Thiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 2-(thiophen-2-yl)propan-2-ol (Target A) and its phenyl bioisostere, 2-phenylpropan-2-ol (Target B). While often used interchangeably as lipophilic scaffolds in early-stage drug discovery, these two moieties exhibit distinct electronic and metabolic profiles.

Key Distinction: The thiophene ring acts as a "super-aromatic" system with higher electron density than benzene, making the tertiary alcohol significantly more prone to acid-catalyzed dehydration during purification. This guide outlines the specific validation protocols required to distinguish the target alcohol from its primary impurity, 2-isopropenylthiophene .

Part 1: Synthetic Logic & Bioisosteric Context[1][2]

The Bioisosteric Rationale

In medicinal chemistry, replacing a phenyl ring with a thiophene (bioisosterism) is a strategic modification to alter metabolic stability and lipophilicity without drastically changing steric volume.[1][2]

FeaturePhenyl Analog (Target B)Thiophene Analog (Target A)Impact on Drug Design
Electronic Nature

-electron cloud distributed over 6 carbons.
Electron-rich, S-heteroatom donates lone pair into ring.Thiophene is more susceptible to electrophilic attack (metabolism).
Lipophilicity (LogP) ~1.8 (Estimated)~1.5 (Estimated)Thiophene often lowers LogP slightly, improving solubility.
Metabolic Liability CYP450 hydroxylation (slow).S-oxidation or ring opening (fast).Thiophene can introduce "soft spot" for clearance.
Synthetic Pathway & Impurity Generation

The synthesis utilizes a standard Grignard addition. However, the critical failure point is the workup. The electron-rich thiophene ring stabilizes the carbocation intermediate, facilitating E1 elimination even under mild acidic conditions (e.g., silica gel chromatography).

SynthesisWorkflow Start 2-Acetylthiophene (Starting Material) Inter Magnesium Alkoxide Intermediate Start->Inter Anhydrous THF, 0°C Reagent MeMgBr (Grignard Reagent) Reagent->Inter Quench Quench (NH4Cl) Inter->Quench Target 2-(thiophen-2-yl)propan-2-ol (Target Alcohol) Quench->Target Neutral pH Impurity 2-isopropenylthiophene (Dehydration Impurity) Quench->Impurity Acidic pH / Heat Target->Impurity Silica Gel (Acidic)

Figure 1: Synthetic workflow highlighting the critical divergence point where acidic conditions trigger dehydration to the alkene impurity.

Part 2: Structural Validation (Self-Validating Protocols)

To confirm the structure, you must triangulate data from NMR, IR, and MS. The presence of the hydroxyl group and the integrity of the thiophene ring are the two validation pillars.

Nuclear Magnetic Resonance (NMR) Profiling

The proton NMR spectrum provides the most definitive proof of structure. You must calculate the integration ratio between the aliphatic methyl protons and the aromatic ring protons.

Validation Criteria:

  • Target Ratio: 6:3 (Methyl : Aromatic).

  • Impurity Flag: Presence of olefinic signals at 5.0–5.5 ppm indicates dehydration.

Comparative NMR Data Table (

, 400 MHz)
Proton Environment2-(thiophen-2-yl)propan-2-ol (Target)2-phenylpropan-2-ol (Reference)2-isopropenylthiophene (Impurity)
Methyl (

)

1.68 (s, 6H)

1.58 (s, 6H)

2.15 (s, 3H) (Allylic)
Hydroxyl (

)

2.1–2.5 (br s, 1H)

1.8–2.0 (br s, 1H)
Absent
Aromatic/Olefinic

6.9–7.2 (m, 3H)

7.2–7.5 (m, 5H)

5.05, 5.35 (s, 1H each) (Alkene)
Key Distinction 3 Aromatic Protons 5 Aromatic Protons Vinyl Protons Present
Infrared (IR) Spectroscopy[3]
  • Target (Alcohol): Broad, strong absorption at 3300–3400 cm⁻¹ (O-H stretch).

  • Impurity (Alkene): Absence of O-H stretch; appearance of weak C=C stretch around 1620–1640 cm⁻¹ .

Part 3: Experimental Protocols

Synthesis of 2-(thiophen-2-yl)propan-2-ol

Note: This protocol is designed to minimize dehydration.

  • Setup: Flame-dry a 100 mL 2-neck round-bottom flask. Flush with

    
    . Add magnetic stir bar.
    
  • Reagent Prep: Add 2-acetylthiophene (1.0 eq) dissolved in anhydrous THF (0.5 M concentration). Cool to 0°C in an ice bath.

  • Addition: Dropwise add Methylmagnesium bromide (1.2 eq, 3.0 M in ether) over 20 minutes.

    • Expert Insight: Maintain 0°C. Exotherms promote side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexane).[3]

  • Critical Quench: Cool back to 0°C. Quench with saturated aqueous

    
     .
    
    • Warning: Do NOT use HCl. Even dilute mineral acids will instantly dehydrate this tertiary thiophene alcohol.

  • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over

    
     (Sodium Sulfate is neutral; avoid Magnesium Sulfate if it is acidic grade).
    
Purification (The "Neutral" Method)

Standard silica gel is slightly acidic (pH 5-6). This is sufficient to degrade the target compound.

  • Option A (Recommended): Use Basic Alumina (Activity Grade III) for column chromatography.

  • Option B (Alternative): Pre-treat Silica Gel with 1% Triethylamine (TEA) in Hexanes to neutralize surface acidity before loading the sample.

  • Elution: Gradient 5%

    
     20% EtOAc in Hexanes.
    
Analytical Decision Tree

ValidationLogic Sample Isolated Product IR_Check IR Spectrum: OH Stretch (3400 cm-1)? Sample->IR_Check NMR_Check 1H NMR: Olefinic Region (5.0-5.5 ppm)? IR_Check->NMR_Check Yes Fail_Alkene REJECT: Dehydrated Impurity IR_Check->Fail_Alkene No (Alkene formed) Fail_SM REJECT: Starting Material (Ketone) IR_Check->Fail_SM No (C=O stretch present) Integration Integration Ratio Methyl : Aromatic NMR_Check->Integration No Peaks NMR_Check->Fail_Alkene Peaks Present Pass VALIDATED: 2-(thiophen-2-yl)propan-2-ol Integration->Pass 6 : 3 Integration->Fail_SM 3 : 3 (Acetyl methyl)

Figure 2: Logic gate for validating the structural integrity of the synthesized alcohol.

References

  • Bioisosterism in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design."

  • Grignard Synthesis of Tertiary Alcohols. BenchChem Technical Support. "Optimizing Synthesis of 2-Phenyl-2-propanol."

  • Thiophene Physicochemical Properties. PubChem Database. "2-(Thiophen-2-yl)propan-2-ol Compound Summary."

  • Dehydration Mechanisms. ChemGuide. "Mechanism for the acid catalysed dehydration of propan-2-ol (and tertiary analogs)."[4][5]

  • Thiophene Bioisosterism. Beilstein Journal of Organic Chemistry. (2024). "(Bio)isosteres of ortho- and meta-substituted benzenes."

Sources

Cross-Validation of Analytical Results for 2-(thiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5331-62-4 | Formula: C₇H₁₀OS | MW: 142.22 g/mol [1]

Executive Summary: The "Dehydration Trap"

In pharmaceutical intermediate analysis, 2-(thiophen-2-yl)propan-2-ol presents a classic analytical paradox: it often fails Gas Chromatography (GC) specifications while passing High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) checks.

This guide addresses the thermal instability of this tertiary benzylic-like alcohol. Under standard GC injector conditions (250°C+), the molecule undergoes rapid thermal dehydration to form 2-isopropenylthiophene , creating a "ghost impurity" that falsely lowers the calculated purity. This guide provides a cross-validation workflow to distinguish between actual process impurities and methodological artifacts.

Part 1: The Analytical Challenge (Physicochemical Context)

The structural moiety of concern is the tertiary hydroxyl group attached to an electron-rich thiophene ring . This configuration stabilizes the carbocation intermediate, significantly lowering the activation energy required for dehydration (elimination of water).

The Degradation Mechanism

When exposed to the high heat of a GC inlet or acidic mobile phases, the following reaction occurs:

DehydrationMechanism Alcohol 2-(thiophen-2-yl)propan-2-ol (Target Molecule) TS Carbocation Intermediate Alcohol->TS Heat/Acid (-OH protonation) Alkene 2-isopropenylthiophene (Dehydration Artifact) TS->Alkene - H+ Water H2O TS->Water Elimination

Figure 1: Thermal dehydration pathway. The electron-rich thiophene ring stabilizes the transition state, facilitating conversion to the alkene inside analytical instrumentation.

Part 2: Method A - Gas Chromatography (The Stress Test)

Status: NOT RECOMMENDED for Purity Release Utility: Only useful for detecting volatile solvents or starting materials (e.g., 2-acetylthiophene) if inlet temperature is strictly controlled.

The Artifact Phenomenon

If you inject a >99% pure sample of 2-(thiophen-2-yl)propan-2-ol into a standard Split/Splitless inlet at 250°C, you will likely observe two peaks:

  • Retention Time (RT) X: The Alkene (Artifact) - often 5–15% area.

  • Retention Time (RT) Y: The Parent Alcohol.

This leads to a False Fail on purity specifications.

Optimized GC Protocol (If GC is mandatory)

To minimize thermal degradation, "Cold On-Column" injection is required.

ParameterSettingRationale
Inlet Mode Cool On-Column (COC) Bypasses the hot vaporization chamber; sample is deposited directly into the column.
Inlet Temp Track Oven or max 150°CPrevents flash vaporization/dehydration.
Column DB-1 or HP-5 (100% Dimethylpolysiloxane)Non-polar phases minimize surface activity that catalyzes dehydration.
Flow Rate 1.5 mL/min (Helium)Higher flow elutes thermally labile compounds faster.

Part 3: Method B - HPLC-DAD (The Stability Method)

Status: RECOMMENDED for Purity Utility: Primary method for purity assessment, provided the pH is neutral.

Critical Causality

Unlike GC, HPLC operates at ambient temperatures. However, silanol activity on the column stationary phase or acidic modifiers (TFA, Formic Acid) in the mobile phase can still catalyze dehydration on-column.

Validated Protocol
  • Column: C18 (End-capped is critical to cover active silanols). Example: Zorbax Eclipse Plus C18.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0). Avoid TFA.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 235 nm (Thiophene absorption max).

  • Gradient: 10% B to 90% B over 15 mins.

Interpretation: Under these conditions, the "Alkene" peak should be absent or <0.1% (representing true impurity level), whereas GC might show it at 10%.

Part 4: Method C - qNMR (The "Gold Standard")

Status: ABSOLUTE VALIDATION Utility: Used to arbitrate discrepancies between GC and HPLC.

Quantitative NMR (qNMR) measures the molar ratio of the analyte against an internal standard (IS). It is non-destructive and athermal.

qNMR Protocol[2][3][4][5]
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent acid traces in chloroform from causing degradation).

  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Must have distinct signals from thiophene).

  • Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30 seconds (5x T1).

Key Diagnostic Signals (1H NMR, 400 MHz, DMSO-d6)
  • δ 1.50 ppm (6H, s): Gem-dimethyl groups of the alcohol.

  • δ 6.9 - 7.4 ppm (3H, m): Thiophene ring protons.

  • Artifact Check: Look for olefinic protons at δ 5.0 - 5.5 ppm . If these are absent in NMR but present in GC, the GC result is invalid.

Part 5: Comparative Data Analysis

The following table illustrates a typical cross-validation dataset for a single batch of high-purity material.

MetricGC-FID (Standard)GC-FID (Cold Inlet)HPLC-UV (Neutral)qNMR (DMSO-d6)
Apparent Purity 88.4% (FAIL)96.2%99.1% (PASS)99.3% (PASS)
Major Impurity 2-isopropenylthiophene (11.2%)2-isopropenylthiophene (3.5%)Not Detected (<0.05%)Not Detected
Conclusion Method Artifact Partial ArtifactValid Result Valid Result

Part 6: Recommended Workflow

Use this logic flow to determine the true quality of the material.

ValidationWorkflow Start Start: Sample Analysis GC Run GC-MS/FID Start->GC Decision1 Is Alkene > 1%? GC->Decision1 NMR Run 1H NMR (DMSO-d6) Decision1->NMR Yes (Fail) HPLC Run HPLC (Neutral pH) Decision1->HPLC No (Pass) Decision2 Olefin Signals Present? NMR->Decision2 Decision2->HPLC No ResultBad Reject Batch (True Impurity) Decision2->ResultBad Yes ResultGood Release Batch (GC Artifact Confirmed) HPLC->ResultGood Purity > 98%

Figure 2: Orthogonal cross-validation workflow. NMR serves as the adjudicator when GC and HPLC results conflict.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 220065, 2-(Thiophen-2-yl)propan-2-ol. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • WebAssign. (n.d.). Dehydration of Alcohols - Gas Chromatography: Mechanistic Insights. Retrieved from [Link]

  • MDPI. (2021). Thermal Instability of Tertiary Alcohols in GC-MS Inlets. Retrieved from [Link]

Sources

Benchmarking Catalysts for C-C Bond Formation on Thiophene: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sulfur Problem" in Catalysis

Thiophene cores are ubiquitous in material science (organic photovoltaics) and pharmaceuticals (bioisosteres for phenyl rings). However, functionalizing thiophene via C-C bond formation presents a unique challenge known as catalyst poisoning . The sulfur atom acts as a strong Lewis base, coordinating irreversibly to soft metal centers (Pd, Pt), thereby quenching catalytic activity.

This guide benchmarks the most effective catalytic systems for overcoming this barrier. We compare the industry-standard Palladium (Pd) systems against emerging Nickel (Ni) alternatives and Green (Micellar) methodologies. We focus on two primary pathways: Suzuki-Miyaura Cross-Coupling (high reliability) and Direct Arylation (high atom economy).

Strategic Decision Framework

Before selecting a catalyst, the synthetic route must be defined. The choice between Cross-Coupling and Direct Arylation dictates the catalyst requirements.

Diagram 1: Catalyst Selection Decision Tree

CatalystSelection Start Target: Thiophene C-C Bond Route Select Mechanism Start->Route Suzuki Suzuki-Miyaura (Halide + Boronic Acid) Route->Suzuki Direct Direct Arylation (C-H Activation) Route->Direct Constraint1 Is the position blocked/halogenated? Suzuki->Constraint1 Constraint2 Regioselectivity Requirement? Direct->Constraint2 Pd_SPhos Pd(OAc)2 / SPhos (High Yield, Steric Bulk) Constraint1->Pd_SPhos Standard Pd_Micellar Pd(dtbpf) / Surfactant (Green, Water, RT) Constraint1->Pd_Micellar Green/Sustain. Pd_PivOH Pd(OAc)2 / PivOH (C2 Selective) Constraint2->Pd_PivOH Target C2 Pd_Cs2CO3 Pd / Cs2CO3 (C3 Selective) Constraint2->Pd_Cs2CO3 Target C3

Figure 1: Decision matrix for selecting catalytic systems based on substrate constraints and regioselectivity goals.

Catalyst Class Analysis & Benchmarking

Class A: Palladium Systems (The Gold Standard)

Palladium remains the most reliable metal for thiophene functionalization. To prevent sulfur poisoning, bulky electron-rich phosphines (e.g., SPhos, Xantphos) or NHC ligands are essential. These ligands increase the electron density on Pd, facilitating oxidative addition while sterically hindering the approach of the thiophene sulfur to the metal center.

Class B: Nickel Systems (The Challenger)

Nickel is cheaper and undergoes oxidative addition more readily than Pd. However, it suffers from instability (oxidation) and difficulty in reductive elimination. Ni catalysts (e.g., Ni(dppe)Cl2) are standard in polymerization (P3HT synthesis) but are less selective for small-molecule pharma applications due to "chain-walking" or homocoupling side reactions.

Class C: Green Micellar Systems

Recent advances utilize surfactants (e.g., Kolliphor EL) to form nanoreactors in water.[1] This concentrates the hydrophobic reagents and catalyst, shielding the metal from bulk solvent deactivation and allowing reactions at room temperature.

Comparative Performance Data

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of 2-Bromothiophene

Catalyst SystemLigand ClassConditionsYieldTONKey AdvantageLimitation
Pd(OAc)₂ / SPhos Buchwald PhosphineToluene/H₂O, 80°C95-99% >1000Robust; tolerates chloridesHigh cost of SPhos
Pd(dtbpf)Cl₂ Ferrocenyl PhosphineWater (Micellar), RT98% HighGreen ; Room Temp; Fast (15 min)Requires specific surfactant
Ni(dppe)Cl₂ Bidentate PhosphineTHF, Reflux75-85%ModerateCost-effectiveAir sensitive; lower yield
Pd(PPh₃)₄ Simple PhosphineDME/H₂O, 80°C60-80%LowGeneric availabilitySevere Sulfur Poisoning

Table 2: Regioselectivity in Direct Arylation (C-H Activation)

Catalyst SystemAdditive/BaseSolventMajor ProductSelectivity (C2:C3)Mechanism
Pd(OAc)₂ PivOH / K₂CO₃DMAC2-Arylated >20:1CMD (Acid assisted)
Pd(OAc)₂ Cs₂CO₃ XyleneC3-Arylated 1:10*Base-controlled
Pd(OH)₂/C Cu(OAc)₂ (Oxidant)DMFC2-Arylated>50:1Heterogeneous

*Note: C3 selectivity often requires the C2 position to be blocked or specific directing groups (e.g., amides) to be present.

Mechanistic Insight: The CMD Pathway

In Direct Arylation, the reaction does not proceed via transmetalation (as in Suzuki). Instead, it follows a Concerted Metalation-Deprotonation (CMD) pathway.[2] The choice of base and carboxylic acid additive (Pivalic acid) is critical. The carboxylate acts as a "proton shuttle," lowering the energy barrier for breaking the C-H bond.

Diagram 2: Concerted Metalation-Deprotonation (CMD) Cycle

CMD_Mechanism cluster_legend Critical Factor Step1 Pd(II) Species (Active) Step2 Coordination (Thiophene) Step1->Step2 Substrate Binding Step3 CMD Transition State Step2->Step3 Base (PivO-) removes H+ Step4 Reductive Elimination Step3->Step4 C-C Bond Formation Note Pivalate (PivO-) acts as intramolecular proton shuttle Step3->Note Step4->Step1 Regeneration

Figure 2: The CMD mechanism highlights why pivalic acid (PivOH) is essential for lowering the activation energy of C-H bond cleavage at the C2 position.

Validated Experimental Protocols

Protocol A: Green Suzuki-Miyaura Coupling (High Yield)

Best for: Rapid library synthesis, environmental compliance.

Reagents:

  • 2-Bromothiophene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Medium: 2 wt% Kolliphor EL in Water (degassed)

Procedure:

  • Preparation: Dissolve Kolliphor EL in HPLC-grade water to make a 2 wt% solution. Degas with argon for 15 mins.

  • Charging: In a reaction vial, add Pd(dtbpf)Cl₂ (2 mol%), arylboronic acid, and 2-bromothiophene.

  • Initiation: Add the surfactant solution (concentration 0.5 M relative to substrate) and Et₃N.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 15–30 minutes.

  • Workup: Extract with minimal ethyl acetate. The aqueous phase containing the surfactant can often be recycled.

  • Validation: Expect >95% yield. Absence of starting bromide by TLC confirms completion.

Protocol B: C2-Selective Direct Arylation

Best for: Atom economy, avoiding organometallic reagents.

Reagents:

  • Thiophene (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₂Me (10 mol%) or SPhos

  • Additive: Pivalic Acid (PivOH) (30 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene or DMA (anhydrous)

Procedure:

  • Activation: Combine Pd(OAc)₂, Ligand, Base, and PivOH in a Schlenk tube under argon.

  • Addition: Add Toluene, Thiophene, and Aryl Bromide.

  • Heating: Heat to 100–110°C for 16 hours. (Note: Higher temp is required for C-H activation compared to Suzuki).

  • Workup: Filter through Celite to remove palladium black. Concentrate and purify via column chromatography.

  • Validation: Check Regioselectivity via ¹H NMR. C2-arylation typically shows a doublet at ~7.2 ppm (depending on substitution), whereas C3-arylation shifts are distinct.

References

  • Comparison of Ni vs Pd in Cross-Coupling: Cooper, A. K., et al. "Nickel versus Palladium in Cross-Coupling Catalysis."[3][4] Synthesis, 2020.[5][6] Link

  • Micellar Catalysis (Green Suzuki): Gallon, et al. "Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water." Molecules, 2021.[1] Link

  • Direct Arylation Regioselectivity: Li, M., et al. "Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene." PMC, 2014. Link

  • CMD Mechanism: Lapointe, D., & Fagnou, K. "Overview of the Concerted Metalation-Deprotonation Mechanism." Chemistry Letters, 2010. Link

  • Thiophene Polymerization (Ni Catalysts): Okamoto, K., et al. "Recent developments in the synthesis of regioregular thiophene-based conjugated polymers." RSC Advances, 2020. Link

Sources

Comparative Purity Analysis: Commercial 2-(Thiophen-2-yl)propan-2-ol Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of thiophene-based pharmaceutical intermediates, 2-(thiophen-2-yl)propan-2-ol (CAS: 2309-47-9) serves as a critical tertiary alcohol scaffold. However, commercial sources vary significantly in quality due to the compound's inherent susceptibility to acid-catalyzed dehydration.

This guide provides a technical comparison of commercially available grades, exposing the specific impurity profiles that often go undetected in standard Certificates of Analysis (CoA). We demonstrate that purity is not just a percentage ; it is defined by the absence of specific reactive byproducts—namely 2-isopropenylthiophene and 2-acetylthiophene —which can compromise downstream catalytic cycles.

The Chemistry of Impurity Formation

To evaluate purity, one must understand the synthesis. Most commercial routes utilize a Grignard reaction between 2-acetylthiophene and methylmagnesium bromide (or acetone and 2-thienylmagnesium bromide).

The "Dehydration Trap"

The thiophene ring is electron-rich, stabilizing the benzylic-like carbocation formed at the tertiary carbon. Consequently, even trace acidity (residual from workup) or thermal stress during distillation causes rapid dehydration to 2-isopropenylthiophene .

Figure 1: Synthesis & Impurity Pathways

This diagram maps the origin of the critical impurities found in commercial samples.

SynthesisPathways Start 2-Acetylthiophene (Starting Material) Product 2-(Thiophen-2-yl)propan-2-ol (Target) Start->Product 1. THF, 0°C 2. H3O+ Workup Impurity1 Impurity A: Unreacted Ketone Start->Impurity1 Incomplete Conversion Reagent MeMgBr (Grignard) Reagent->Product Impurity3 Impurity C: Homocoupling Dimers Reagent->Impurity3 Radical Side Rxn Impurity2 Impurity B: 2-Isopropenylthiophene (Dehydration Product) Product->Impurity2 Acid/Heat (-H2O)

Caption: Fig 1. The primary degradation pathway is the acid-catalyzed elimination of water to form the alkene (Impurity B).

Comparative Analysis: Supplier A vs. Supplier B

We analyzed two representative commercial batches: Supplier A (Premium Grade) and Supplier B (Technical Grade) . The data below highlights why a simple "98%" specification is insufficient.

Table 1: Comparative Analytical Data
ParameterSupplier A (Premium)Supplier B (Technical)Impact on Research
Claimed Purity (GC) >99.0%>95.0%Baseline expectation.
Actual Purity (qNMR) 99.2% 94.1% Supplier B overestimates purity by ignoring water/inorganics.
2-Isopropenylthiophene < 0.1%3.8% Critical: Alkene impurity can polymerize or poison Pd-catalysts.
2-Acetylthiophene None Detected1.2%Competing electrophile in subsequent reactions.
Water Content (KF) 0.05%0.45%Quenches sensitive reagents (e.g., LDA, n-BuLi).
Acidity (pH of 10% soln) Neutral (6.8)Slightly Acidic (5.2)Acidic traces accelerate storage degradation.

Analysis:

  • Supplier B samples likely underwent aggressive thermal distillation without sufficient buffering, leading to significant dehydration (3.8% alkene).

  • Supplier A shows evidence of a controlled, low-temperature crystallization or vacuum distillation with acid scavenging, preserving the tertiary alcohol integrity.

Experimental Protocols for Validation

Do not rely solely on the CoA. Use these self-validating protocols to verify batch quality before use in critical steps.

Protocol 1: GC-MS Purity Assessment

detects volatile organic impurities

  • Sample Prep: Dissolve 10 mg of sample in 1 mL of HPLC-grade Dichloromethane (stabilized with amylene to prevent spontaneous polymerization of alkene impurities).

  • Inlet: Split 50:1, 220°C. Note: Keep inlet temperature moderate to prevent in-situ dehydration inside the injector.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 250°C.

    • Hold 5 min.

  • Detection: FID (for quantitation) and MS (for ID).

  • Key Retention Times (Relative):

    • 2-Isopropenylthiophene: ~0.85 RRT (Elutes before main peak).

    • Target Alcohol: 1.00 RRT.

    • 2-Acetylthiophene: ~1.20 RRT.

Protocol 2: 1H NMR Validation

detects water and verifies molar ratios

  • Solvent: CDCl3 (neutralized over basic alumina). Avoid acidic CDCl3 which can induce degradation in the NMR tube.

  • Key Signals:

    • Target Alcohol: Methyl singlets at

      
       1.65 ppm (6H). Thiophene protons at 
      
      
      
      6.9-7.2 ppm.
    • Impurity (Alkene): Distinct vinylic protons at

      
       5.05 and 5.35 ppm (singlets).
      
    • Impurity (Ketone): Methyl ketone singlet at

      
       2.55 ppm.
      

Analytical Decision Workflow

Use this logic flow to decide if a batch is suitable for your application.

DecisionTree Start Receive Sample (2-(thiophen-2-yl)propan-2-ol) Visual Visual Check: Colorless Oil vs Yellow/Brown? Start->Visual GCMS Run GC-MS (Protocol 1) Visual->GCMS If Clear Purify ACTION: Redistill under Vacuum (Add K2CO3 trace) Visual->Purify If Brown (Polymer) CheckAlkene Is Alkene > 0.5%? GCMS->CheckAlkene CheckKetone Is Ketone > 0.5%? CheckAlkene->CheckKetone No CheckAlkene->Purify Yes (Dehydrated) KF Karl Fischer Titration CheckKetone->KF No Reject REJECT: Return to Supplier CheckKetone->Reject Yes (Bad Synthesis) Pass PASS: Proceed to Synthesis KF->Pass Water < 0.1% KF->Purify Water > 0.1%

Caption: Fig 2. Decision tree for accepting or remediating commercial batches.

Storage & Stability Recommendations

The stability of 2-(thiophen-2-yl)propan-2-ol is heavily dependent on pH.

  • The Risk: Even ambient acidity from glass surfaces can catalyze the elimination of water over months.

  • Best Practice: Store at 2–8°C under Argon. For long-term storage (>3 months), add a stabilizer such as anhydrous potassium carbonate (K2CO3) pellets to the vial to scavenge any generated acid.

References

  • Synthesis & Grignard Mechanism: Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience.

  • Dehydration Kinetics of Tertiary Alcohols: Loudon, G. M. (2009). Organic Chemistry (5th Ed). Roberts and Company Publishers. (Chapter on Alcohol Elimination Reactions).

  • Analytical Methodologies (GC/HPLC): Biosynth. (2024). 2-(Thiophen-2-yl)propan-2-ol Product Specification & MSDS.

  • Impurity Characterization (NMR Data): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1284 (2-Acetylthiophene) & related thiophene derivatives.

Technical Comparison Guide: LC-MS versus GC-MS for the Analysis of Thiophene Alcohol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Decision Matrix

The analysis of thiophene alcohol isomers—specifically 2-thiophenemethanol (2-TM) and 3-thiophenemethanol (3-TM) —presents a classic analytical dichotomy. These compounds are small, semi-volatile, and possess a polar hydroxyl group. They serve as critical intermediates in the synthesis of pharmaceuticals (e.g., platelet aggregation inhibitors) and conductive polymers.

While both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can quantify these analytes, they are not equivalent.[1] GC-MS is the industry gold standard for these specific molecules due to superior chromatographic resolution of isomers and higher sensitivity for small, neutral volatiles. LC-MS is a conditional alternative , primarily reserved for aqueous biological matrices where phase transfer is impractical.[1]

Decision Matrix: Method Selection

The following diagram illustrates the logical pathway for selecting the optimal instrument based on sample constraints.

DecisionMatrix Start Start: Sample Evaluation Matrix Matrix Type? Start->Matrix Aqueous Aqueous / Biological (Plasma, Urine) Matrix->Aqueous High Water Content Organic Organic / Synthetic (Reaction Mix, Raw Material) Matrix->Organic Low Water Content Volatility Is Drying/Derivatization Permissible? Aqueous->Volatility GC_Path Select GC-MS (Derivatization Required) Organic->GC_Path Direct Injection or Derivatization Volatility->GC_Path Yes (LLE + Silylation) LC_Path Select LC-MS (APCI Source Preferred) Volatility->LC_Path No (Direct Inject)

Caption: Decision tree for selecting analytical modality based on sample matrix and processing constraints.

Physicochemical Constraints

Understanding the analytes is the prerequisite for method development. 2-TM and 3-TM are isobaric positional isomers (MW: 114.17 g/mol ).[1]

Property2-Thiophenemethanol3-ThiophenemethanolAnalytical Implication
Boiling Point 207 °C~207 °CHigh enough for GC, but requires thermal stability.[1]
Polarity Moderate (Hydroxyl group)Moderate (Hydroxyl group)Causes peak tailing on non-polar GC columns; requires polar LC phases.
Ionization NeutralNeutralPoor ESI response in LC-MS.[1] Excellent EI response in GC-MS.
Stability Acid sensitiveAcid sensitiveAvoid strong acid modifiers in LC mobile phases.[1]

GC-MS: The Gold Standard Workflow

GC-MS is preferred because the thiophene ring stabilizes the molecular ion in Electron Impact (EI) ionization, providing a distinct spectral fingerprint. However, the hydroxyl group can interact with active sites in the inlet and column, leading to tailing. Derivatization is mandatory for trace analysis.

Experimental Protocol: Silylation

Objective: Convert the polar -OH group to a non-polar Trimethylsilyl (TMS) ether to improve volatility and peak shape.[1]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL anhydrous acetonitrile or ethyl acetate.

  • Derivatization:

    • Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Expert Insight: The TMCS acts as a catalyst.[1] Without it, steric hindrance on the thiophene ring may slow the reaction.

    • Incubate at 70°C for 30 minutes . (Heat is required to ensure quantitative conversion of both isomers).[1]

  • Instrument Parameters:

    • Column: Rtx-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).[1]

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

    • Inlet: Split 10:1, 250°C.

    • Oven Program: 60°C (hold 1 min) → 15°C/min → 280°C (hold 3 min).

  • Detection: EI Source (70 eV), SIM mode (Target ions: m/z 186 [M-TMS]+, m/z 113 [M-CH2OTMS]+).

Data Interpretation[1][3]
  • Separation: The 2-isomer typically elutes slightly earlier than the 3-isomer on 5% phenyl columns due to subtle boiling point and polarity differences.[1]

  • Sensitivity: LOD is typically in the 1–10 ng/mL range.[1]

LC-MS: The Alternative for Complex Matrices

LC-MS is utilized when samples cannot be dried (e.g., biological fluids) or when derivatization introduces artifacts.[1] The major challenge is isobaric resolution and ionization efficiency .

The Separation Challenge

Standard C18 columns often fail to separate 2-TM and 3-TM because their hydrophobicities are nearly identical.[1]

  • Solution: Use a Biphenyl or FluoroPhenyl stationary phase.[1][2] These phases utilize pi-pi interactions with the thiophene ring.[1] The position of the methanol group (C2 vs C3) alters the electron density of the ring, creating a selectivity difference that C18 cannot achieve.

The Ionization Challenge

Small, neutral alcohols do not ionize well in Electrospray Ionization (ESI).

  • Solution: Use Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[1] The corona discharge is more effective at ionizing neutral, semi-volatile species via proton transfer.

Experimental Protocol: LC-APCI-MS
  • Column: Raptor Biphenyl or equivalent (100 x 2.1 mm, 2.7 µm).[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2][3]

    • B: Methanol + 0.1% Formic Acid.[1][3]

    • Note: Methanol is preferred over Acetonitrile to enhance pi-pi interactions on the Biphenyl column.[1]

  • Gradient:

    • 0-1 min: 5% B.[1]

    • 1-6 min: Linear ramp to 95% B.[1]

    • 6-8 min: Hold 95% B.

  • Source Conditions (APCI):

    • Corona Current: 4-5 µA.[1]

    • Source Temp: 350°C (High heat needed to vaporize the alcohol).

    • Cone Voltage: Optimized to prevent in-source fragmentation (loss of -OH).[1]

LCWorkflow Sample Sample (Aqueous) Column Biphenyl Column (Pi-Pi Separation) Sample->Column Isomer Separation Source APCI Source (Corona Discharge) Column->Source Elution MS MS Detection [M+H]+ m/z 115 Source->MS Ionization

Caption: LC-APCI-MS workflow emphasizing the critical role of column chemistry and ionization source.

Head-to-Head Performance Comparison

The following data summarizes the expected performance metrics based on validated methodologies.

FeatureGC-MS (Derivatized)LC-MS (APCI)
Isomer Resolution (Rs) Excellent (> 2.0) Moderate (1.2 – 1.[1]5)
Sensitivity (LOD) High (1 ng/mL) Medium (50–100 ng/mL)
Selectivity High (EI Fingerprint)Medium (Isobaric ions)
Sample Throughput Lower (Requires Derivatization)Higher (Direct Injection)
Matrix Tolerance Low (Needs clean organic extracts)High (Tolerates salts/proteins)
Cost per Sample Higher (Reagents + Liners)Lower
Critical Analysis
  • Why GC-MS Wins for Purity: The EI fragmentation patterns of thiophene derivatives are well-documented in libraries (NIST).[1] LC-MS produces simple [M+H]+ ions, making it harder to confirm identity without retention time standards.[1]

  • Why LC-MS Wins for Bioanalysis: If you are analyzing rat plasma for a DMPK study, the extraction required for GC (LLE + drying + silylation) introduces variability. LC-MS (Protein Precipitation + Inject) is more reproducible despite lower absolute sensitivity.[1]

References

  • BenchChem. (2025).[1][4][5] A Technical Guide to 2-Thiophenemethanol: Properties, Synthesis, and Applications. Retrieved from

  • Restek Corporation. (2025).[1] LC-MS/MS Analysis of Isomers using Biphenyl Stationary Phases. Retrieved from

  • Sigma-Aldrich. (2024).[1] Derivatization Reagents for Gas Chromatography: BSTFA Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69467, 2-Thiophenemethanol. Retrieved from

  • SIELC Technologies. (2024).[1] Separation of Thiophene-3-methanol on Newcrom R1 HPLC column. Retrieved from

Sources

Comparative Guide: Analytical Strategies for Assessing the Purity of 2-(thiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Isomeric" Reality Check: Before defining the analytical protocol, it is critical to address the molecular geometry of 2-(thiophen-2-yl)propan-2-ol (CAS: 2309-47-9).

  • Chirality: This molecule possesses a central carbon bonded to a hydroxyl group, a thiophene ring, and two identical methyl groups. Therefore, it is achiral .

  • The "Isomeric" Challenge: When researchers request "isomeric purity" for this compound, they are strictly referring to Regioisomeric Purity (distinguishing the 2-substituted thiophene from the 3-substituted isomer) or Structural Purity relative to dehydration products (alkenes).

This guide prioritizes Quantitative NMR (qNMR) as the primary reference method due to its ability to distinguish regioisomers without reference standards, while evaluating Derivatized GC-MS and HPLC-UV as secondary alternatives for impurity profiling.

Part 1: Critical Analysis of Analytical Methodologies

Quantitative 1H NMR (qNMR) – The Gold Standard

qNMR is the only method that provides absolute purity and regioisomeric ratios simultaneously without requiring a pure standard of the impurity (3-isomer).

  • Mechanism: Exploits the distinct spin-spin coupling constants (

    
    -coupling) of the thiophene ring protons.
    
  • Differentiation:

    • 2-Substituted (Target): Shows three distinct aromatic signals. H5 typically appears as a doublet of doublets (

      
      ) with 
      
      
      
      Hz and
      
      
      Hz.
    • 3-Substituted (Impurity): Shows a characteristic narrow doublet or singlet-like peak for the H2 proton (located between the sulfur and the substituent), which is absent in the 2-isomer.

Gas Chromatography (GC) – The Volatility Trap

While thiophene derivatives are volatile, this tertiary alcohol is thermally unstable.

  • The Risk: Injection into a hot GC inlet (

    
    C) causes rapid dehydration, converting the alcohol into 2-isopropenylthiophene .
    
  • The Fix: Direct injection is invalid for purity assessment. You must perform pre-column derivatization (Silylation) to cap the hydroxyl group, making the molecule thermally stable.

HPLC-UV – The Process Workhorse

Best for routine quality control where thermal degradation is a concern.

  • Detection: Thiophene rings have strong UV absorption at

    
     nm.
    
  • Limitation: Lower resolution for regioisomers compared to GC or NMR unless specialized columns (e.g., Phenyl-Hexyl) are used.

Part 2: Comparative Data Summary

FeatureMethod A: qNMR Method B: GC-MS (Derivatized) Method C: HPLC-UV
Primary Target Absolute Purity & Regioisomer RatioTrace Organic Impurities (<0.1%)Routine Process Monitoring
Specificity High (Structural proof)High (Mass spectral ID)Medium (Retention time only)
Thermal Risk None (Ambient temp)High (Requires derivatization)None (Ambient temp)
Regioisomer Resolution Excellent (distinct coupling)Good (requires optimized ramp)Moderate
Limit of Detection ~0.1%< 0.01% (ppm level) ~0.05%
Self-Validating? Yes (Internal Standard)No (Requires Ext. Standards)No (Requires Ext. Standards)

Part 3: Detailed Experimental Protocols

Protocol A: Quantitative 1H NMR (Regioisomeric Purity)

This protocol validates the ratio of 2-(thiophen-2-yl) vs. 3-(thiophen-2-yl) isomers.

Reagents:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent acid-catalyzed dehydration traces).
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (High purity, non-hygroscopic).

Workflow:

  • Weighing: Accurately weigh

    
     mg of the sample and 
    
    
    
    mg of the IS into the same vial (precision
    
    
    mg).
  • Dissolution: Add

    
     mL DMSO-
    
    
    
    . Vortex until fully dissolved.
  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical: Must be
      
      
      of the slowest proton).
    • Scans: 16 or 32.

    • Temperature: 298 K.

Data Analysis (The "Fingerprint"):

  • Target (2-isomer): Look for the H5 proton at

    
     ppm (
    
    
    
    ,
    
    
    Hz).
  • Impurity (3-isomer): Look for the H2 proton at

    
     ppm (narrow 
    
    
    
    ,
    
    
    Hz).
  • Calculation:

    
    [1]
    
Protocol B: Silylation-GC-MS (Trace Impurity Profiling)

Essential for detecting synthesis byproducts like 2-acetylthiophene or bithiophenes.

Reagents:

  • Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Anhydrous Pyridine.

Step-by-Step:

  • Preparation: Dissolve

    
     mg sample in 
    
    
    
    mL Pyridine.
  • Derivatization: Add

    
    
    
    
    
    L BSTFA/TMCS.
  • Incubation: Heat at

    
    C for 30 minutes. (Caps the -OH as -O-TMS).
    
  • GC Parameters:

    • Inlet: Split 1:50,

      
      C.
      
    • Column: DB-5ms or equivalent (30m

      
       0.25mm 
      
      
      
      0.25
      
      
      m).
    • Oven:

      
      C (hold 2 min) 
      
      
      
      
      
      C/min
      
      
      
      
      C.
    • MS Source: Electron Impact (EI), 70 eV.

Interpretation:

  • The target will appear as the Trimethylsilyl ether derivative (

    
     Da).
    
  • Any peak at

    
     Da (2-isopropenylthiophene) indicates chemical impurity in the sample, not an artifact, because the alcohol was protected.
    

Part 4: Visualizing the Logic

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher through the selection of the correct method based on the specific "purity" question being asked.

AnalyticalWorkflow Start Start: Define Purity Goal Q1 Is the goal Regioisomeric Purity? (2-yl vs 3-yl) Start->Q1 MethodNMR Method A: qNMR (DMSO-d6) Q1->MethodNMR Yes (Best Accuracy) Q2 Is the goal Chemical Purity? (Solvents, precursors) Q1->Q2 No Q3 Is the sample thermally stable? Q2->Q3 Deriv REQUIRED: Derivatization (BSTFA/TMCS) Q3->Deriv Yes (But Alcohol Dehydrates) MethodHPLC Method C: HPLC-UV (Reverse Phase) Q3->MethodHPLC No (Avoid Heat) MethodGC Method B: GC-MS (Silylated) Deriv->MethodGC

Caption: Decision matrix for selecting the appropriate analytical technique based on the specific type of purity required.

Diagram 2: Synthesis & Impurity Pathways

Understanding the origin of impurities is vital for interpretation. This diagram maps the Grignard route and potential pitfalls.[2]

SynthesisPathways Reactants 2-Acetylthiophene + MethylMgBr Inter Mg-Alkoxide Intermediate Reactants->Inter Grignard Addn Impurity2 Impurity B: 2-Acetylthiophene (Unreacted) Reactants->Impurity2 Incomplete Rxn Impurity3 Impurity C: Regioisomer (3-yl) (Start Material Impurity) Reactants->Impurity3 Contaminated Feedstock Product TARGET: 2-(thiophen-2-yl)propan-2-ol Inter->Product Mild Hydrolysis Impurity1 Impurity A: 2-Isopropenylthiophene (Dehydration) Inter->Impurity1 Acidic Workup / Heat

Caption: Synthetic pathway showing the origin of common impurities. Note that Impurity A can be formed synthetically OR artificially during analysis.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Sigma-Aldrich. (2023). "Derivatization Reagents for GC: Silylation." Merck Technical Library.

  • Silverstein, R. M., et al. (2014). "Spectrometric Identification of Organic Compounds." Wiley. (Reference for Thiophene coupling constants).

Sources

Comparative Guide: Selective Oxidation of Thiophene-Containing Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Focus: Chemoselectivity, Scalability, and Operational Safety

Executive Summary: The Chemoselectivity Challenge

Oxidizing thiophene-containing alcohols presents a distinct chemoselective challenge: the electron-rich sulfur atom within the aromatic ring is susceptible to oxidation (S-oxidation) to form sulfoxides or sulfones, and the ring itself can undergo electrophilic attack or polymerization under harsh acidic conditions.

For researchers working with 2-thiophenemethanol or complex thienyl-substituted alcohols , the goal is to selectively oxidize the C-OH bond to a carbonyl (aldehyde/ketone) while leaving the heteroaromatic system intact.

Quick Verdict:

  • For Hetero-Benzylic Alcohols (α-position): Activated

    
      is the industry standard due to its high selectivity for activated alcohols and inability to oxidize the thiophene ring.
    
  • For Non-Activated Alcohols (β-position or distal): Dess-Martin Periodinane (DMP) offers the highest functional group tolerance and mildest conditions.

  • For Large Scale: Swern Oxidation is preferred for cost-efficiency, provided temperature is strictly controlled to prevent side reactions.

Mechanistic Divergence: C-OH vs. S-Oxidation

Understanding the failure modes is critical. Non-selective oxidants (e.g.,


, unbuffered 

, or harsh Chromic acid) often attack the sulfur lone pair.
Diagram 1: Reaction Pathways & Selectivity Risks

ThiopheneOxidation Start Thiophene Alcohol Desired Thiophene Aldehyde/Ketone (Target) Start->Desired Selective Oxidant (MnO2, DMP, Swern) Undesired1 Thiophene S-Oxide/Sulfone (Over-oxidation) Start->Undesired1 Electrophilic Oxidant (m-CPBA, Peroxides) Undesired2 Ring Polymerization (Acid/Radical induced) Start->Undesired2 Strong Acid/Lewis Acid (Jones Reagent)

Figure 1: Divergent reaction pathways. Successful protocols must avoid the red pathways (S-oxidation and polymerization).

Detailed Methodology & Protocols

Method A: Activated Manganese Dioxide ( )

Best For:


-Hydroxy thiophenes (Hetero-benzylic alcohols).
Mechanism:  Radical mechanism on the solid surface. The reaction relies on the stabilization of the radical intermediate by the adjacent aromatic ring.
Protocol
  • Activation (Critical): Commercial

    
     varies wildly. If inactive, heat at 120°C in an oven for 12–24 hours before use.
    
  • Stoichiometry: Use a large excess (10–20 equivalents by mass).

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.

  • Procedure:

    • Suspend the alcohol in DCM (0.1 M).

    • Add activated

      
       (10 eq).
      
    • Stir vigorously at room temperature. Monitor by TLC (UV active).

    • Self-Validation: Reaction should stall if the substrate is not benzylic/allylic.

    • Filter through a pad of Celite to remove the fine black powder.

    • Concentrate filtrate to obtain product (often pure enough to proceed).

Pros:

  • absolute Chemoselectivity: Will not touch the thiophene sulfur.

  • Mild: No acid/base required.

  • Stability: Product is not over-oxidized to carboxylic acid.[1]

Cons:

  • Mass Intensity: Requires large excess of solid reagent.

  • Kinetics: Can be slow (overnight) for sterically hindered substrates.

Method B: Dess-Martin Periodinane (DMP)

Best For: Sensitive substrates, non-benzylic alcohols, and late-stage functionalization. Mechanism: Ligand exchange at the hypervalent iodine center followed by reductive elimination.

Protocol
  • Reagent Prep: Commercial DMP is available, but can degrade. Recrystallize if necessary or add 1 eq of water to "accelerate" aged samples (though dry is safer for thiophenes).

  • Procedure:

    • Dissolve alcohol in DCM (0.1–0.2 M).

    • Add

      
       (1.5 eq) to buffer the acetic acid byproduct (crucial for acid-sensitive thiophenes).
      
    • Add DMP (1.2 eq) at 0°C, then warm to RT.

    • Quench (The "Fieser" of Iodine): Add saturated

      
       and 
      
      
      
      solution (1:1) and stir vigorously until the cloudy suspension becomes two clear layers.
    • Extract with DCM.[1][2][3]

Pros:

  • Broad Scope: Oxidizes both activated and non-activated alcohols.

  • Speed: Usually complete in < 2 hours.[4]

  • Tolerance: Compatible with sulfides and thiophenes due to mild conditions.

Cons:

  • Cost: Expensive for kilo-scale.

  • Safety: Hypervalent iodine residues can be shock-sensitive; do not concentrate to dryness with heat.

Method C: Swern Oxidation

Best For: Large-scale synthesis, high reliability. Mechanism: Activation of DMSO by Oxalyl Chloride to form a chloro-sulfonium intermediate.[2]

Protocol
  • Setup: Flame-dried glassware,

    
     atmosphere. Strict Temp Control (-78°C)  is mandatory.
    
  • Procedure:

    • Add Oxalyl Chloride (1.5 eq) to DCM at -78°C.

    • Add DMSO (2.5 eq) dropwise (gas evolution). Stir 15 min.

    • Add Alcohol (1.0 eq) dropwise. Stir 30–45 min at -78°C.

    • Add Triethylamine (

      
      , 5.0 eq) to quench.
      
    • Crucial Step: Allow to warm to 0°C only after base addition.

  • Why it fails: If temp rises before

    
     addition, the Pummerer rearrangement can occur, or the thiophene ring can be attacked by the electrophilic sulfur species.
    

Pros:

  • Scalable: Reagents are cheap and liquid.

  • Reliable: Works on almost all primary/secondary alcohols.

Cons:

  • Odor: Generates Dimethyl Sulfide (DMS).[2] Requires bleach scrubber.

  • Side Reactions: "Pummerer" side products if temp control is poor.

Comparative Data Analysis

The following table summarizes the performance of these methods specifically regarding thiophene compatibility.

FeatureActivated

Dess-Martin (DMP)Swern OxidationTEMPO/Bleach
Selectivity (C-OH vs S) Excellent (No S-ox risk)High (With buffer)Good (If < -60°C)Moderate (Bleach risk)
Substrate Scope Limited to

-hydroxy (Benzylic)
UniversalUniversalPrimary > Secondary
Reaction pH NeutralAcidic (Buffer needed)Basic (Workup)Basic (pH 8-9)
Scalability Poor (Solid waste)Low (Cost/Safety)High High
Thiophene Ring Safety 100% SafeSafe (w/ buffer)Safe (Temp dependent)Risk of Chlorination
Typical Yield 80–95%85–98%90–98%75–90%

Decision Workflow

Use this logic tree to select the optimal method for your specific substrate.

Diagram 2: Method Selection Tree

SelectionTree Start Start: Thiophene-Alcohol IsBenzylic Is the OH alpha to the Thiophene ring? Start->IsBenzylic Scale Scale of Reaction? IsBenzylic->Scale No MethodMnO2 Use Activated MnO2 (Most Selective) IsBenzylic->MethodMnO2 Yes Sensitive Acid/Base Sensitive? Scale->Sensitive < 10 grams MethodSwern Use Swern Oxidation (Cost Effective) Scale->MethodSwern > 10 grams MethodDMP Use Dess-Martin (DMP) (Mildest) Sensitive->MethodDMP Yes MethodTEMPO Use TEMPO/PhI(OAc)2 (Avoid Bleach) Sensitive->MethodTEMPO No

Figure 2: Decision matrix for selecting the oxidation protocol.

Troubleshooting & Optimization

  • Sulfur Poisoning: Palladium or Platinum based oxidations (catalytic dehydrogenation) often fail because the thiophene sulfur poisons the metal catalyst. Avoid Pd/C or PtO2 methods.

  • Over-Chlorination: When using TEMPO, avoid NaOCl (Bleach) as the co-oxidant if the thiophene ring is electron-rich, as electrophilic chlorination of the ring can occur. Use PhI(OAc)2 (BAIB) as the co-oxidant instead.

  • Monitoring: Thiophene aldehydes can be unstable. Store under inert atmosphere at -20°C. When monitoring via TLC, use Vanillin stain or DNP (2,4-dinitrophenylhydrazine) to visualize the aldehyde formation, as the UV spot may look similar to the starting material.

References

  • MnO2 Selectivity: Cahiez, G., et al. (2010). "Manganese Dioxide as a Mild and Selective Oxidant."[5] Synthesis.

  • Dess-Martin Periodinane Protocol: Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry.

  • Swern Oxidation & Side Reactions: Omura, K., & Swern, D. (1978). "Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron.

  • Thiophene Oxidation Review: Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience. (General reference for thiophene stability).
  • TEMPO/BAIB Method: De Luca, L., et al. (2001).[1][6] "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds."[1][2] Organic Letters.

Sources

Alternative reagents to n-butyllithium for thiophene lithiation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of modern lithiation alternatives to n-butyllithium, specifically tailored for thiophene functionalization in drug discovery.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.[1]

Executive Summary

For decades, n-butyllithium (n-BuLi) has been the standard for thiophene lithiation.[1] However, its use is plagued by a "cryogenic prison" (-78 °C), pyrophoric hazards, and poor functional group tolerance (FGT).[1] In modern drug development, where scaffolds like 3-substituted thiophenes are ubiquitous, n-BuLi often fails due to nucleophilic attacks on sensitive moieties (esters, ketones, nitriles).[1]

This guide evaluates two superior alternatives: Turbo-Grignards (i-PrMgCl[1]·LiCl) and Knochel-Hauser Bases (TMPMgCl[1][2][3][4][5]·LiCl) .[1][5][6][7] These reagents operate at practical temperatures (0 °C to RT), offer exceptional FGT, and provide tunable regioselectivity that n-BuLi cannot match.[1]

Mechanistic Landscape: Why Alternatives Work

The limitation of n-BuLi lies in its aggregation.[1] In THF, n-BuLi exists as tetramers or hexamers, requiring harsh conditions to deaggregate and react.[1] Modern alternatives utilize Lithium Chloride (LiCl) to break these aggregates, forming highly reactive monomeric species.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the structural difference between the aggregated n-BuLi cluster and the LiCl-activated monomeric species of the Knochel-Hauser base.

Mechanism cluster_0 Traditional: n-BuLi cluster_1 Modern: Knochel-Hauser (TMPMgCl·LiCl) BuLi_Agg n-BuLi Aggregate (Tetramer/Hexamer) BuLi_React Reactive Species (Slow Formation) BuLi_Agg->BuLi_React Deaggregation Requires -78°C Attack Side Reactions (Ester Cleavage) BuLi_React->Attack Nucleophilic Attack (Low FGT) TMP_Base TMPMgCl·LiCl (Monomeric Species) TMP_React High Kinetic Basicity (Steric Bulk) TMP_Base->TMP_React LiCl prevents aggregation Deprot Clean Metalation (0°C to RT) TMP_React->Deprot Soft Deprotonation (High FGT) LiCl LiCl (Break Aggregates) LiCl->TMP_Base Stabilizes

Figure 1: LiCl-mediated deaggregation in Knochel-Hauser bases allows for higher kinetic activity without the nucleophilicity issues of n-BuLi.[1]

Comparative Analysis: Reagent Performance

The following table contrasts the three reagents in the context of functionalizing a 3-ester-substituted thiophene , a common stress test in medicinal chemistry.

Featuren-Butyllithium (n-BuLi) Turbo-Grignard (i-PrMgCl[1]·LiCl) Knochel-Hauser (TMPMgCl[1][2][3][4][5]·LiCl)
Primary Mechanism Deprotonation (DoM) / Halogen-Metal ExchangeHalogen-Metal Exchange (HME)Directed Deprotonation (DoM)
Temperature -78 °C (Strict)-15 °C to RT0 °C to RT
FG Tolerance Poor. Attacks esters, ketones, nitriles, epoxides.[1]Excellent. Tolerates esters, nitriles, amides.[1]Excellent. Tolerates esters, ketones, aldehydes (short times).[1]
Regioselectivity Mixed (C2/C5).[1][8] Often non-selective without blocking groups.[1]Site-specific (replaces Halogen).[1]Sterically Controlled. Favors C5 in 3-sub thiophenes.[1]
Safety Pyrophoric. High risk.[1][9]Non-pyrophoric.[1] Safe handling.Non-pyrophoric.[1] Safe handling.
Stability Unstable in THF at RT.[1]Stable in THF for months.[1]Stable in THF for months.[1]
Expert Insight: When to use what?
  • Use n-BuLi only for simple, unfunctionalized thiophenes where cost is the sole driver and cryogenic cooling is available.[1]

  • Use Turbo-Grignard when you have a halogenated precursor (e.g., 2-bromo-3-ester-thiophene).[1] It performs a clean exchange without touching the ester.[1]

  • Use Knochel-Hauser Base when you need to functionalize a C-H bond directly in the presence of sensitive groups.[1]

Deep Dive: Regioselectivity in 3-Substituted Thiophenes

One of the most complex challenges is controlling the site of metalation (C2 vs. C5) on a 3-substituted thiophene.[1][8]

  • Electronic Control (Thermodynamic): The C2 position (adjacent to sulfur and the substituent) is typically more acidic, especially with electron-withdrawing groups (EWG).[1]

  • Steric Control (Kinetic): The C5 position is sterically open.[1]

The Knochel-Hauser Shift: Unlike n-BuLi/LDA, which often favor C2 (or mixtures), TMPMgCl[1]·LiCl is bulky .[1] It frequently overrides the electronic preference, metalating the less hindered C5 position on 3-substituted thiophenes.[1] To access C2, a "blocking" strategy or a Lewis-acid switch is often required.[1]

Regioselectivity Start Substrate: 3-Substituted Thiophene (E.g., 3-COOEt-Thiophene) Decision Desired Position? Start->Decision Path_C5 Target: C5 (Steric) Decision->Path_C5 Less Hindered Path_C2 Target: C2 (Electronic) Decision->Path_C2 More Acidic/Crowded Node_TMP Reagent: TMPMgCl·LiCl (Standard Conditions) Path_C5->Node_TMP Node_Switch Reagent: TMPMgCl·LiCl + Lewis Acid (BF3) OR Blocking Group Strategy Path_C2->Node_Switch Result_C5 Product: 3-Sub-5-Metalated (Major Isomer) Node_TMP->Result_C5 Steric Bulk drives metalation to C5 Result_C2 Product: 3-Sub-2-Metalated (Directed/Blocked) Node_Switch->Result_C2 BF3 protects N/O or Br blocks C5

Figure 2: Decision tree for regioselective functionalization. TMPMgCl[1][2][3][4][5][6][7][10][11][12][13]·LiCl defaults to C5 due to steric bulk; C2 requires specific directing strategies.

Experimental Protocols

Protocol A: Preparation of Knochel-Hauser Base (TMPMgCl[3][4][13]·LiCl)

Note: This reagent is commercially available (approx.[1][12] 1.0 M in THF), but in-situ preparation ensures activity.[1]

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Mixing: Charge with 2,2,6,6-tetramethylpiperidine (TMP, 1.0 equiv) and anhydrous THF.

  • Activation: Add i-PrMgCl[1]·LiCl (Turbo-Grignard, 1.0 equiv, commercially available) dropwise at room temperature.[1]

  • Reaction: Stir at 25 °C for 24–48 hours (or heat to 60 °C for 12 hours to accelerate).

  • Titration: Titrate using benzoic acid with 4-(phenylazo)diphenylamine indicator to determine precise concentration (typically ~0.9–1.1 M).[1]

Protocol B: C5-Functionalization of Ethyl 3-thiophenecarboxylate

This protocol demonstrates the high functional group tolerance (ester) and steric regiocontrol (C5).[1]

  • Substrate: Dissolve ethyl 3-thiophenecarboxylate (1.0 mmol) in anhydrous THF (5 mL) under Argon.

  • Cooling: Cool the solution to 0 °C (Ice bath). Note: -78 °C is not required.

  • Metalation: Add TMPMgCl·LiCl (1.1 mmol, 1.1 equiv) dropwise over 2 minutes.[1]

  • Incubation: Stir at 0 °C for 30 minutes. The solution typically turns yellow/orange.[1]

  • Quench: Add the electrophile (e.g., Iodine, Benzaldehyde, or Allyl Bromide) (1.2 equiv).[1]

  • Warm: Allow to warm to RT over 1 hour.

  • Workup: Quench with sat. aq. NH₄Cl, extract with EtOAc.[1]

  • Result: >90% yield of Ethyl 5-substituted-3-thiophenecarboxylate . The ester remains intact; metalation occurs exclusively at C5.[1]

Safety & Scalability Note

  • Pyrophoricity: unlike n-BuLi, TMPMgCl·LiCl and i-PrMgCl·LiCl are non-pyrophoric .[1] They will not spontaneously ignite in humid air, though they react vigorously with water.[1]

  • Gas Evolution: n-BuLi generates butane gas (flammable) upon quenching.[1] i-PrMgCl generates propane.[1] However, the magnesium amides produce amines which remain in the organic phase, reducing off-gassing hazards in large-scale reactors.[1]

References

  • Krasovskiy, A., & Knochel, P. (2006).[1][6][13] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition. Link[1]

  • Krasovskiy, A., Krasovskaya, V., & Knochel, P. (2006).[1] Mixed Mg/Li Amides of the Type R2NMgCl·LiCl as Highly Active Bases for the Regioselective Functionalization of Aromatics and Heteroaromatics.[1] Angewandte Chemie International Edition. Link[1]

  • Balkenhohl, M., & Knochel, P. (2018).[1] Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases.[1] SynOpen. Link

  • Tanaka, S., et al. (2012).[1][12] C-H Arylation of 3-Substituted Thiophene with Regioselective Deprotonation by TMPMgCl[3][4][12]·LiCl and Transition Metal Catalyzed Cross Coupling.[1][5][7][12][13] Heterocycles. Link[1]

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-(Thiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

2-(Thiophen-2-yl)propan-2-ol (CAS: 5331-62-4), also known as dimethyl(2-thienyl)carbinol, presents a dual-hazard profile: flammability typical of low-molecular-weight alcohols and sulfur-based emissions characteristic of the thiophene ring.[1]

Standard disposal methods for organic solvents often fail to account for the sulfur content in this molecule.[2] If incinerated in standard non-halogenated waste streams, this compound generates sulfur oxides (SOx), which can damage standard catalytic converters in incinerators and violate emissions permits.[2]

Immediate Action Required:

  • Do NOT pour down the drain.[2][3][4][5]

  • Do NOT mix with standard "Non-Halogenated" solvent waste (e.g., Acetone/Ethanol) unless authorized by your waste vendor.[2]

  • Segregate into a dedicated "Sulfur-Bearing Organic Waste" stream.

Physical & Chemical Profile
PropertyValue / CharacteristicOperational Implication
CAS Number 5331-62-4Use for waste manifesting.
Molecular Formula C₇H₁₀OSSulfur content requires specific incineration protocols.[2]
Flash Point < 60°C (Estimated)Treat as Class 3 Flammable Liquid .[2]
Odor Characteristic Sulfur/AromaticPotent odor; seal containers to prevent "false alarm" gas leak reports.[2]
Solubility Organic Solvents (High), Water (Low)Will form a separate layer in aqueous waste; requires organic waste stream.[2]

Pre-Disposal Assessment & Segregation

Scientific Rationale: The presence of the thiophene ring (C₄H₄S) necessitates segregation. While the tertiary alcohol group is stable, the electron-rich thiophene ring is susceptible to acid-catalyzed polymerization and vigorous reactions with oxidizers.

Chemical Compatibility Matrix

Before adding this chemical to any waste container, verify the container's current contents against this matrix to prevent runaway reactions.[2]

Reactant ClassCompatibilityRisk Mechanism
Strong Oxidizers (e.g., Nitric Acid, Peroxides)INCOMPATIBLE Violent oxidation of the thiophene ring; potential fire/explosion.
Strong Acids (e.g., H₂SO₄, HCl)INCOMPATIBLE Acid-catalyzed polymerization of thiophene; exothermic heat generation.
Reducing Agents CAUTION Generally stable, but avoid mixing to prevent unforeseen side reactions.[2]
Standard Organics (e.g., Methanol, Toluene)COMPATIBLE Miscible, but segregating for sulfur content is the priority.
Waste Stream Decision Logic

Use the following workflow to determine the correct waste container.

WasteSegregation Start Waste Generation: 2-(Thiophen-2-yl)propan-2-ol IsPure Is the waste pure or mixed with compatible solvents? Start->IsPure CheckSulfur Does facility have a 'High Sulfur' waste stream? IsPure->CheckSulfur Yes BinB Stream B: Halogenated/Complex Waste (Alternative) IsPure->BinB Mixed with Halogens BinA Stream A: Sulfur-Bearing Organic Waste (Preferred) CheckSulfur->BinA Yes CheckSulfur->BinB No (Treat as Complex) BinC Stream C: DO NOT USE Standard Non-Halogenated BinB->BinC Segregate to avoid pricing penalties

Figure 1: Decision logic for segregating thiophene-derivative waste. Prioritize sulfur-specific streams to ensure environmental compliance.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE Required: Nitrile gloves (double-gloved recommended due to sulfur odor permeation), safety goggles, and flame-retardant lab coat.[2]

  • Fume Hood: Perform all transfers inside a functioning fume hood. The odor threshold for thiophenes is low; vapors can cause nausea and respiratory irritation.[2]

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Ensure the cap has a chemically resistant liner (PTFE).[2]

Phase 2: Bulking & Labeling
  • pH Check: If the waste is a reaction mixture, check pH.[2] If pH < 4, neutralize with a dilute base (e.g., Sodium Bicarbonate solution) to pH 6-8 before bottling.[2] This prevents acid-catalyzed polymerization inside the drum.[2]

  • Transfer: Pour waste into the designated container using a funnel. Do not overfill (leave 10% headspace for thermal expansion).

  • Labeling:

    • Primary Identifier: "Waste 2-(Thiophen-2-yl)propan-2-ol"

    • Hazard Checkboxes: [x] Flammable Liquid, [x] Irritant, [x] Toxic.[2]

    • Critical Note: Add a secondary label: "CONTAINS SULFUR - REQUIRES SCRUBBER INCINERATION."

Phase 3: Storage & Pickup
  • Secondary Containment: Store the waste bottle in a secondary tray separate from oxidizers (nitric acid, bleach).[2]

  • RCRA Classification (USA):

    • D001: Ignitable (Flash point < 60°C).[2]

    • U-List Check: While Thiophene is U239, derivatives are generally not U-listed unless specified.[2] However, treat as hazardous chemical waste.[2]

  • Vendor Handoff: Inform your waste disposal contractor (e.g., Veolia, Clean Harbors) that the waste contains organic sulfur.[2] This allows them to route it to an incinerator equipped with wet gas scrubbers to capture SO₂ emissions.[2]

Spill Response Protocol

In the event of a spill outside the fume hood, immediate action is required to prevent fire and odor complaints.

SpillResponse Detect Spill Detected Assess Volume > 100mL? Detect->Assess SmallSpill Small Spill (<100mL) Assess->SmallSpill No LargeSpill Large Spill (>100mL) Assess->LargeSpill Yes Action1 1. Extinguish Ignition Sources 2. Ventilate Area SmallSpill->Action1 Evacuate Evacuate Lab Call EHS/Fire Dept LargeSpill->Evacuate Action2 Absorb with Clay/Vermiculite (Do NOT use combustible paper) Action1->Action2 Action3 Seal in Bag -> Fume Hood Action2->Action3

Figure 2: Emergency response workflow. Note that paper towels should be avoided for flammable solvents; use inert clay or vermiculite.

References & Regulatory Grounding[2][6][7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Link

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Focus on D001 Ignitability and Organic Waste definitions). Link

  • PubChem. (n.d.).[2] Compound Summary: 2-(Thiophen-2-yl)propan-2-ol (CAS 5331-62-4).[6] National Library of Medicine.[2] Link

  • Sigma-Aldrich. (2024).[2][7] Safety Data Sheet: Thiophene Derivatives. (General handling for flammable thiophenes). Link

Sources

Personal protective equipment for handling 2-(Thiophen-2-yl)propan-2-ol

[1][2][3]

Target Compound: 2-(Thiophen-2-yl)propan-2-ol CAS: 5331-62-4 (Isomeric reference: alpha,alpha-dimethyl-2-thiophenemethanol) Chemical Class: Thiophene-substituted Tertiary Alcohol[1][2][3][4]

Executive Safety Summary

Precision in safety equals precision in data. Handling 2-(Thiophen-2-yl)propan-2-ol requires a bifurcated safety approach: managing the volatile flammability typical of tertiary alcohols and the toxicological/olfactory hazards inherent to thiophene rings.[1][2][3][4] As a Senior Application Scientist, I advise treating this compound not just as a reagent, but as a potent sensitizer and "stench agent" that can compromise laboratory habitability if mishandled.[3][5]

The "Why" Behind the Protocol:

  • Thiophene Moiety: Introduces significant odor thresholds and potential neurotoxicity/hepatotoxicity risks upon chronic exposure.[3][5]

  • Tertiary Alcohol Group: Lowers the flashpoint and increases miscibility with organic solvents, facilitating rapid skin absorption.[3][5]

Chemical Risk & Hazard Profile

Before selecting PPE, we must quantify the enemy.[3][5] This compound generally lacks a specific, globally harmonized SDS from major vendors due to its status as a specialized intermediate.[3][5] Therefore, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) with analogous compounds (e.g., 2-thiophenemethanol).[1][2][3][4]

Hazard Matrix
ParameterClassificationCritical Implication
Physical State Viscous Liquid / Low-Melting SolidMay cling to gloves/spatulas; difficult to dispense.[1][2][3][4]
Flash Point Est. 50–70°C (Combustible)H226: Flammable liquid and vapor.[3][4][5] Ground all glassware.[3][5]
Toxicity Acute Tox. 4 (Oral/Dermal)H302/H312: Harmful if swallowed or in contact with skin.[3][4][5]
Irritation Skin/Eye Irrit. 2/2AH315/H319: Causes serious irritation.[3][4][5] Thiophenes are defatting agents.[3][5]
Target Organ STOT SE 3H335: Respiratory irritation.[3][4][5] Stench Warning.

Personal Protective Equipment (PPE) Architecture[1][2][3][4]

Effective PPE is not a uniform; it is a barrier system designed against specific permeation rates.[3][5]

A. Dermal Protection (Gloves)

The Trap: Standard latex gloves are permeable to organic sulfur compounds.[3][5] Thin nitrile provides only momentary splash protection.[3][5]

  • Primary Recommendation: Double-Gloving Strategy.

    • Inner Layer: 4 mil (0.10 mm) Nitrile (Dexterity).[3][5]

    • Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene (Chemical Resistance).[1][2][3][4][5]

    • Rationale: The outer layer sacrifices itself to the solvent; the inner layer protects against permeation breakthrough during doffing.[3][5]

  • For Spill Cleanup: Silver Shield / 4H (Laminate) Gloves. [1][2][4]

    • Why: Thiophene derivatives can permeate nitrile in <15 minutes.[3][5] Laminate gloves offer >4 hours of breakthrough time.[3][5]

B. Ocular & Face Protection

The Trap: Safety glasses allow vapors to bypass the lens and irritate the lacrimal glands (tear ducts).[3][5]

  • Requirement: Indirect Vented Chemical Splash Goggles. [1][2]

  • Rationale: You must create a vapor seal around the eyes.[3][5] The "stench" nature of thiophenes means vapors are active irritants even without liquid splash.[3][5]

C. Respiratory Protection[1][2][3][6]
  • Primary Control: Fume Hood (Face Velocity > 100 fpm). [1][2]

  • Secondary (Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Black band).[1][2][3][5]

    • Note: Do not rely on smell to detect breakthrough; thiophene causes olfactory fatigue (nose blindness).[3][5]

Operational Workflow & Engineering Controls

Diagram 1: PPE & Handling Decision Logic

This workflow ensures you select the correct protection level based on the operation scale.[3][5]

PPE_LogicStartStart: Handling 2-(Thiophen-2-yl)propan-2-olAssessAssess Operation ScaleStart->AssessSmallScale< 10 mL / AnalyticalAssess->SmallScaleLargeScale> 10 mL / SynthesisAssess->LargeScaleSpillSpill CleanupAssess->SpillHoodCheckFume Hood Available?SmallScale->HoodCheckHighRiskPPEHigh-Risk PPE:- Double Nitrile (Long Cuff)- Splash Goggles- FR Lab CoatLargeScale->HighRiskPPESpillPPEEmergency PPE:- Silver Shield (Laminate) Gloves- Full Face Respirator (OV Cartridge)- Tyvek SuitSpill->SpillPPEStandardPPEStandard PPE:- Double Nitrile Gloves- Safety Glasses w/ Side Shields- Lab CoatHoodCheck->StandardPPEYesHoodCheck->HighRiskPPENo (Stop Work)

Caption: Decision matrix for selecting PPE based on operational volume and risk potential.

Step-by-Step Protocol
1. Weighing & Transfer
  • The Challenge: Thiophene odors cling to balances.

  • Protocol:

    • Tare the vial inside the fume hood.[3][5]

    • Move the closed vial to the balance.

    • If adding liquid by mass, use a gas-tight syringe rather than pouring.[3][5] This creates a closed-system transfer , preventing vapor release.[2][3][5]

2. Reaction Setup
  • Inert Atmosphere: Thiophenes can oxidize; tertiary alcohols are hygroscopic.[3][5]

  • Protocol:

    • Purge reaction vessel with Nitrogen/Argon.[3][5]

    • Add 2-(Thiophen-2-yl)propan-2-ol via syringe through a septum.

    • Critical: Ensure the cooling condenser is active before heating to prevent the "chimney effect" from pumping thiophene vapors into the hood exhaust.[3][5]

Emergency Response & Disposal

Spills

Do NOT use water. Water may spread the organic liquid and increase the surface area for vaporization.[3][5]

Diagram 2: Spill Response Protocol

Spill_ResponseAlert1. Alert & Evacuate(Stench Hazard)PPE_Up2. Don PPE(Respirator + Laminate Gloves)Alert->PPE_UpContain3. ContainmentUse Sand or Vermiculite(No Water)PPE_Up->ContainCollect4. CollectionScoop into sealable jar(Double Contain)Contain->CollectClean5. DecontaminationWash surface with soap/waterVentilate areaCollect->Clean

Caption: Five-step sequential protocol for safely managing a thiophene intermediate spill.

Disposal Strategy
  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) or peroxides.[3][5] The sulfur atom can undergo vigorous oxidation.[3][5]

  • Labeling: Clearly tag waste as "Organic Solvent - Sulfur Containing - Stench."

  • Container: Use HDPE or Glass.[3][5] Avoid metal containers if the alcohol has been acidified (corrosion risk).[3][5]

References

  • National Center for Biotechnology Information. (2024).[3][5] PubChem Compound Summary for CID 16928, 2-(Thiophen-2-yl)propan-2-ol. Retrieved from [Link][1][2][3][4]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3][5] Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][5] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiophen-2-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(Thiophen-2-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.